molecular formula C10H15BN2O2 B1393547 6-(Piperidin-1-yl)pyridin-3-ylboronic acid CAS No. 1002129-33-0

6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Cat. No.: B1393547
CAS No.: 1002129-33-0
M. Wt: 206.05 g/mol
InChI Key: FPXBTJSTSXJJBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a useful research compound. Its molecular formula is C10H15BN2O2 and its molecular weight is 206.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-piperidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBTJSTSXJJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675126
Record name [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002129-33-0
Record name [6-(Piperidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Core Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[1] This specific heterocyclic boronic acid, featuring a pyridine core functionalized with a piperidine moiety, represents a key structural motif found in a multitude of pharmacologically active compounds, making it a high-value intermediate in the discovery of novel therapeutics.

The inherent properties of the pyridine ring system, combined with the nucleophilic character of the boronic acid, position this reagent as a critical component in palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its chemical properties, synthetic routes, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are paramount for successful and reproducible experimentation. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 1002129-33-0[2][3][4][5]

The table below summarizes the core physicochemical properties of this compound, compiled from leading chemical suppliers.

PropertyValueSource
CAS Number 1002129-33-0[2][3][4]
Molecular Formula C₁₀H₁₅BN₂O₂[2][3][5]
Molecular Weight 206.05 g/mol [2][5]
Appearance Off-White to Pale Beige Solid[5]
Storage Temperature 2-8°C[4][5]
Solubility DMSO (Slightly), Methanol (Slightly)[5]

It is crucial to note the existence and frequent use of the corresponding pinacol ester derivative , 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS Number: 852228-08-1). Boronic esters, such as the pinacol variant, are often favored in synthesis due to their enhanced stability, higher crystallinity, and easier purification compared to the free boronic acids, while still exhibiting excellent reactivity in cross-coupling reactions.

Synthesis and Mechanistic Insights

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available. The most common approaches involve either the borylation of an organometallic pyridine intermediate or the palladium-catalyzed coupling of a halopyridine with a diboron reagent.

Common Synthetic Pathways:

  • Halogen-Metal Exchange & Borylation: This classic method involves treating a halopyridine (e.g., 3-bromo-6-(piperidin-1-yl)pyridine) with a strong organolithium base (like n-BuLi) at low temperatures (−78 °C) to generate a lithiated pyridine intermediate. This highly reactive species is then quenched in situ with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[6][7] The in situ quench is critical as it minimizes side reactions of the unstable lithiated intermediate.[7]

  • Palladium-Catalyzed Borylation: A more modern and often more functional-group-tolerant approach is the Miyaura borylation. This reaction uses a palladium catalyst, often with a specialized ligand (e.g., dppf or PCy₃), to couple a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method typically proceeds under milder conditions and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.

The choice of method depends on the availability of starting materials, functional group compatibility, and desired scale. The halogen-metal exchange is powerful but can be limited by sensitive functional groups, whereas the palladium-catalyzed route offers broader applicability.

cluster_0 Method 1: Halogen-Metal Exchange cluster_1 Method 2: Pd-Catalyzed Borylation start_1 3-Bromo-6-(piperidin-1-yl)pyridine reagent_1 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺ start_1->reagent_1 Li-Halogen Exchange product_1 This compound reagent_1->product_1 Borylation & Hydrolysis start_2 3-Bromo-6-(piperidin-1-yl)pyridine reagent_2 B₂(pin)₂ Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., KOAc) start_2->reagent_2 Miyaura Borylation product_2 Boronic Acid Pinacol Ester reagent_2->product_2

Caption: General synthetic routes to pyridinylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex. Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool for medicinal chemists.[8]

The reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are privileged motifs in many approved drugs. For instance, the pinacol ester of 6-(piperidin-1-yl)pyridine-3-boronic acid has been utilized as a key reactant in the synthesis of purine-based P2X₇ receptor antagonists, which are investigated for the treatment of pain. This highlights the direct applicability of this reagent in constructing complex molecules with therapeutic potential.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X | L₂ Pd0->OxAdd OA_label Oxidative Addition Trans R¹-Pd(II)-R² | L₂ OxAdd->Trans TM_label Transmetalation Trans->Pd0 Product R¹-R² Trans->Product RE_label Reductive Elimination RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure both reproducibility and a deep understanding of the reaction system.

Objective: To couple this compound pinacol ester with 4-bromoanisole.

Materials:

  • This compound pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Protocol Workflow:

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge flask with boronic ester, aryl bromide, K₂CO₃, & PdCl₂(dppf). B 2. Seal flask with septum. A->B C 3. Evacuate and backfill with N₂/Ar (3x). (Degassing) B->C D 4. Add anhydrous dioxane and degassed water via syringe. C->D E 5. Heat mixture to 80-90 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC/LC-MS (typically 4-12 h). E->F G 7. Cool to RT. Dilute with EtOAc. F->G H 8. Wash with water, then brine. G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate. H->I J 10. Purify via flash column chromatography. I->J

Caption: Experimental workflow for a model Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester, 4-bromoanisole, potassium carbonate, and PdCl₂(dppf).

    • Causality: Flame-drying removes adsorbed water, which can hinder the catalyst and promote protodeboronation (hydrolysis of the C-B bond).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure a high yield.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

    • Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; the base (K₂CO₃) is more soluble in water, and hydroxide ions generated in situ are believed to accelerate the transmetalation step by forming a more reactive boronate species [-B(OH)₃]⁻.[9]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy. Vigorous stirring is required to mix the heterogeneous solution (especially the inorganic base), ensuring efficient mass transfer.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break up emulsions and further dry the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

    • Causality: This final step removes residual catalyst, unreacted starting materials, and any byproducts to yield the pure coupled product.

Analytical Characterization, Handling, and Storage

Characterization: The identity and purity of this compound and its reaction products should be confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expect characteristic signals for the pyridine, piperidine, and boronic acid/ester protons and carbons.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

Handling and Storage: Boronic acids require careful handling to maintain their integrity.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4][5] Storing under an inert atmosphere is best practice to prevent degradation.

  • Safety: The compound is classified as an irritant. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated fume hood.

  • Protodeboronation: The primary degradation pathway for boronic acids is protodeboronation, where the C-B bond is cleaved by water or other protic sources. While often slow, it can be accelerated by heat or certain metal catalysts. Using the more stable pinacol ester can mitigate this issue.

References

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 6-(piperidin-1-yl)pyridin-3-ylboronic acid, a pivotal heterocyclic building block in modern medicinal chemistry. With a molecular weight of 206.05 g/mol , this compound serves as a critical reagent in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers a step-by-step methodology for its primary application in the Suzuki-Miyaura coupling. Furthermore, we explore its strategic importance in drug discovery, particularly in the development of P2X7 receptor antagonists for inflammatory and neuropathic pain. This guide is intended to equip researchers with the technical knowledge and practical insights required to effectively utilize this versatile reagent in their synthetic endeavors.

Core Physicochemical Properties and Handling

This compound is a stable, off-white to pale beige solid at room temperature. Its structure, featuring a basic piperidine moiety and an acidic boronic acid group on a pyridine scaffold, imparts unique solubility and reactivity characteristics.

PropertyValueSource(s)
Molecular Weight 206.05 g/mol [1][2][3]
Molecular Formula C₁₀H₁₅BN₂O₂[1][2][3]
CAS Number 1002129-33-0[1][3][4]
Physical Form Solid[2]
Solubility Slightly soluble in DMSO and Methanol
Storage 2-8°C, desiccated[3]

Safety & Handling: The compound is classified as harmful if swallowed (H302) and is a skin and eye irritant.[2] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The most reliable and scalable synthesis of this compound involves a lithium-halogen exchange from its corresponding bromo-precursor followed by borylation. This method leverages well-established organometallic principles to achieve high yields.[5][6][7]

Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available materials. The first step is a nucleophilic aromatic substitution to form the precursor, followed by a low-temperature lithiation and borylation.

G A 5-Bromo-2-fluoropyridine + Piperidine B Precursor Synthesis (Nucleophilic Aromatic Substitution) A->B Base (e.g., K2CO3) Solvent (e.g., DMSO) C 5-Bromo-2-(piperidin-1-yl)pyridine B->C D Lithiation & Borylation (n-BuLi, then B(O-iPr)3) C->D Anhydrous THF -78 °C E Borate Ester Intermediate D->E F Acidic Workup (e.g., HCl) E->F G This compound F->G

Caption: Proposed workflow for the synthesis of the target boronic acid.

Detailed Synthesis Protocol: Lithiation-Borylation

This protocol is based on established procedures for the borylation of halopyridines.[5][7]

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric Acid (HCl, 2 M)

  • Sodium Hydroxide (NaOH, 5 M)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 5-bromo-2-(piperidin-1-yl)pyridine (1.0 equiv).

  • Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of starting material) and stir under a nitrogen atmosphere until fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions of the highly reactive 3-lithiopyridine intermediate once formed.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature overnight.

  • Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel. The layers may be difficult to separate; addition of brine can help. Separate the aqueous layer and wash the organic layer with water.

  • pH Adjustment & Isolation: Combine the aqueous layers. Adjust the pH to ~7.5 using 5 M NaOH. A white precipitate of the boronic acid should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove nonpolar impurities. Dry the solid under high vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like acetonitrile/water.

Analytical Characterization

Confirmation of the final product's identity and purity is paramount. While a direct, citable spectrum was not available in the literature at the time of writing, the following are the expected NMR characteristics based on the molecular structure.

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (adjacent to the boronic acid) would likely appear as a doublet of doublets. The proton at C4 would be a doublet, and the proton at C2 (adjacent to the piperidine) would appear as a sharp singlet or narrow doublet.

    • Piperidine Protons: Two broad multiplets in the aliphatic region (δ 3.5-3.7 ppm and δ 1.5-1.7 ppm) corresponding to the alpha and beta/gamma protons of the piperidine ring, respectively.

    • Boronic Acid Protons: A broad singlet (B(OH)₂) which is exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆): Expect signals for the five distinct pyridine carbons and three distinct piperidine carbons. The carbon attached to the boron atom (C3) will be significantly shifted.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 207.1.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction to form a new carbon-carbon bond. This reaction is a cornerstone of modern drug discovery due to its reliability and broad functional group tolerance.[8]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium(0) species.

G cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R'-X (Aryl Halide) C R'-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D [R-B(OH)3]- (Activated Boronate) E R'-Pd(II)L2-R D->E F Reductive Elimination E->F F->A R-R' (Coupled Product) G R-B(OH)2 H [R-B(OH)3]- G->H + Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl-Pyridine Scaffold

This protocol is a representative procedure for coupling the pinacol ester derivative of the title compound with an aryl bromide, as demonstrated in the synthesis of P2X7 receptor antagonists.[9] Using the pinacol ester often improves stability and solubility in organic solvents compared to the free boronic acid.[10]

Materials:

  • 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv)

  • Aryl Bromide (e.g., 4-bromobenzonitrile) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equiv), 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation. Maintaining an inert atmosphere is crucial for catalytic turnover and reaction success.

  • Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery: Targeting the P2X7 Receptor

The 6-(piperidin-1-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its inclusion in drug candidates is often driven by the need for a basic nitrogen atom for salt formation or specific hydrogen bonding interactions, while the overall structure provides a rigid core for orienting other functional groups.

A prominent application of this boronic acid is in the synthesis of antagonists for the P2X7 receptor.[11] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its overactivation is implicated in the maturation and release of pro-inflammatory cytokines, making it a key target for diseases involving chronic inflammation and neuropathic pain.[9] Molecules built from the 6-(piperidin-1-yl)pyridine core have been shown to potently inhibit P2X7 receptor function, highlighting the therapeutic potential of this chemical series.[9]

References

The Strategic Utility of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyridine Scaffold and the Power of Boronic Acids

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the physicochemical properties of a molecule. When functionalized with a boronic acid, the pyridine ring is transformed into a versatile building block for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable reagent: 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Its structure combines the advantageous pyridine core with a piperidine moiety, which can enhance solubility and metabolic stability, and a boronic acid group at the 3-position, ready for strategic elaboration. This document provides a comprehensive overview of its synthesis, properties, and application, with a focus on the underlying chemical principles and practical experimental guidance.

Core Compound Characteristics

This compound is a stable, solid compound that serves as a key intermediate in organic synthesis.[1][2][3][4] For practical applications, particularly in palladium-catalyzed cross-coupling reactions, it is often used as its pinacol ester derivative, 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The pinacol ester offers enhanced stability, easier purification, and improved solubility in organic solvents compared to the free boronic acid.[5]

PropertyThis compound6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester
Molecular Formula C₁₀H₁₅BN₂O₂[2]C₁₆H₂₅BN₂O₂[5]
Molecular Weight 206.05 g/mol [3]288.19 g/mol [5]
CAS Number 1002129-33-0[2][4]852228-08-1[5]
Appearance Solid[3]Solid
Primary Application Suzuki-Miyaura Cross-Coupling Reagent[5]Suzuki-Miyaura Cross-Coupling Reagent[5]

Synthesis of the Core Reagent: A Strategic Approach

The synthesis of this compound or its pinacol ester is not a trivial one-step process but relies on a logical sequence of well-established synthetic transformations. A robust strategy begins with a di-halogenated pyridine, allowing for sequential, site-selective functionalization. A common and cost-effective starting material is 2,5-dihalopyridine (e.g., 2-chloro-5-bromopyridine or 2,5-dichloropyridine).[6]

The overall workflow can be visualized as a two-stage process: first, the introduction of the piperidine moiety via nucleophilic aromatic substitution (SNAr), followed by the conversion of the remaining halogen to the boronic acid or its ester.

G cluster_0 Stage 1: S(N)Ar Reaction cluster_1 Stage 2: Borylation cluster_2 Optional: Hydrolysis Start 2-Chloro-5-bromopyridine Product1 5-Bromo-2-(piperidin-1-yl)pyridine Start->Product1 Heat, Solvent (e.g., DMSO) Reagent1 Piperidine, Base (e.g., K2CO3) Reagent1->Product1 Product2 Target: Pinacol Ester Derivative Product1->Product2 Miyaura Borylation Solvent (e.g., Dioxane), Heat Reagent2 Bis(pinacolato)diboron (B2Pin2) Reagent2->Product2 Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., KOAc) Catalyst->Product2 Product3 Final Product: Boronic Acid Product2->Product3 Reagent3 Aqueous Acid (e.g., HCl) Reagent3->Product3

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This protocol is a representative procedure based on established methods for similar pyridine functionalizations.[6][7]

Part A: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-bromopyridine (1 equiv.), piperidine (1.2 equiv.), and potassium carbonate (2 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent. The high polarity and boiling point of DMSO facilitate the SNAr reaction.

  • Reaction Execution: Heat the mixture to 120 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 5-bromo-2-(piperidin-1-yl)pyridine.

Part B: Miyaura Borylation to form the Pinacol Ester

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-(piperidin-1-yl)pyridine (1 equiv.), bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv.), potassium acetate (KOAc) (3 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction for the consumption of the starting bromide.

  • Work-up and Purification: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the target compound, 2-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound and its ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in biologically active molecules.[8]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R1-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Biaryl R1-Pd(II)Ln-R2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide Aryl Halide (R1-X) ArylHalide->OxAdd BoronicAcid Boronic Acid Derivative (R2-B(OR)2) + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of P2X7 Receptor Antagonists

A compelling example of the application of this compound pinacol ester is in the development of potent and selective P2X7 receptor antagonists for the treatment of pain.[9] The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and neuropathic pain, making it an attractive therapeutic target.

In a reported synthesis, the boronic ester was coupled with a halogenated purine scaffold to generate the target compounds.[1][9]

General Experimental Protocol for Suzuki Coupling

This protocol is adapted from procedures used for synthesizing P2X7 antagonists.[9]

  • Reaction Setup: In a microwave vial, combine the aryl or heteroaryl halide (e.g., a halogenated purine, 1 equiv.), 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).

  • Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3 equiv.) and a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction Execution: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 15-30 minutes. The use of microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by preparative HPLC or flash chromatography to yield the desired biaryl compound.

Expert Insights and Causality

  • Choice of Boronic Ester: The use of the pinacol ester over the free boronic acid is a strategic choice to prevent the formation of boroxines (cyclic anhydrides of boronic acids), which can be less reactive and complicate purification.[2]

  • Catalyst and Ligand Selection: For coupling with electron-rich pyridines, palladium catalysts with electron-rich and bulky phosphine ligands (e.g., those based on dppf) are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Base Selection: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[8] The choice of base can significantly impact the reaction outcome and must be optimized for specific substrates.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Conclusion

This compound and its pinacol ester are highly valuable and strategic building blocks in modern medicinal chemistry. Their synthesis, while multi-step, follows a logical and scalable path. Their true power is realized in the Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex molecular architectures, as exemplified by the synthesis of potent P2X7 receptor antagonists. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful application of this versatile reagent in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Modern Drug Discovery

This compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry. Their value lies in the unique combination of a pyridine core, a piperidine substituent, and a versatile boronic acid moiety. This trifecta of functional groups allows for intricate molecular architectures, making it a sought-after intermediate in the synthesis of novel therapeutic agents. Notably, it serves as a key component in the development of purine-based P2X7 receptor antagonists, which are under investigation for the treatment of chronic pain and inflammatory diseases. The boronic acid group, in particular, is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with the Suzuki-Miyaura cross-coupling being the most prominent. This reaction's robustness and tolerance to a wide range of functional groups have cemented its role in the rapid assembly of complex molecules from modular fragments.[1]

This guide provides a comprehensive overview of a robust and field-proven synthetic route to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen pathway, offering detailed, step-by-step protocols and explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Step Approach to the Target Molecule

The most efficient and scalable synthesis of this compound commences with a readily available starting material, 2,5-dibromopyridine. The synthetic strategy is elegantly simple, relying on two sequential and high-yielding transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Selective substitution of the bromine atom at the 2-position of the pyridine ring with piperidine. This step leverages the higher reactivity of the 2-position in halopyridines towards nucleophilic attack.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the remaining bromine atom at the 5-position with a boron source, typically bis(pinacolato)diboron, to furnish the desired boronic acid pinacol ester. This ester can then be readily hydrolyzed to the final boronic acid.

This approach is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward purification procedures.

Synthesis_Route 2,5-Dibromopyridine 2,5-Dibromopyridine SNAr Nucleophilic Aromatic Substitution 2,5-Dibromopyridine->SNAr Piperidine Piperidine Piperidine->SNAr 5-Bromo-2-(piperidin-1-yl)pyridine 5-Bromo-2-(piperidin-1-yl)pyridine SNAr->5-Bromo-2-(piperidin-1-yl)pyridine Step 1 Miyaura_Borylation Miyaura Borylation 5-Bromo-2-(piperidin-1-yl)pyridine->Miyaura_Borylation Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Miyaura_Borylation This compound pinacol ester This compound pinacol ester Miyaura_Borylation->this compound pinacol ester Step 2a Hydrolysis Hydrolysis This compound pinacol ester->Hydrolysis Step 2b This compound This compound Hydrolysis->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The first step involves the reaction of 2,5-dibromopyridine with piperidine in a nucleophilic aromatic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient carbon at the 2-position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom at the 5-position activates the ring towards nucleophilic attack. The 2-position is generally more electrophilic than the 5-position in such systems, leading to regioselective substitution. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide ion to restore aromaticity and yield the desired product. The choice of a suitable base is often crucial to neutralize the HBr generated during the reaction and drive the equilibrium towards the product.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Start 2,5-Dibromopyridine + Piperidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate End 5-Bromo-2-(piperidin-1-yl)pyridine + HBr Intermediate->End

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

This protocol is adapted from established procedures for the amination of dihalopyridines.

Materials:

  • 2,5-Dibromopyridine

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2,5-dibromopyridine.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-bromo-2-(piperidin-1-yl)pyridine as a solid.

ParameterRecommended ConditionRationale
Solvent DMFA polar aprotic solvent that facilitates the dissolution of reactants and promotes the SNAr reaction.
Base K₂CO₃An inexpensive and effective base to neutralize the HBr byproduct, driving the reaction to completion.
Temperature 80-90 °CProvides sufficient thermal energy to overcome the activation barrier without significant decomposition.
Stoichiometry 1.2 eq of PiperidineA slight excess of the nucleophile ensures complete consumption of the starting material.

Part 2: Synthesis of this compound

Mechanistic Insight: The Miyaura Borylation

The second step is a palladium-catalyzed Miyaura borylation, which converts the aryl bromide into a boronic acid pinacol ester. The catalytic cycle begins with the oxidative addition of the C-Br bond of 5-bromo-2-(piperidin-1-yl)pyridine to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with bis(pinacolato)diboron, where the boryl group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-B bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. A base, typically a mild one like potassium acetate (KOAc), is required to facilitate the transmetalation step.

Miyaura_Borylation_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Pd(II) Ar-Pd(II)-Br(L₂) OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Pd(II)Bpin Ar-Pd(II)-Bpin(L₂) Transmetalation->Pd(II)Bpin RedElim Reductive Elimination Pd(II)Bpin->RedElim RedElim->Pd(0)L2 Product Ar-Bpin RedElim->Product ArBr Ar-Br ArBr->OxAdd B2pin2 B₂pin₂ B2pin2->Transmetalation

Caption: Catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of this compound pinacol ester and subsequent hydrolysis

This protocol is adapted from standard Miyaura borylation procedures for heteroaryl halides.[2]

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed tube

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

Procedure for Pinacol Ester Synthesis:

  • To a dry Schlenk flask, add 5-bromo-2-(piperidin-1-yl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound pinacol ester.

Procedure for Hydrolysis to Boronic Acid:

  • Dissolve the purified pinacol ester in a mixture of acetone and water.

  • Add an aqueous solution of HCl and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an aqueous solution of NaOH until the pH is approximately 7.

  • Extract the aqueous layer with diethyl ether.

  • Carefully adjust the pH of the aqueous layer to approximately 4-5 with dilute HCl, which should precipitate the boronic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂A robust and efficient catalyst for the borylation of aryl bromides.
Boron Source Bis(pinacolato)diboronA stable, easy-to-handle solid that provides the boronic ester directly.
Base KOAcA mild base that is effective in promoting the transmetalation step without causing significant side reactions.
Solvent 1,4-Dioxane (anhydrous)An appropriate solvent for this type of cross-coupling reaction, ensuring the solubility of all components.
Temperature 80-100 °CFacilitates the catalytic cycle at a reasonable rate.

Conclusion

The described two-step synthesis route provides a reliable and scalable method for the preparation of this compound. By understanding the underlying principles of nucleophilic aromatic substitution and Miyaura borylation, researchers can effectively troubleshoot and optimize these procedures for their specific needs. The resulting boronic acid is a valuable building block, poised for further elaboration in the synthesis of complex and biologically active molecules, thereby continuing to fuel innovation in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug discovery.[1] As a key building block in Suzuki-Miyaura cross-coupling reactions, it facilitates the synthesis of complex molecules with potential therapeutic applications.[1] Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, formulation development, and various biological assays. This guide provides a comprehensive overview of the physicochemical properties, challenges, and methodologies for determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound possesses a unique combination of functional groups that dictate its chemical behavior and solubility. The presence of the pyridine and piperidine moieties, both containing nitrogen atoms, introduces basicity and the potential for pH-dependent solubility. The boronic acid group is a Lewis acid, capable of forming esters and undergoing dehydration to form boroxines.

PropertyValueSource
Molecular Formula C₁₀H₁₅BN₂O₂[2][3]
Molecular Weight 206.05 g/mol [2]
Appearance Off-White to Pale Beige Solid[4]
CAS Number 1002129-33-0[2][3][4]
Known Qualitative Solubility Slightly soluble in DMSO and Methanol[4]

Core Challenges in Solubility Assessment of Boronic Acids

The accurate determination of the solubility of boronic acids, including this compound, is often complicated by several inherent chemical properties. A thorough understanding of these challenges is crucial for designing robust experimental protocols and interpreting results correctly.

Boroxine Formation: The Dehydration Equilibrium

A primary challenge in working with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is influenced by factors such as temperature, solvent, and the presence of water. The formation of boroxines can significantly impact solubility measurements as the boroxine will have different physicochemical properties, including solubility, compared to the monomeric boronic acid.[6]

G BoronicAcid 3 x this compound (Monomer) Boroxine This compound Anhydride (Boroxine) BoronicAcid->Boroxine + Heat - H₂O Boroxine->BoronicAcid + H₂O Water 3 x H₂O

pH-Dependent Solubility

The presence of the basic nitrogen atoms in the pyridine and piperidine rings of this compound means its solubility is likely to be highly dependent on the pH of the aqueous medium.[7][8] In acidic conditions, these nitrogen atoms can be protonated, forming cationic species that are generally more soluble in aqueous solutions. Conversely, at higher pH values, the compound will be in its free base form, which may have lower aqueous solubility. Furthermore, the boronic acid moiety itself is a Lewis acid and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form at physiological pH.[9] This dual nature of pH sensitivity must be considered when determining and interpreting solubility data, particularly for biological applications.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) LowPH Protonated (Cationic) Higher Aqueous Solubility HighPH Free Base (Neutral) Lower Aqueous Solubility Compound This compound Compound->LowPH H⁺ Compound->HighPH OH⁻

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method that can be prone to supersaturation and precipitation over time.

  • Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent, achieved by allowing excess solid to equilibrate with the solvent over an extended period.

For boronic acids, the interconversion between the monomer and the less soluble boroxine can lead to discrepancies between kinetic and thermodynamic measurements.[6]

Methodologies for Solubility Determination

A multi-faceted approach employing several analytical techniques is recommended for a comprehensive understanding of the solubility of this compound.

High-Performance Liquid Chromatography (HPLC) Based Method

HPLC is a robust and widely used technique for the quantitative analysis of solubility.[10] This method allows for the separation of the analyte from any impurities and can be adapted to mitigate some of the challenges associated with boronic acids.

Experimental Protocol: HPLC for Thermodynamic Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, DMSO).

    • Ensure a visible amount of undissolved solid remains.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation for Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is a common starting point.[10]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective. For boronic acids that are unstable in acidic conditions, a high-pH mobile phase might be necessary.[11]

    • Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

    • Quantification: Generate a calibration curve using accurately weighed standards of this compound dissolved in the mobile phase. The concentration of the diluted supernatant is then determined from this curve.

  • Calculation of Solubility:

    • Solubility (mg/mL or µg/mL) = Concentration from calibration curve × Dilution factor.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Add excess solid to solvent B Equilibrate (24-48h) A->B C Filter supernatant B->C D Dilute for analysis C->D E Inject diluted sample D->E F Separate on C18 column E->F G Detect by UV F->G I Determine concentration G->I H Generate calibration curve H->I J Calculate solubility I->J

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy offers a powerful and direct method for determining solubility without the need for separation of the dissolved and undissolved solute.[12][13][14][15][16] The signals from the solid material are too broad to be detected in a high-resolution NMR spectrum, allowing for the direct quantification of the dissolved species.

Experimental Protocol: NMR for Solubility Determination
  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the deuterated solvent of interest (e.g., D₂O, DMSO-d₆, Methanol-d₄) directly in an NMR tube by adding an excess of the solid.

  • Internal Standard:

    • Add a known amount of an internal standard to the NMR tube. The standard should be soluble in the solvent, have a simple NMR spectrum with peaks that do not overlap with the analyte, and be chemically inert. Dimethyl sulfoxide (DMSO) or maleic acid are common choices.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.

  • Data Processing and Calculation:

    • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • Calculate the molar concentration of the analyte using the following equation:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) × (N_protons_standard / Integral_standard) × Concentration_standard

    Where:

    • Integral_analyte and Integral_standard are the integrated areas of the analyte and standard peaks, respectively.

    • N_protons_analyte and N_protons_standard are the number of protons giving rise to the respective integrated signals.

    • Concentration_standard is the known molar concentration of the internal standard.

G A Prepare saturated solution in deuterated solvent with internal standard B Acquire quantitative ¹H NMR spectrum A->B C Integrate analyte and standard peaks B->C D Calculate molar concentration C->D

Turbidimetric Solubility Assay

This high-throughput method is particularly useful for early-stage drug discovery to assess kinetic solubility. It relies on the principle that a compound precipitating out of solution will cause turbidity, which can be measured by light scattering or absorbance.

Experimental Protocol: Turbidimetric Solubility Assay
  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer:

    • Add an aliquot of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a plate reader that can detect light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration. The solubility is typically defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Data Interpretation and Reporting

When reporting the solubility of this compound, it is crucial to include the following information for context and reproducibility:

  • Method of Determination: Clearly state whether the reported value is for kinetic or thermodynamic solubility and the technique used (e.g., HPLC, NMR, turbidimetry).

  • Solvent System: Specify the exact composition of the solvent, including pH and any buffer components for aqueous measurements.

  • Temperature: Report the temperature at which the solubility was determined.

  • Equilibration Time: For thermodynamic solubility, state the duration of equilibration.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and development. A comprehensive assessment of its solubility requires an appreciation of the inherent challenges posed by boronic acids, namely boroxine formation and pH-dependent behavior. By employing a combination of robust analytical techniques such as HPLC and NMR, and by carefully controlling experimental parameters, researchers can obtain accurate and reliable solubility data. This information is indispensable for optimizing reaction conditions, developing suitable formulations, and ensuring the quality and reproducibility of experimental results in the pursuit of new therapeutic agents.

References

A Researcher's Guide to Sourcing and Quality Control of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Drug Discovery

This compound, a substituted pyridinylboronic acid, has emerged as a critical building block in modern medicinal chemistry. Its unique structural motif, featuring a piperidinyl group on a pyridine ring coupled with a reactive boronic acid moiety, makes it an invaluable synthon for the construction of complex molecules. This compound is particularly prominent in the synthesis of novel therapeutic agents, including kinase inhibitors and ligands for various G-protein coupled receptors. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of contemporary drug development. Given its significance, the ability to reliably source high-quality this compound is paramount for researchers in both academic and industrial settings. This guide provides an in-depth overview of commercial suppliers, critical quality control considerations, and best practices for the handling and application of this versatile reagent.

Commercial Suppliers: A Comparative Analysis

A survey of the chemical marketplace reveals a number of suppliers for this compound (CAS Number: 1002129-33-0).[1][2][3] However, the quality, purity, and accompanying documentation can vary significantly. Researchers must therefore conduct due diligence when selecting a vendor. Below is a comparative table of prominent suppliers.

SupplierProduct Name/GradePurity SpecificationNotes
Sigma-Aldrich (Merck) This compound, AldrichCPRNot specified for all products; one listing explicitly states no analytical data is collected and is sold "as-is".[4]A well-established supplier with a broad portfolio. Researchers should carefully check the specifications for the particular product number, as quality can vary.
Santa Cruz Biotechnology 6-(Piperidin-1-yl)pyridine-3-boronic acidNot explicitly stated in the initial search result.A major supplier for life science research reagents. It is advisable to request a Certificate of Analysis (CoA) prior to purchase.
Matrix Scientific This compoundNot explicitly stated in the initial search result.A specialized supplier of fine chemicals for research and development.
Pharmaffiliates 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACIDNot explicitly stated in the initial search result.A supplier of pharmaceutical reference standards and research chemicals.
VWR (via Ambeed) 6-(Piperidin-1-yl)pyridine-3-boronic acid, min 98%≥ 98%Offers a specified purity, which can be advantageous for applications sensitive to impurities.

Note: The landscape of chemical suppliers is dynamic. Additional vendors may be found through platforms like ChemSrc, which aggregates supplier information.[5]

Quality Control and Analytical Validation: Ensuring Experimental Success

The purity and integrity of this compound are critical for the success of subsequent synthetic transformations. Impurities can lead to side reactions, low yields, and difficulties in purification. Therefore, it is essential to have a robust quality control (QC) workflow in place.

Recommended QC Experiments
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing purity. The spectra should be consistent with the expected structure of this compound. Integration of the proton signals can provide a quantitative measure of purity against a known internal standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting impurities. A high-resolution mass spectrometer can confirm the exact mass of the parent ion, further validating the compound's identity. The liquid chromatography component separates the main compound from any impurities, allowing for their detection and, in some cases, identification.

  • Purity by High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of organic compounds. A well-developed HPLC method can provide a precise percentage of the main component.

Experimental Workflow for Quality Control

Caption: A typical quality control workflow for incoming chemical reagents.

Handling and Storage Considerations

Boronic acids are known to be sensitive to heat, light, and moisture. To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3] A refrigerator (2-8°C) is often recommended.[3]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Synthesis: A Brief Overview

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or vinyl halide/triflate. This reaction is widely used in the pharmaceutical industry to construct the core scaffolds of many drug candidates.

Caption: A generalized scheme for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for drug discovery and development. The success of its application hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous quality control process. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of their starting materials, leading to more reproducible and successful experimental outcomes.

References

A Comprehensive Technical Guide to the Safe Handling of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safe handling, storage, and disposal of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS No. 1002129-33-0).[1] It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from available safety data for the compound and its structural analogs to provide a comprehensive, field-proven framework for risk mitigation.

Introduction and Compound Profile

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a key reagent in the development of novel therapeutics. However, like all chemical reagents, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1002129-33-0[1][2][3]
Molecular Formula C₁₀H₁₅BN₂O₂[2][3][4]
Molecular Weight 206.05 g/mol [1][2][4]
Appearance Off-white to pale beige solid[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Temperature 2-8°C[1][2]

Hazard Identification and Risk Assessment

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning[4]

  • Hazard Statement: H302 - Harmful if swallowed[4]

Safe Handling and Storage Protocols

A proactive approach to safety is critical when working with this compound. The following protocols are designed to minimize exposure and ensure the stability of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound in its solid form or in solution should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) cluster_tasks Laboratory Tasks Eye_Protection Safety Goggles or Face Shield (conforming to EN 166 or NIOSH) Hand_Protection Chemical-resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection NIOSH-approved Respirator (if dust is generated outside a fume hood) Weighing Weighing Solid Weighing->Eye_Protection Weighing->Hand_Protection Weighing->Body_Protection Weighing->Respiratory_Protection if applicable Dissolving Dissolving in Solvent Dissolving->Eye_Protection Dissolving->Hand_Protection Dissolving->Body_Protection Reaction Use in Reaction Reaction->Eye_Protection Reaction->Hand_Protection Reaction->Body_Protection

Caption: PPE selection workflow for handling this compound.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound and to prevent the formation of hazardous byproducts.

  • Temperature: Store in a refrigerator at 2-8°C.[1][2]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.

  • Container: Store in the original, clearly labeled container.

  • Segregation: Store away from incompatible materials.[7]

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is crucial.

Table 2: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Management and Waste Disposal

A clear and practiced spill response plan is essential for mitigating the risks associated with accidental releases.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Eliminate all ignition sources.

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Spill_Response Start Spill Occurs Evacuate Evacuate Area & Secure Scene Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Residue into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Step-by-step procedure for managing a spill of this compound.

Waste Disposal

All waste materials, including unused product, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.[4]

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Segregation: Do not mix boronic acid waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid exposure to moisture, heat, and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and boron oxides.[8]

Toxicological and Ecological Information

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation based on data from analogous compounds.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation based on data from analogous compounds.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Chronic Toxicity: No specific data available. The toxicological properties have not been fully investigated.

  • Ecological Information: No specific data available. Do not allow to enter drains or waterways.

Conclusion

This compound is a valuable research chemical that can be handled safely with appropriate precautions. By understanding its potential hazards, implementing robust engineering controls and PPE, and adhering to the handling, storage, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet before use.

References

A Technical Guide to the Synthesis and Application of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, combining a basic piperidine moiety with a versatile boronic acid on a pyridine scaffold, makes it an invaluable reagent for introducing this motif into complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of the logical synthesis of this compound, beginning from common starting materials. We detail the field-proven methodologies for the preparation of the key intermediate, 5-bromo-2-(piperidin-1-yl)pyridine, and its subsequent conversion to the target boronic acid through a robust lithiation-borylation protocol. Furthermore, this whitepaper presents a validated, step-by-step protocol for the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important synthetic intermediate.

Introduction and Retrosynthetic Analysis

The pyridine ring is a fundamental motif in a vast array of pharmaceuticals and functional materials. Boronic acids, particularly pyridinylboronic acids, have emerged as indispensable tools for their synthesis due to their stability, functional group tolerance, and high reactivity in cross-coupling reactions.[1] this compound, in particular, has been utilized as a key reactant in the development of novel therapeutics, including purine-based P2X₇ receptor antagonists for the treatment of pain.

The logical design of a synthetic route is paramount for efficiency and scalability. A retrosynthetic analysis of the target compound reveals a straightforward and robust strategy. The boronic acid functionality can be readily installed via a lithium-halogen exchange reaction on a suitable halogenated precursor. This identifies 5-bromo-2-(piperidin-1-yl)pyridine as the key intermediate. This intermediate, in turn, can be synthesized through a nucleophilic aromatic substitution (SNAr) reaction between piperidine and a dihalogenated pyridine, such as 2,5-dibromopyridine. This approach leverages commercially available and relatively inexpensive starting materials.

G TB Target Boronic Acid This compound KI Key Intermediate 5-Bromo-2-(piperidin-1-yl)pyridine TB->KI C-B Bond Formation (Lithiation-Borylation) SM1 Starting Material 1 2,5-Dibromopyridine KI->SM1 C-N Bond Formation (Nucleophilic Aromatic Substitution) SM2 Starting Material 2 Piperidine KI->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Scaffold

The synthesis is a two-stage process: first, the formation of the key brominated intermediate, followed by the introduction of the boronic acid group.

Stage 1: Synthesis of 5-Bromo-2-(piperidin-1-yl)pyridine

The formation of the C-N bond is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In 2,5-dibromopyridine, the halogen at the 2-position is significantly more activated towards nucleophilic attack than the one at the 5-position. This is because the electron-withdrawing ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the ortho (2-position) or para positions.[2] This inherent reactivity allows for a selective mono-substitution with piperidine.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq), piperidine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent (approx. 0.2 M concentration relative to the dibromopyridine).

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-bromo-2-(piperidin-1-yl)pyridine as a pure solid.

Stage 2: Synthesis of this compound

The most reliable method for converting the aryl bromide to the boronic acid is through a lithium-halogen exchange followed by borylation. This reaction must be conducted under anhydrous conditions and at low temperatures to prevent side reactions of the highly reactive organolithium intermediate. The "in-situ quench" method, where the organolithium reagent is added to a mixture of the substrate and the borate ester, is often preferred as it ensures the transient 3-lithiopyridine intermediate reacts immediately with the electrophile.[3]

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-(piperidin-1-yl)pyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and tetrahydrofuran (THF) (4:1 v/v).[3]

  • Cooling: Cool the solution to -40 °C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -35 °C.

  • Stirring: Stir the reaction mixture for an additional 30 minutes at -40 °C after the addition is complete.

  • Quenching: Remove the cooling bath and allow the mixture to warm to -20 °C. Quench the reaction by slowly adding aqueous hydrochloric acid (2N HCl).

  • pH Adjustment: Allow the mixture to warm to room temperature. Transfer to a beaker and, while stirring, carefully adjust the pH of the aqueous layer to ~7.5 using aqueous sodium hydroxide (5N NaOH). The product will precipitate as a white solid.

  • Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold acetonitrile.

  • Drying: Dry the solid under vacuum to yield this compound. The product often exists in equilibrium with its trimeric anhydride, the boroxine.

G cluster_0 Stage 1: Nucleophilic Aromatic Substitution cluster_1 Stage 2: Lithiation-Borylation A 2,5-Dibromopyridine C Intermediate: 5-Bromo-2-(piperidin-1-yl)pyridine A->C K₂CO₃, DMF 100 °C B Piperidine B->C K₂CO₃, DMF 100 °C E Target: This compound D->E Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex Transmetalation Product Ar¹-Ar² TM_Complex->Product Reductive Elimination Regen_Cat Pd(0)L₂ Product->Regen_Cat Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->TM_Complex

References

The Ascendancy of Pyridinylboronic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinylboronic acids have emerged from the realm of niche chemical reagents to become indispensable building blocks in the armamentarium of medicinal chemists and drug development professionals. Their unique electronic properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, have positioned them as critical components in the synthesis of a new generation of therapeutics. This guide provides an in-depth technical exploration of pyridinylboronic acids, moving beyond simple procedural descriptions to offer field-proven insights into their synthesis, reactivity, and strategic application. We will dissect the causality behind experimental choices, address the inherent challenges associated with these reagents, and present self-validating protocols to empower researchers in their quest for novel molecular entities.

Introduction: The Strategic Value of the Pyridine Moiety and the Boronic Acid Handle

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and clinical candidates. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and enabling key interactions with biological targets. The incorporation of a boronic acid group onto this heterocycle creates a bifunctional reagent of immense synthetic utility.[1] The boronic acid serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful combination allows for the direct and modular installation of the pyridinyl moiety into complex molecular architectures, accelerating the drug discovery process.[1][4]

The general structure of pyridinylboronic acids features a pyridine ring with a B(OH)₂ group attached to one of the carbon atoms. The position of the boronic acid group (2-, 3-, or 4-position) profoundly influences the compound's stability and reactivity, a critical consideration for any synthetic chemist.

Caption: General structure of a pyridinylboronic acid.

Synthesis of Pyridinylboronic Acids: A Methodological Overview

The synthesis of pyridinylboronic acids is not a one-size-fits-all endeavor. The choice of synthetic route is dictated by the desired isomer, the presence of other functional groups, and scalability. Several key methods have been developed, each with its own set of advantages and limitations.

Halogen-Metal Exchange and Borylation

This classical approach remains a workhorse for the synthesis of many pyridinylboronic acids. It typically involves the reaction of a halopyridine (bromo- or iodo-substituted) with an organolithium or Grignard reagent at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester.[5]

Causality: The low temperature is crucial to prevent side reactions of the highly reactive organolithium or Grignard reagents, such as addition to other pyridine rings. The choice between organolithium and Grignard reagents can influence the functional group tolerance of the reaction.

A significant advancement in this area is the "in situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester.[5] This protocol minimizes the lifetime of the reactive lithiopyridine intermediate, reducing side reactions and allowing for higher reaction temperatures, which is advantageous for large-scale synthesis.[5]

Palladium-Catalyzed Cross-Coupling of Halopyridines

The Miyaura borylation, a palladium-catalyzed reaction between a halopyridine and a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂), has become a popular and versatile method.[3] This approach often exhibits excellent functional group tolerance and can be applied to a wide range of substituted pyridines.[3]

Causality: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. The ligand plays a key role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.

C-H Borylation

Direct C-H borylation, catalyzed by iridium or rhodium complexes, represents a more atom-economical approach, as it avoids the pre-functionalization of the pyridine ring with a halogen.[6] The regioselectivity of this reaction is controlled by the directing effects of substituents on the pyridine ring and the nature of the catalyst and ligands employed.[6]

Causality: Steric and electronic factors of both the substrate and the catalyst system govern where the borylation occurs. For instance, bulky substituents can direct the borylation to less hindered positions.

Synthesis_Workflow Start Halopyridine HME Halogen-Metal Exchange Start->HME Organometallic Organolithium or Grignard Reagent Organometallic->HME Borate Trialkyl Borate Hydrolysis1 Acidic Workup/ Hydrolysis Borate->Hydrolysis1 HME->Borate Product1 Pyridinylboronic Acid Hydrolysis1->Product1 Start2 Halopyridine Miyaura Miyaura Borylation Start2->Miyaura Diboron Diboron Reagent (e.g., B₂pin₂) Diboron->Miyaura Pd_Catalyst Palladium Catalyst + Ligand Pd_Catalyst->Miyaura Hydrolysis2 Hydrolysis Miyaura->Hydrolysis2 Product2 Pyridinylboronic Acid Hydrolysis2->Product2

Caption: Generalized synthetic workflows for pyridinylboronic acids.

Properties, Reactivity, and the "2-Pyridyl Problem"

The position of the boronic acid group on the pyridine ring significantly impacts the compound's properties. 3- and 4-pyridinylboronic acids are generally stable, crystalline solids.[7] In contrast, 2-pyridinylboronic acid is notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[8][9] This instability, often referred to as the "2-pyridyl problem," presents a significant challenge in its synthesis, storage, and application.[10][11]

Causality: The instability of 2-pyridinylboronic acid is attributed to the proximity of the nitrogen atom, which can participate in intramolecular pathways that facilitate the cleavage of the C-B bond.[8] To overcome this, 2-pyridinylboronic acids are often generated in situ or used as more stable derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[9][12]

The primary application of pyridinylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridinylboronic acid and an aryl or heteroaryl halide or triflate.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex ArX Ar-X ArX->OxAdd Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pyridinyl_PdII Ar-Pd(II)(Pyridinyl)L₂ Transmetalation->Ar_Pyridinyl_PdII Base Base Base->Transmetalation Pyridinylboronic_Acid Pyridinyl-B(OH)₂ Pyridinylboronic_Acid->Transmetalation RedElim Reductive Elimination Ar_Pyridinyl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Pyridinyl RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Medicinal Chemistry

The ability to readily introduce a pyridinyl group makes these boronic acids invaluable in the synthesis of pharmaceuticals. The pyridine moiety can impart desirable pharmacokinetic properties and engage in specific interactions with biological targets.[13]

A prime example is the use of pyridinylboronic acids in the synthesis of various kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[14] They are also key components in the development of treatments for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[15][16][17]

Compound ClassTherapeutic Target/AreaReference
Peptidyl Boronic AcidsSerine Protease Inhibitors (e.g., for cancer)[18][19]
Biaryl PyridinesKinase Inhibitors (e.g., for cancer)[14]
HeteroarylpyridinesVarious (e.g., CNS disorders, inflammation)[20]
Pyridinyl-containing compoundsAntiviral, Antibacterial Agents[16]

Table 1: Examples of Therapeutic Areas Involving Pyridinylboronic Acid-Derived Scaffolds

Experimental Protocol: Synthesis of 3-Pyridinylboronic Acid via In Situ Quench

This protocol is a self-validating system, designed for robustness and scalability.[5]

Objective: To synthesize 3-pyridinylboronic acid from 3-bromopyridine using an in situ quench method.

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Acetonitrile

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and toluene. Cool the solution to -40 °C.

  • Addition of Reagents: Add 3-bromopyridine and triisopropyl borate to the cooled solvent mixture.

  • Lithium-Halogen Exchange and Borylation: Slowly add n-butyllithium solution dropwise, maintaining the internal temperature below -35 °C. The rationale for the slow addition is to control the exotherm and prevent side reactions.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at -40 °C for 1 hour. Quench the reaction by slowly adding 2 M HCl, ensuring the temperature remains below 0 °C. Separate the aqueous layer and wash the organic layer with water.

  • Isolation: Concentrate the combined aqueous layers under reduced pressure. Add acetonitrile to the residue and heat to reflux. Cool the solution to room temperature and then to 0 °C to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield 3-pyridinylboronic acid (often as its boroxine).

Validation: The success of the reaction is validated by the high yield and purity of the product, which can be confirmed by NMR spectroscopy and comparison to literature data. The protocol's robustness is demonstrated by its applicability at kilogram scale.[5]

Protocol_Workflow Start Setup Reaction Vessel (Anhydrous, Inert Atmosphere) Cooling Cool Solvents (THF/Toluene) to -40°C Start->Cooling Reagent_Addition Add 3-Bromopyridine and Triisopropyl Borate Cooling->Reagent_Addition nBuLi_Addition Slowly Add n-BuLi (Maintain T < -35°C) Reagent_Addition->nBuLi_Addition Reaction Stir at -40°C for 1 hour nBuLi_Addition->Reaction Quench Quench with 2M HCl (Maintain T < 0°C) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Isolation Concentrate and Crystallize from Acetonitrile Workup->Isolation Product Isolate and Dry 3-Pyridinylboronic Acid Isolation->Product

Caption: Step-by-step experimental workflow for the synthesis of 3-pyridinylboronic acid.

Conclusion and Future Outlook

Pyridinylboronic acids are more than just synthetic intermediates; they are enabling tools that have significantly impacted the landscape of modern drug discovery. Their continued importance is assured by the prevalence of the pyridine scaffold in bioactive molecules. Future research will likely focus on the development of more stable and user-friendly 2-pyridinylboron reagents, the discovery of novel and more efficient catalytic systems for their synthesis and application, and their incorporation into automated synthesis platforms to further accelerate the discovery of new medicines. As our understanding of the nuanced reactivity of these compounds grows, so too will their application in creating the next generation of life-saving therapeutics.

References

A Technical Guide to the Multifaceted Role of Piperidine in the Chemistry of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Boronic acids and their derivatives represent a cornerstone of modern synthetic chemistry, prized for their versatility in carbon-carbon and carbon-heteroatom bond formation. Concurrently, the piperidine ring stands as one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, recognized for its favorable physicochemical properties and ability to interact with biological targets. The intersection of these two chemical entities gives rise to a rich and diverse field of study, critical for drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted roles of piperidine in the context of boronic acid chemistry. We will move beyond simple definitions to dissect the mechanistic underpinnings and practical applications of piperidine as a nucleophilic reagent, a core structural component, and a vital processing agent. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synergistic relationship between these two powerful building blocks.

Introduction

The Boronic Acid Moiety: A Versatile Functional Group

Boronic acids (R-B(OH)₂) and their esters are organoboron compounds featuring a carbon-boron bond. Their significance in organic synthesis was formally recognized with the 2010 Nobel Prize in Chemistry for palladium-catalyzed cross-couplings. Their utility stems from a unique combination of stability, low toxicity, and broad functional group tolerance.[1] As Lewis acids, they can form complexes with Lewis bases, a property that is central to their reactivity and handling.[1] While renowned for their role in the Suzuki-Miyaura coupling, their applications extend to a wide array of transformations, making them indispensable building blocks in modern chemistry.[2]

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine motif is a saturated six-membered N-heterocycle that is a dominant feature in both natural products and synthetic pharmaceuticals.[3][4] Its prevalence is due to its ability to serve as a versatile scaffold, providing a three-dimensional architecture that can be readily functionalized. The basic nitrogen atom (pKa ≈ 11.1) allows for salt formation to improve solubility and can act as a key hydrogen bond acceptor in ligand-receptor interactions.[5] Numerous approved drugs, targeting a wide range of diseases, incorporate the piperidine ring, cementing its status as a "privileged" structure in medicinal chemistry.[3]

Synergy and Scope of the Guide

The combination of piperidine and boronic acid functionalities within a single synthetic strategy or molecule opens up powerful avenues for creating chemical diversity and accessing novel therapeutic agents. This guide is structured to elucidate the three primary roles of piperidine in this context:

  • As a Nucleophilic Reagent: Participating directly in boronic acid-mediated C-C bond formation.

  • As a Structural Component: Serving as a core scaffold in molecules synthesized using boronic acid chemistry.

  • As a Processing Agent: Aiding in the purification, stabilization, and deprotection of boronic acid-containing compounds.

We will explore the causality behind experimental choices, provide validated protocols for key transformations, and use diagrams to illustrate complex mechanisms and workflows.

Piperidine as a Nucleophilic Reagent in Boronic Acid-Mediated Transformations

In this role, the nucleophilic nitrogen of piperidine is a direct participant in the reaction, most notably in multicomponent reactions that build molecular complexity in a single step.

The Petasis-Borono Mannich (PBM) Reaction

The Petasis reaction is a powerful multicomponent transformation that couples an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines.[6][7] When piperidine is used as the amine component, it enables the efficient synthesis of tertiary amines, which are common motifs in bioactive molecules.[8]

The accepted mechanism begins with the condensation of piperidine and an aldehyde to form a highly electrophilic N,N-disubstituted iminium ion. This step is often the driving force of the reaction. The boronic acid, activated by the reaction conditions, then transfers its organic group to the iminium ion, forming a new carbon-carbon bond and yielding the final tertiary amine product.[9] The choice of solvent and temperature is critical; for instance, dioxane at elevated temperatures is commonly employed to facilitate the initial condensation.[9]

PBM_Mechanism cluster_0 Iminium Ion Formation cluster_1 C-C Bond Formation Piperidine Piperidine Iminium Iminium Ion Piperidine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Iminium Product Tertiary Amine Product Iminium->Product + Boronic Acid BoronicAcid Boronic Acid (R''-B(OH)₂) BoronicAcid->Product Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-X L₂ Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ PdII_Aryl->PdII_Diaryl Transmetal Transmetalation PdII_Diaryl->Pd0 Product Aryl-Aryl' (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Aryl-X (Piperidine-containing) BoronicAcid Aryl'-B(OH)₂ + Base

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility and functional group tolerance.[1][2] This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-(piperidin-1-yl)pyridin-3-ylboronic acid with various aryl and heteroaryl halides. This particular building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the substituted pyridine motif in bioactive molecules and functional materials. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, practical guidance for protocol execution, and strategies for troubleshooting common challenges associated with heteroaromatic substrates.

Introduction: The Significance of the Pyridine Scaffold and the Suzuki-Miyaura Reaction

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] Its unique electronic properties and ability to engage in hydrogen bonding contribute significantly to the biological activity and material characteristics of the parent molecule. The incorporation of a piperidinyl substituent, as in this compound, further modulates the compound's lipophilicity and basicity, properties crucial for optimizing pharmacokinetic profiles in drug discovery.

The Suzuki-Miyaura reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, provides a powerful and efficient method for constructing C(sp²)–C(sp²) bonds.[1][4] This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid) with an organohalide.[1] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic boron reagents.[2][5]

This guide will focus on the practical application of this reaction to this compound, a heteroaromatic boronic acid. While immensely useful, heteroaromatic substrates can present unique challenges, including catalyst inhibition by the Lewis basic nitrogen atom and a propensity for proto-deboronation.[3][6] Understanding these potential pitfalls is key to developing a robust and reproducible coupling protocol.

The Mechanism of the Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[7] This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[8]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center.[1][7] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][9][10][11] The halide on the palladium complex is then exchanged for the organic group from the boronate.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OH)₂ + Base) PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • Substrates:

    • This compound (or its pinacol ester)

    • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Catalyst:

    • Palladium(II) acetate (Pd(OAc)₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand (if using a separate precursor like Pd(OAc)₂):

    • Triphenylphosphine (PPh₃)

    • Buchwald ligands (e.g., SPhos, XPhos)

  • Base:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvent:

    • 1,4-Dioxane

    • Toluene

    • Acetonitrile (MeCN)

    • Water (degassed)

  • Other:

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Reaction Setup Workflow

Experimental_Workflow start Start reagents Add solid reagents to oven-dried flask: - Aryl Halide - Boronic Acid - Base start->reagents inert Seal, evacuate, and backfill with inert gas (e.g., Argon) 3x reagents->inert catalyst Add Pd catalyst and ligand (if separate) under inert atmosphere inert->catalyst solvent Add degassed solvent(s) via syringe catalyst->solvent reaction Heat reaction to desired temperature (e.g., 80-100 °C) solvent->reaction monitor Monitor reaction progress by TLC or LC-MS reaction->monitor workup Cool, quench, extract, and dry organic layer monitor->workup Reaction Complete purify Concentrate and purify by column chromatography workup->purify end End purify->end

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (2.0–3.0 equiv, e.g., K₂CO₃).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be achieved by evacuating the flask under vacuum and backfilling with the inert gas, repeating this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir at the desired temperature (typically 80–100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Typical Reaction Parameters

The optimal conditions can vary significantly depending on the specific aryl halide used. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale & Considerations
Boronic Acid Equiv. 1.2 - 1.5An excess is used to compensate for potential homocoupling and proto-deboronation.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Effective for a broad range of substrates, including heteroaryl chlorides.[8]
Pd(OAc)₂ / SPhos (1-3 mol%)Highly active catalyst system, often allowing for lower catalyst loadings and temperatures.[5]
Base K₂CO₃ (2.0 equiv)A common, effective, and economical choice.
Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv)Stronger, non-nucleophilic bases often beneficial for challenging couplings, including those with heteroaryl substrates.[6]
Solvent Dioxane/H₂O (4:1 to 10:1)A widely used solvent system that effectively solubilizes both organic and inorganic reagents.
Toluene/H₂OAnother common biphasic system.
Temperature 80 - 100 °CSufficient to drive the reaction to completion in a reasonable timeframe. Lower temperatures may be possible with highly active catalysts.

Troubleshooting and Key Considerations for Heteroaromatic Substrates

Coupling reactions involving nitrogen-containing heterocycles like this compound can be prone to specific side reactions and challenges.

Proto-deboronation

This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. Nitrogen-containing heterocycles can be particularly susceptible.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Water can facilitate proto-deboronation. Using anhydrous solvents and bases can be beneficial.

    • Use Boronate Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and less prone to this side reaction.

    • Choice of Base: Avoid strongly nucleophilic bases like NaOH or KOH, which can accelerate proto-deboronation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred.

Catalyst Inhibition (The "Pyridyl Problem")

The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[3][6]

  • Mitigation Strategies:

    • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle and minimize catalyst inhibition.[5]

    • Use of Additives: In some cases, additives can help to mitigate catalyst poisoning.

Homocoupling of the Boronic Acid

The presence of oxygen can lead to the oxidative homocoupling of the boronic acid to form a biaryl byproduct.

  • Mitigation Strategies:

    • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.

    • Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) precursors.

Safety and Handling

  • This compound: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. Toluene and other organic solvents are flammable and have associated health risks.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex, nitrogen-containing biaryl structures. Success in these reactions hinges on a careful selection of the catalyst system, base, and solvent, as well as an awareness of the potential challenges associated with heteroaromatic substrates. By understanding the underlying mechanism and implementing the strategies outlined in this guide, researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired products, thereby accelerating their research and development efforts.

References

Applications of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidinyl-Pyridine Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—are of immense value. The 6-(piperidin-1-yl)pyridine moiety is one such scaffold, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. When functionalized as a boronic acid, specifically as 6-(piperidin-1-yl)pyridin-3-ylboronic acid, this scaffold becomes a versatile building block for the synthesis of a diverse array of biologically active molecules. Its utility is most prominently demonstrated in the construction of kinase inhibitors and P2X7 receptor antagonists, both of which are critical target classes in contemporary drug discovery.

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to effectively utilize this valuable synthetic intermediate.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the facile formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, opening a gateway to a vast chemical space of novel compounds.

Development of P2X7 Receptor Antagonists for Inflammatory and Neurological Disorders

The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade and has been implicated in a range of pathologies, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[1][2] Antagonists of the P2X7 receptor are therefore of significant therapeutic interest. The 6-(piperidin-1-yl)pyridine scaffold has been identified as a crucial pharmacophore in a number of potent and selective P2X7 antagonists.

Mechanism of Action of P2X7 Receptor Antagonists:

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. This includes the influx of Ca²⁺ and Na⁺ ions, efflux of K⁺ ions, and the activation of intracellular kinases and transcription factors such as NF-κB.[3][4][5] This ultimately leads to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[6] P2X7 antagonists block this process by preventing the ATP-mediated opening of the ion channel.

Signaling Pathway of P2X7 Receptor Activation

P2X7_Signaling ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Kinases Kinase Activation (e.g., MAPK, PI3K/Akt) Ca_influx->Kinases NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Release IL-1β Release IL1b->Release

Caption: P2X7 Receptor Signaling Cascade.

Protocol: General Suzuki-Miyaura Coupling for the Synthesis of P2X7 Antagonists

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl halide (e.g., bromide or chloride) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/ethanol mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

ParameterRecommended Starting Conditions
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 M aqueous solution)
Solvent 1,2-Dimethoxyethane (DME)
Temperature 85 °C

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Synthesis of Kinase Inhibitors for Oncology and Other Indications

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7] The 6-(piperidin-1-yl)pyridine scaffold is a common feature in a number of clinically approved and investigational kinase inhibitors.

Illustrative Example: Synthesis of Crizotinib Analogs

Crizotinib is a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer. While the core of Crizotinib itself does not contain the 6-(piperidin-1-yl)pyridine moiety, the synthesis of its prodrugs has utilized a very similar building block, demonstrating the applicability of this chemistry in the synthesis of complex, clinically relevant molecules.[8] The following protocol is an illustrative example of how this compound could be used in a similar synthetic strategy.

Illustrative Synthetic Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Substituted Aryl/Heteroaryl Halide (Kinase-Targeting Scaffold) ArylHalide->Coupling Intermediate Coupled Intermediate Coupling->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Final Kinase Inhibitor FurtherSteps->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

Protocol: Illustrative Suzuki-Miyaura Coupling for a Kinase Inhibitor Intermediate

This protocol outlines the synthesis of a biaryl intermediate that could serve as a precursor to a kinase inhibitor, based on methodologies reported for analogous couplings.[8][9]

Materials:

  • This compound (206 mg, 1.0 mmol)

  • 2-Bromo-5-fluoropyrimidine (212 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol)

  • Potassium carbonate (414 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine this compound, 2-bromo-5-fluoropyrimidine, and potassium carbonate.

  • Add the 1,4-dioxane and water.

  • Bubble argon through the solution for 15 minutes to degas.

  • Add the tetrakis(triphenylphosphine)palladium(0) to the mixture.

  • Heat the reaction to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired product, 5-fluoro-2-(6-(piperidin-1-yl)pyridin-3-yl)pyrimidine.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in medicinal chemistry. Its utility in the synthesis of P2X7 receptor antagonists and kinase inhibitors highlights its importance in the development of novel therapeutics for a wide range of diseases. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery. As our understanding of the biological roles of P2X7 and various kinases continues to expand, so too will the applications of this strategically important synthetic intermediate.

References

Application Notes & Protocols: Leveraging 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the construction of carbon-carbon bonds between aromatic systems is a foundational strategy. Among the plethora of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

This guide focuses on 6-(Piperidin-1-yl)pyridin-3-ylboronic acid [CAS: 1002129-33-0] and its pinacol ester derivative [CAS: 852228-08-1], a heterocyclic building block of increasing importance.[2] The electron-rich nature of the 6-piperidinyl-substituted pyridine ring makes this reagent a key component in the synthesis of complex molecules, particularly in the development of novel therapeutics. Notably, its pinacol ester has been successfully employed as a reactant in the synthesis of potent P2X₇ receptor antagonists, which are targets for treating chronic inflammation and pain, and in the creation of advanced fluorescent chemosensors.

This document provides a detailed exploration of this building block, offering field-proven insights and robust protocols to empower researchers in their synthetic endeavors.

Chemical Properties and Handling

A thorough understanding of the reagent's characteristics is paramount for successful and safe experimentation.

PropertyThis compoundThis compound pinacol ester
CAS Number 1002129-33-0852228-08-1
Molecular Formula C₁₀H₁₅BN₂O₂C₁₆H₂₅BN₂O₂
Molecular Weight 206.05 g/mol 288.19 g/mol
Appearance Off-white to pale beige solidSolid
Storage 2-8°C, under inert atmosphere2-8°C, under inert atmosphere
Key Hazard Acute Toxicity (Oral, Cat. 4)Not specified, handle with care

Expert Insight on Stability and Choice of Reagent:

While the boronic acid is a direct participant in the Suzuki-Miyaura catalytic cycle, its stability can be a concern. Pyridyl boronic acids, particularly those that are electron-deficient, can be susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond. The 6-piperidinyl group is electron-donating, which enhances the stability of the C-B bond compared to unsubstituted pyridyl boronic acids.

However, for extended storage, challenging coupling reactions, or to ensure stoichiometric precision, the pinacol ester derivative is often the superior choice . Boronic esters exhibit reduced Lewis acidity and are generally more robust, mitigating the risk of protodeboronation and improving reproducibility. The protocols provided below are optimized for the pinacol ester, reflecting best practices in the field.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently constructs a C-C bond. Understanding this mechanism is key to troubleshooting and optimizing reactions.

The widely accepted catalytic cycle involves three primary steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid (or ester) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the pyridinyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Outputs ArylHalide Aryl Halide (Ar-X) OxAdd OxAdd ArylHalide->OxAdd Reacts with Pd(0) BoronicEster Pyridinyl Boronic Ester (R-B(OR)₂) Transmetal Transmetal BoronicEster->Transmetal Activated by Base Base Base (e.g., K₂CO₃) Base->Transmetal Product Biaryl Product (Ar-R) RedElim RedElim RedElim->Product

Diagram: The Suzuki-Miyaura Catalytic Cycle

Application Protocol: Synthesis of a Biaryl System

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of This compound pinacol ester with a generic aryl bromide.

Objective: To couple the pyridinyl moiety with an aryl bromide to form a substituted biaryl compound, a common core structure in P2X₇ antagonists.

Materials and Reagents
ReagentPurposeTypical M.W.Amount (1 mmol scale)Moles (equiv)
Aryl Bromide (Ar-Br)ElectrophileVaries1.0 mmol1.0
This compound pinacol esterNucleophile288.19346 mg1.2
Pd(dppf)Cl₂·CH₂Cl₂Catalyst816.6424.5 mg0.03 (3 mol%)
Potassium Carbonate (K₂CO₃)Base138.21415 mg3.0
1,4-DioxaneSolvent-8 mL-
Deionized WaterCo-solvent-2 mL-

Causality Behind Experimental Choices:

  • Boronic Ester Stoichiometry (1.2 equiv): A slight excess of the boronic ester is used to drive the reaction to completion and to compensate for any potential homo-coupling or minor decomposition, ensuring the more valuable aryl halide is fully consumed.

  • Catalyst: Pd(dppf)Cl₂: This palladium catalyst is widely effective for cross-coupling reactions involving heteroaryl compounds. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, often leading to higher yields and preventing catalyst decomposition.

  • Base: K₂CO₃: An aqueous solution of a mild inorganic base like potassium carbonate is crucial for activating the boronic ester to the boronate species, which is necessary for efficient transmetalation. It is generally well-tolerated by many functional groups.

  • Solvent System (Dioxane/Water): The dioxane/water mixture is a common and effective solvent system. Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Step-by-Step Experimental Procedure

Workflow start Start reagents 1. Combine Solids: Aryl Bromide, Boronic Ester, K₂CO₃, Pd(dppf)Cl₂ start->reagents vessel 2. Seal Reaction Vessel reagents->vessel degas 3. Degas System: Evacuate & backfill with N₂/Ar (3x) vessel->degas solvents 4. Add Solvents: Degassed Dioxane & Water degas->solvents heat 5. Heat Reaction: Stir at 90-100 °C solvents->heat monitor 6. Monitor Progress (TLC/LCMS) heat->monitor cool 7. Cool to Room Temp. monitor->cool Reaction Complete workup 8. Aqueous Workup: Dilute with EtOAc, wash with H₂O/Brine cool->workup dry 9. Dry & Concentrate workup->dry purify 10. Purify Product (Column Chromatography) dry->purify end End purify->end

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound pinacol ester (346 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). Solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting and Optimization
  • Low Yield/No Reaction:

    • Catalyst Deactivation: Ensure the reaction was performed under strictly anaerobic conditions. Consider using a different catalyst/ligand combination. For challenging couplings, highly active catalysts formed from Pd₂(dba)₃ and ligands like XPhos or SPhos can be effective.

    • Inefficient Transmetalation: The choice of base and solvent is critical. If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required. Ensure the base is soluble in the aqueous phase.

  • Protodeboronation:

    • If significant decomposition of the boronic ester is observed (via LC-MS), consider lowering the reaction temperature and extending the reaction time. Using a less aqueous solvent system or a fluoride source like CsF as the base can sometimes mitigate this side reaction.

  • Homocoupling of Boronic Ester:

    • This side reaction is often promoted by the presence of oxygen. Rigorous degassing is the best preventative measure.

Conclusion

This compound and its pinacol ester are valuable, electron-rich building blocks for the synthesis of complex heterocyclic molecules. Their utility in constructing biaryl linkages is well-established, particularly in the pursuit of novel therapeutics. The Suzuki-Miyaura protocol detailed herein provides a reliable and scientifically-grounded starting point for researchers. By understanding the mechanistic principles and the rationale behind the choice of reagents, scientists can effectively troubleshoot and adapt this methodology to achieve their specific synthetic goals, accelerating the pace of discovery and innovation.

References

Application Notes & Protocols: 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Synthesis, Handling, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This substituted pyridylboronic acid is a valuable building block in medicinal chemistry, enabling the construction of complex molecular architectures. These notes detail a robust synthetic protocol, discuss critical aspects of handling and stability, and provide an in-depth guide to its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind the selection of reagents and reaction parameters is explained to empower users to optimize these methods for their specific research applications.

Compound Profile and Handling

This compound is a key synthetic intermediate. Its utility is derived from the presence of a nucleophilic piperidine moiety and the versatile boronic acid group, which allows for the formation of carbon-carbon bonds with various electrophiles.

Physicochemical & Safety Data

A summary of the compound's properties is provided below. Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling.

PropertyValueReference
Molecular Formula C₁₀H₁₅BN₂O₂[1]
Molecular Weight 206.05 g/mol [1]
CAS Number 1002129-33-0[1][2]
Appearance Off-white to pale beige solid[1]
Storage Conditions 2-8°C, under inert atmosphere[1][2]
GHS Pictogram GHS07 (Harmful)
Hazard Statement H302 (Harmful if swallowed)
Stability and Handling Considerations

Pyridinylboronic acids, particularly those bearing amino substituents, can be susceptible to decomposition. The primary degradation pathway is protodeboronation, where the C-B bond is cleaved by acidic protons (e.g., from water or alcohols), especially when heated.

  • Expert Insight: The nitrogen atom in the pyridine ring and the piperidine substituent can influence the electronic properties of the C-B bond, affecting its stability. It is crucial to handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) and minimize exposure to moisture and protic solvents during storage and reaction setup. For applications requiring enhanced stability, the corresponding pinacol ester, 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 852228-08-1), is an excellent air-stable alternative.[3]

Synthesis of this compound

While this reagent is commercially available, an in-house synthesis may be required. The following protocol is based on a well-established and reliable method for preparing pyridylboronic acids: lithium-halogen exchange followed by borylation.[4][5] The proposed starting material, 5-bromo-2-(piperidin-1-yl)pyridine, can be synthesized from 2-chloro-5-bromopyridine and piperidine via nucleophilic aromatic substitution.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Borylation via Lithium-Halogen Exchange A 5-Bromo-2-chloropyridine C 5-Bromo-2-(piperidin-1-yl)pyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B Piperidine B->C C_ref 5-Bromo-2-(piperidin-1-yl)pyridine E This compound C_ref->E 1. n-BuLi, THF, -78 °C 2. Quench 3. Acidic Workup (HCl) D Triisopropyl borate D->E

Caption: Proposed two-step synthesis of the title compound.

Detailed Synthesis Protocol

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Hydrochloric acid (2 N HCl)

  • Sodium hydroxide (5 N NaOH)

  • Sodium chloride (NaCl)

  • Acetonitrile

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 5-bromo-2-(piperidin-1-yl)pyridine and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality: This low temperature is critical to prevent side reactions of the highly reactive 3-lithiopyridine intermediate. The lithium-halogen exchange is significantly faster at this temperature than potential competing reactions, such as attack on the solvent or other functional groups.[5]

  • Borylation: After stirring for an additional 30 minutes at -78 °C, add triisopropyl borate dropwise. The reaction is rapid.

    • Causality: The 3-lithiopyridine intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of the borate ester.

  • Quench and Workup: Allow the mixture to warm slowly to -20 °C, then quench by adding 2 N HCl solution.

  • pH Adjustment: Once at room temperature, transfer the mixture to a separatory funnel. Isolate the aqueous layer and adjust its pH to ~7.5 using 5 N NaOH. A white solid should precipitate.

    • Causality: Boronic acids are often amphoteric. Adjusting the pH to near neutral minimizes their solubility in the aqueous phase, facilitating precipitation and extraction.[5]

  • Extraction: Saturate the aqueous layer with solid NaCl and extract multiple times with THF or another suitable organic solvent.

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid can be purified by crystallization from a solvent such as acetonitrile.

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[6][7] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl-aryl structures.[8][9]

Catalytic Cycle

SuzukiCycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd L1 Oxidative Addition Trans Ar-Pd(II)-Ar' Ln OxAdd->Trans L2 Transmetalation Trans->Pd0 RedElim Ar-Ar' Trans->RedElim L3 Reductive Elimination Product Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OH)₂ + Base Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Key Reaction Parameters

The success of a Suzuki coupling hinges on the careful selection of four key components. The table below outlines common choices and their rationale.

ComponentExamplesRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable pre-catalysts that are reduced in situ to the active Pd(0) species. For challenging couplings (e.g., with aryl chlorides), more active pre-catalysts are often required.[7][10]
Ligand PPh₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (like PCy₃ or Buchwald ligands) are highly effective for coupling less reactive halides by promoting the oxidative addition step and accelerating reductive elimination.[7]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, KFA base is essential for activating the boronic acid. It forms a boronate salt [-B(OH)₃]⁻, which increases the nucleophilicity of the organic group, facilitating the transmetalation step. The choice of base can be critical; stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive coupling partners.[7][11]
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/H₂O, Acetonitrile/H₂OA biphasic or aqueous-organic solvent system is typical. The organic solvent solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.[4][5]
General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.

    • Expert Insight: Degassing the solvent (e.g., by sparging with argon or via freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product can then be purified using flash column chromatography on silica gel.

References

The Versatile Role of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Modern Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of molecular design. Among the vast arsenal of building blocks available to the modern chemist, 6-(piperidin-1-yl)pyridin-3-ylboronic acid and its derivatives have emerged as particularly valuable reagents. The electron-rich nature of the 6-piperidinyl substituent profoundly influences the electronic properties of the pyridine ring, making this boronic acid an intriguing and highly effective partner in a variety of palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides an in-depth exploration of the applications of this compound in cross-coupling chemistry. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of C-C bonds.[1] For a boronic acid like this compound, this reaction provides a direct and efficient route to biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[2][3][4][5][6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The electron-donating piperidinyl group at the 6-position of the pyridine ring increases the electron density of the aromatic system. This electronic enrichment can have a dual effect on the reactivity of the boronic acid. While it can enhance the nucleophilicity of the aryl group, potentially facilitating the transmetalation step, the Lewis basic nitrogen of the pyridine ring can also coordinate to the palladium center, which may lead to catalyst inhibition.[10] Careful selection of ligands and reaction conditions is therefore crucial to achieve optimal results.

Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction with heteroaryl boronic acids, particularly under harsh basic conditions or at elevated temperatures.[10] The use of the more stable pinacol ester derivative, 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester, is a highly recommended strategy to mitigate this issue.[11]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Boronic_Acid R-B(OH)2 (this compound) Base Base (e.g., K2CO3) Boronic_Acid->Base Base->Transmetalation Activates Boronic Acid Ar-X Aryl/Heteroaryl Halide (Ar-X) Ar-X->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example for the synthesis of a biaryl compound, a common step in the development of P2X7 receptor antagonists.[4][5]

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon source

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[10]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using the Pinacol Ester Derivative

Microwave irradiation can significantly accelerate the reaction, and the use of the pinacol ester of the boronic acid enhances stability.

Materials:

  • 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.5 equiv)

  • Aryl chloride or bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv), 6-(piperidin-1-yl)pyridine-3-boronic acid pinacol ester (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 0.02 equiv), and SPhos (0.04 mmol, 0.04 equiv).

  • Add degassed 1,4-dioxane (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-140 °C for 30-60 minutes.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol8012~64[4][5]
4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water901085-95General Protocol
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane120 (µW)175-85General Protocol

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[12][13] While the primary use of this compound is in C-C bond formation, the synthesis of more complex nitrogen-containing structures could, in principle, involve this boronic acid as a precursor to a halogenated pyridine, which would then undergo a Buchwald-Hartwig amination. Direct C-N coupling with boronic acids is less common but can be achieved under Chan-Lam conditions.

While specific literature examples of this compound in Buchwald-Hartwig amination are not prevalent, a general protocol for a related aminopyridine is provided for context.

Protocol 3: General Buchwald-Hartwig Amination of a Halogenated 6-(Piperidin-1-yl)pyridine

Materials:

  • Halogenated 6-(piperidin-1-yl)pyridine (e.g., 2-bromo-6-(piperidin-1-yl)pyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the halogenated 6-(piperidin-1-yl)pyridine (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.01 mmol, 0.01 equiv), and Xantphos (0.02 mmol, 0.02 equiv).

  • Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Other Cross-Coupling Reactions

The utility of boronic acids extends beyond Suzuki and Buchwald-Hartwig reactions. Below is a brief overview of other potential, though less documented, applications for this compound.

  • Chan-Lam Coupling: This copper-catalyzed reaction forms C-O, C-N, and C-S bonds from boronic acids.[14][15][16][17] It represents a milder alternative to the Buchwald-Hartwig amination for C-N bond formation.

  • Heck Reaction: While the classic Heck reaction couples aryl halides with alkenes, variants using arylboronic acids have been developed.[18][19][20][21][22]

  • Sonogashira Coupling: This reaction typically involves the coupling of terminal alkynes with aryl or vinyl halides. While less common, boronic acids can sometimes be used in Sonogashira-type transformations.[23]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a troubleshooting guide tailored to reactions involving this compound.

Troubleshooting cluster_0 Low or No Conversion cluster_1 Side Product Formation Catalyst_Deactivation Catalyst Deactivation Check_Inert_Atmosphere Ensure strict inert atmosphere (O2 deactivates Pd(0)) Catalyst_Deactivation->Check_Inert_Atmosphere Solution Poor_Boronic_Acid_Quality Poor Boronic Acid Quality Use_Pinacol_Ester Use fresh boronic acid or the more stable pinacol ester Poor_Boronic_Acid_Quality->Use_Pinacol_Ester Solution Suboptimal_Conditions Suboptimal Conditions Screen_Parameters Screen bases (K3PO4, Cs2CO3), ligands (e.g., SPhos, RuPhos), and solvents Suboptimal_Conditions->Screen_Parameters Solution Protodeboronation Protodeboronation Anhydrous_Conditions Use anhydrous conditions and avoid prolonged heating Protodeboronation->Anhydrous_Conditions Solution Homocoupling Homocoupling of Boronic Acid Degas_Solvents Thoroughly degas all solvents and reagents Homocoupling->Degas_Solvents Solution

Caption: A troubleshooting guide for common issues in cross-coupling reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, hinges on a sound understanding of the underlying reaction mechanisms and the careful optimization of reaction parameters. By leveraging the protocols and insights provided in this guide, researchers can effectively incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidinyl-Pyridine Scaffolds

In the landscape of modern drug discovery and development, the pyridine core remains a privileged scaffold due to its presence in numerous biologically active compounds. The functionalization of this core through carbon-carbon bond formation is a cornerstone of medicinal chemistry, enabling the exploration of vast chemical space to optimize pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, prized for its functional group tolerance and operational simplicity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura coupling of 6-(piperidin-1-yl)pyridin-3-ylboronic acid with various aryl and heteroaryl halides. This specific boronic acid is of significant interest as it allows for the introduction of a piperidinyl-pyridine moiety, a common motif in pharmacologically active agents. However, the electron-rich nature of the pyridine ring and the presence of the Lewis basic piperidinyl and pyridine nitrogen atoms present unique challenges, including catalyst inhibition and competing side reactions like protodeboronation. This guide will provide expert insights into overcoming these challenges through the rational selection of catalysts, ligands, and reaction conditions, followed by detailed, field-proven protocols.

The "2-Pyridyl Problem" and Its Implications for this compound

The inherent chemical properties of pyridine-containing boronic acids can complicate Suzuki-Miyaura couplings. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," is particularly relevant for substrates like this compound. The proximity of the nitrogen atoms to the reaction center can interfere with the catalytic cycle.

Furthermore, heteroaryl boronic acids, especially electron-rich ones, are often susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water), removing the boronic acid from the productive catalytic cycle. Careful selection of reaction parameters is crucial to minimize this undesired pathway.

Rational Selection of Catalytic Systems

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious choice of the palladium source, ligand, base, and solvent.

Palladium Precatalysts: From Traditional to Modern

While traditional palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, the coupling of challenging heteroaryl chlorides or electron-rich substrates often necessitates more robust catalytic systems. Modern palladium precatalysts, particularly those developed by Buchwald and others, offer significant advantages in terms of air-stability, activity, and the ability to couple challenging substrates at lower catalyst loadings.

The Critical Role of Ligands: Enabling Difficult Couplings

For heteroaryl couplings, standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. The key to success lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help mitigate catalyst deactivation.

Key Ligand Classes for Coupling Pyridylboronic Acids:

  • Buchwald Ligands: A family of bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for a wide range of challenging Suzuki-Miyaura reactions, including those involving heteroaromatic substrates.

  • Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective due to their steric bulk and electron-donating properties.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form stable complexes with palladium, often exhibiting high catalytic activity for cross-coupling reactions.

Base and Solvent Selection: Fine-Tuning the Reaction Environment

The choice of base is critical for the transmetalation step and must be strong enough to activate the boronic acid without promoting significant protodeboronation. Anhydrous and finely ground bases are often preferred to ensure reactivity.

Commonly Used Bases:

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in preventing protodeboronation.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can be highly effective, particularly in challenging couplings.

  • Potassium Fluoride (KF): A milder base that can be advantageous when dealing with base-sensitive functional groups.

The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. Anhydrous, degassed solvents are essential to prevent catalyst oxidation and protodeboronation.

Recommended Solvents:

  • 1,4-Dioxane

  • Toluene

  • Tetrahydrofuran (THF)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Data Presentation: Recommended Catalyst Systems

The following table summarizes recommended palladium catalyst and ligand combinations for the Suzuki-Miyaura coupling of this compound with aryl/heteroaryl halides, based on literature precedents for similar challenging heteroaromatic couplings.

Palladium PrecatalystLigandTypical BaseTypical Solvent(s)Key Advantages
Pd₂(dba)₃XPhos or SPhosK₃PO₄1,4-Dioxane, TolueneHigh activity for heteroaryl chlorides, broad substrate scope.
Pd(OAc)₂PCy₃ or P(t-Bu)₃K₃PO₄, Cs₂CO₃Toluene, THFEffective for electron-rich and sterically hindered substrates.
Pd(dppf)Cl₂(dppf)K₂CO₃, Na₂CO₃Dioxane/H₂O, DMFGood general catalyst, often used in initial screening.
XPhos Pd G3XPhosK₃PO₄THF, TolueneAir-stable precatalyst, high efficiency.
SPhos Pd G3SPhosK₃PO₄1,4-DioxaneAir-stable precatalyst, excellent for heteroaryl couplings.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add boronic acid, aryl halide, and base to a flame-dried flask. Catalyst Add palladium precatalyst and ligand. Reagents->Catalyst Inert Evacuate and backfill with inert gas (e.g., Argon). Catalyst->Inert Solvent Add degassed anhydrous solvent. Inert->Solvent Heating Heat the reaction mixture with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quench Cool to room temperature and quench. Monitoring->Quench Extraction Dilute with organic solvent and perform aqueous extractions. Quench->Extraction Drying Dry the organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

The Strategic Esterification of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Guide to Pinacol and MIDA Boronate Esters for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Heteroaromatic Boronic Esters in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures.[1][2] Central to the success of these transformations is the stability and reactivity of the organoboron coupling partner. While boronic acids are foundational, their often-limited benchtop stability, propensity for protodeboronation, and challenging purification can hinder their application, especially in high-throughput synthesis and process development.[1][3] The esterification of boronic acids to form boronate esters, such as pinacol (pin) and N-methyliminodiacetic acid (MIDA) esters, provides a robust solution to these challenges, enhancing stability, simplifying purification, and enabling more controlled reaction outcomes.[4]

This application note provides a detailed guide to the esterification of 6-(piperidin-1-yl)pyridin-3-ylboronic acid, a valuable building block in medicinal chemistry due to the prevalence of the substituted pyridine motif in pharmacologically active compounds.[4] We will explore protocols for the synthesis of both its pinacol and MIDA boronate esters, delving into the mechanistic rationale behind the choice of reagents and reaction conditions. Furthermore, we will discuss the distinct advantages of each ester type, guiding the researcher in selecting the optimal derivative for their specific synthetic strategy.

The Dichotomy of Boronate Esters: Pinacol vs. MIDA

The choice between a pinacol and a MIDA boronate ester is a strategic one, dictated by the intended application.

  • Pinacol Boronate Esters: These are perhaps the most common boronic acid surrogates. The pinacol group imparts significant steric bulk around the boron atom, which enhances stability and often renders the compound crystalline and amenable to chromatographic purification.[5][6] Pinacol esters are generally stable to a range of reaction conditions, yet readily participate in Suzuki-Miyaura coupling reactions.[7][8]

  • MIDA Boronate Esters: MIDA boronates offer a unique advantage in their exceptional stability and their capacity for "slow release" of the parent boronic acid under specific basic conditions.[1] This feature is particularly valuable when dealing with unstable boronic acids or in complex, multi-step syntheses where the boronic acid moiety needs to be protected through several transformations.[9][10] The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and less susceptible to degradation.

The logical workflow for selecting and synthesizing the appropriate boronate ester is depicted below:

G cluster_0 Decision & Synthesis Workflow Start Start with This compound Decision Select Ester Type Based on Synthetic Strategy Start->Decision Pinacol Pinacol Esterification (Enhanced Stability & General Use) Decision->Pinacol General Cross-Coupling MIDA MIDA Esterification (Maximum Stability & Slow Release) Decision->MIDA Multi-step Synthesis or Unstable Coupling Partner Purification Purification of Boronate Ester Pinacol->Purification MIDA->Purification Characterization Characterization (NMR, MS) Purification->Characterization Application Application in Suzuki-Miyaura Coupling Characterization->Application G cluster_0 Pinacol Esterification Mechanism Reactants This compound Pinacol Intermediate Intermediate Reactants->Intermediate Condensation Product 6-(Piperidin-1-yl)pyridine-3-ylboronic acid pinacol ester Water Intermediate->Product Elimination of Water Dehydration Dehydration (e.g., Dean-Stark) Product:w->Dehydration Removal drives equilibrium

References

Application Notes and Protocols: Leveraging 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid for Advanced Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidinyl-Pyridine Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern oncology and immunology drug discovery.[1] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, certain scaffolds have emerged as "privileged," demonstrating a consistent ability to bind to the highly conserved ATP-binding site. The pyridine ring is a cornerstone of many such scaffolds, prized for its ability to form key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.[2]

This guide focuses on a particularly valuable building block for the synthesis of next-generation kinase inhibitors: 6-(Piperidin-1-yl)pyridin-3-ylboronic acid . This reagent uniquely combines the hinge-binding capability of the pyridine core with the advantageous physicochemical properties imparted by a C6-piperidine substituent. The piperidine moiety is a frequently incorporated feature in successful drug candidates, known to enhance solubility, improve metabolic stability, and increase membrane permeability, thereby optimizing the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.[3][4]

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, provide validated, step-by-step protocols for the application of this building block in Suzuki-Miyaura cross-coupling reactions, and present a clear framework for its integration into kinase inhibitor discovery programs targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β).

Scientific Rationale and Mechanistic Overview

The primary application of this compound is as a nucleophilic coupling partner in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in pharmaceutical synthesis due to its mild reaction conditions and exceptional tolerance of a wide variety of functional groups.[5][6][7]

The core utility lies in coupling the 6-(piperidin-1-yl)pyridin-3-yl fragment to a suitably functionalized heterocyclic electrophile (typically an aryl or heteroaryl halide/triflate), which serves as the core scaffold of the kinase inhibitor. A common and highly successful strategy involves coupling to a halogenated pyrimidine or pyrazole core. For instance, the 2-aminopyrimidine scaffold is present in numerous approved CDK4/6 inhibitors, including Palbociclib and Ribociclib.[3][5][8]

Suzuki_Miyaura_Mechanism

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction mechanism (Figure 1) begins with the oxidative addition of the heterocyclic halide to a Palladium(0) complex. Concurrently, the boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, transferring the pyridinyl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the Pd(0) catalyst.

Experimental Protocols

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction to synthesize a model kinase inhibitor scaffold.

Protocol 1: Synthesis of a 2-(6-(Piperidin-1-yl)pyridin-3-yl)pyrimidin-4-amine Scaffold

This protocol describes the coupling of this compound with 2-chloropyrimidin-4-amine, a common core structure in CDK and GSK-3 inhibitors.[5][9][10]

protocol_workflow

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound (1.2 equiv)

  • 2-Chloropyrimidin-4-amine (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.15 equiv) or SPhos (0.06 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrimidin-4-amine (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[11]

  • Solvent Addition: Through a septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 or 5:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Degas the resulting suspension by bubbling the inert gas through the mixture for 10-15 minutes while stirring.

  • Reaction: Heat the reaction mixture to 95-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.[11][12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyrimidin-4-amine) is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure product.

Data Presentation and Expected Outcomes

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura couplings. The following table summarizes typical conditions and expected outcomes for the coupling of pyridinylboronic acids with heteroaryl chlorides.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
This compound 2-Chloropyrimidin-4-aminePd(OAc)₂ (5)PPh₃ (15)K₂CO₃ (3)Dioxane/H₂O9570-85[11] (Adapted)
3-Pyridylboronic acid3-BromoquinolinePd(OAc)₂ (5)PPh₃ (20)Na₂CO₃ (2M aq)Dioxane9585[11]
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (3)DMF8085[13]
2-Pyridylboronate4-BromoanisolePd₂(dba)₃ (1)Tri(tert-butyl)phosphine (3)KF (3)Dioxane11074[12]

Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields.

The synthesized kinase inhibitor scaffolds can then be evaluated for their biological activity. The table below provides representative IC₅₀ values for inhibitors containing a pyridinyl-aminopyrimidine core against relevant kinase targets.

Kinase TargetInhibitor ScaffoldRepresentative IC₅₀ (nM)Reference
CDK4/D1Pyrido[2,3-d]pyrimidin-7-one2[14]
CDK6/D3Pyrido[2,3-d]pyrimidin-7-one4[14]
GSK-3βAminopyrimidine derivative6.7[9]
Aurora A2,4-Disubstituted Pyrimidine309[1]

Table 2: Representative Inhibitory Activities of Pyridine-based Kinase Inhibitors.

Targeted Kinase Pathways and Application

The 6-(piperidin-1-yl)pyridin-3-yl moiety is a versatile component for inhibitors targeting kinases implicated in cell cycle progression and signaling.

Kinase_Signaling_Pathway

Figure 3: Inhibition of CDK4/6 and GSK-3β pathways.
  • CDK4/6 Pathway: Cyclin-dependent kinases 4 and 6 are essential for the G1-S phase transition of the cell cycle.[10] Inhibitors targeting CDK4/6, such as Palbociclib, have been highly successful in treating HR-positive breast cancer.[5] The scaffold synthesized in Protocol 1 is a direct precursor to this class of inhibitors.

  • GSK-3β Pathway: Glycogen synthase kinase-3β is a key regulator in numerous signaling pathways, including the Wnt/β-catenin pathway, and is implicated in diseases ranging from Alzheimer's to cancer.[15][16] Potent and selective GSK-3β inhibitors like CHIR-99021 also feature an aminopyrimidine core, highlighting the utility of this building block for targeting this kinase.[9][15]

Safety and Handling

This compound is a solid chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.[17]

  • Toxicity: Classified as Acute Toxicity, Oral, Category 4. Harmful if swallowed.[3]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before use.

Conclusion

This compound is a high-value, strategic building block for the synthesis of potent and selective kinase inhibitors. Its structure is rationally designed to combine the essential hinge-binding properties of a pyridine ring with the favorable ADME characteristics conferred by the piperidine moiety. The straightforward application of this reagent in robust and scalable Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to novel chemical entities targeting critical kinases in oncology and other therapeutic areas. The protocols and data presented herein provide a solid foundation for medicinal chemists and drug discovery professionals to accelerate their research programs by incorporating this versatile synthetic tool.

References

experimental procedure for using 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block for Modern Synthesis

This compound is a heterocyclic organoboron compound that has emerged as a valuable reagent in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a piperidinyl group and a boronic acid moiety, makes it an important building block for the construction of complex molecules. This guide provides a comprehensive overview of its properties, handling, and detailed protocols for its primary application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern carbon-carbon bond formation, widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds.[1][2][3]

The insights and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's synthetic potential while navigating the specific challenges associated with pyridylboronic acids.

Reagent Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

Key Properties
PropertyValueSource(s)
Chemical Name This compound[4][5]
CAS Number 1002129-33-0[5][6][7]
Molecular Formula C₁₀H₁₅BN₂O₂[6][7]
Molecular Weight 206.05 g/mol [6][7]
Appearance Off-White to Pale Beige Solid[7]
Storage Temperature 2-8°C, desiccate[5][7]
Stability, Storage, and Handling

Stability: Boronic acids, particularly heteroaryl boronic acids, are susceptible to decomposition pathways that can compromise reactivity and lead to inconsistent results. The two primary degradation routes are:

  • Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by aqueous or protic media.[8]

  • Oxidative Degradation: The boronic acid moiety can be oxidized, especially in the presence of air.[8]

  • Anhydride Formation (Boroxines): In the solid state, three molecules of a boronic acid can dehydrate to form a six-membered boroxine ring. While often reversible, this can affect stoichiometry.[8]

To mitigate these issues, the more stable pinacol ester derivative, 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS: 852228-08-1), can be used. Boronate esters are generally more robust towards protodeboronation and oxidation.[8]

Storage:

  • Store the reagent in a tightly sealed container in a refrigerator at 2-8°C.[5][7]

  • Keep the container in a dry place, away from moisture and light.[9] U.S. Borax recommends storing borates in a dry warehouse with humidity below 45%.[10]

  • Always use the "first in/first out" principle to manage inventory.[10]

Handling:

  • Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[9][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[12][13]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

Safety and Hazard Information

This compound is classified as hazardous.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[9][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][14]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational protocol design and troubleshooting. The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B G Ar¹-Ar² (Product) C Ar¹-Pd(II)L₂-X (Palladacycle) B->C D Transmetalation C->D X_anion X⁻ C->X_anion E Ar¹-Pd(II)L₂-Ar² D->E B_waste (HO)B(OR)₂ D->B_waste F Reductive Elimination E->F F->A F->G Ar1X Ar¹-X Ar1X->B Boronic Ar²-B(OR)₂ Boronic->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The "Pyridyl Problem": A Key Consideration

A significant challenge when using pyridylboronic acids is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions.[3] The electron-donating piperidinyl group on the this compound can exacerbate this effect by increasing the Lewis basicity of the pyridine nitrogen. Careful selection of the catalyst, ligands, and reaction conditions is crucial to overcome this issue.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This procedure is suitable for coupling with a range of aryl or heteroaryl bromides.

Materials & Equipment:

  • This compound (1.0 - 1.2 equiv.)

  • Aryl/Heteroaryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), base (e.g., K₂CO₃, 2.5 equiv.), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. It is critical that the solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) to prevent oxidation of the Pd(0) catalyst.[15]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[3][15]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Solids (Boronic Acid, Halide, Base, Catalyst) B 2. Purge with Inert Gas (Ar or N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 90°C, 2-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Parameter Optimization

For challenging substrates or to improve yield, systematic optimization of reaction parameters is recommended.

ParameterCommon Options & Rationale
Palladium Catalyst Pd(PPh₃)₄: A classic, often effective for simple couplings. Pd(dppf)Cl₂: Generally more robust and versatile, good for heteroaromatic substrates.[15] Pd₂(dba)₃: A Pd(0) source, used with an external ligand.
Ligand Phosphine Ligands (e.g., PPh₃, XPhos, SPhos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the catalyst, often improving yields in difficult couplings.[3]
Base K₂CO₃, Na₂CO₃: Standard inorganic bases.[15][16] Cs₂CO₃, K₃PO₄: Stronger, non-nucleophilic bases that can be effective when weaker bases fail. Often used in anhydrous conditions.
Solvent 1,4-Dioxane/H₂O, DME/H₂O: Common aqueous systems that work well for many substrates.[15][17] Toluene, DMF: Anhydrous polar aprotic solvents that can be beneficial, especially with stronger bases.
Temperature 65-110 °C: Reaction rates are temperature-dependent. Higher temperatures can improve yields but may also increase side reactions.[14]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized). 2. Poor quality boronic acid (decomposed). 3. Catalyst inhibition by pyridine nitrogen. 4. Insufficiently strong base.1. Ensure rigorous degassing of solvents and inert atmosphere. 2. Use fresh boronic acid or its pinacol ester. 3. Switch to a more robust catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos or SPhos). 4. Try a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation of Starting Material 1. Presence of excess water or protic sources. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a stronger base (e.g., K₃PO₄). 2. Use the more stable pinacol ester derivative. 3. Monitor the reaction closely and stop it once the starting halide is consumed.
Formation of Phenylated Impurities Aryl group transfer from phosphine ligands (e.g., PPh₃) to the palladium center.Use ligands without aryl groups (e.g., trialkylphosphine ligands like PCy₃) or carefully optimize conditions to favor the desired coupling.[18][19]

Conclusion

This compound is a powerful synthetic tool, particularly for accessing novel bi-heteroaryl structures relevant to pharmaceutical research. Success in its application hinges on a clear understanding of its inherent properties, including its potential for instability and catalyst inhibition. By employing robust protocols with careful control over the reaction atmosphere and thoughtful selection of catalyst, base, and solvent systems, researchers can effectively mitigate these challenges. The detailed procedures and troubleshooting guide provided here serve as a comprehensive resource to facilitate the successful integration of this versatile building block into synthetic campaigns.

References

Application Notes and Protocols: Protecting Group Strategies for 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 6-(piperidin-1-yl)pyridin-3-yl moiety into target molecules.[1][2] The presence of two reactive functional groups—a nucleophilic piperidinyl nitrogen and a versatile boronic acid—necessitates a carefully considered protecting group strategy to ensure chemoselectivity and achieve high yields in multi-step syntheses.[3][4] This document provides a detailed guide to the strategic protection and deprotection of this molecule, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

The primary challenges in the manipulation of this compound include:

  • Self-Coupling and Unwanted Side Reactions: The unprotected boronic acid can undergo self-coupling or other undesired reactions under various conditions.[5]

  • Reactivity of the Piperidinyl Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can interfere with reactions targeting other parts of the molecule.

  • Compatibility of Protecting Groups: The chosen protecting groups for the boronic acid and the piperidinyl nitrogen must be orthogonal, meaning they can be removed under different conditions without affecting each other.[6][7]

This guide will focus on the most robust and widely adopted protecting groups for each functionality: the tert-butoxycarbonyl (Boc) group for the piperidinyl nitrogen and the pinacol ester for the boronic acid.

Strategic Approach: Orthogonal Protection for Selective Reactivity

An orthogonal protecting group strategy is paramount for the successful synthesis of complex molecules derived from this compound.[6] This approach allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked.[3][7] The combination of a Boc group (acid-labile) and a pinacol boronate ester (stable to many conditions, deprotected under specific acidic or transesterification conditions) provides an excellent orthogonal pair.[5][8]

Orthogonal_Strategy Molecule This compound Boc_Protected Boc-Protected Piperidine Pinacol-Protected Boronic Acid Molecule->Boc_Protected Protection Piperidine_Reaction Reaction at Piperidine Boc_Protected->Piperidine_Reaction Selective Deprotection of Boc Group Boronic_Acid_Reaction Reaction at Boronic Acid (e.g., Suzuki Coupling) Boc_Protected->Boronic_Acid_Reaction Selective Deprotection of Boronic Ester Final_Product Final Deprotected Product Piperidine_Reaction->Final_Product Deprotection Boronic_Acid_Reaction->Final_Product Deprotection Protection_Workflow Start This compound Boc_Protection Boc Protection ((Boc)₂O, TEA, DCM) Start->Boc_Protection Boc_Protected_BA Boc-Protected Boronic Acid Boc_Protection->Boc_Protected_BA Pinacol_Esterification Pinacol Esterification (Pinacol, Toluene, reflux) Boc_Protected_BA->Pinacol_Esterification Fully_Protected Fully Protected Intermediate Pinacol_Esterification->Fully_Protected Suzuki_Coupling Suzuki-Miyaura Coupling Fully_Protected->Suzuki_Coupling

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields in Reactions with 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As a heteroaromatic boronic acid, it presents unique challenges and opportunities in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the most likely causes?

Low yields with this substrate often stem from a few key issues inherent to pyridine-containing boronic acids. The primary culprits are typically:

  • Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1][2][3] This is often exacerbated by prolonged exposure to aqueous basic conditions and high temperatures.[4]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium catalyst.[1][4] This coordination can inhibit the catalyst's activity, slowing down or completely stalling the catalytic cycle.

  • Poor Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.[5] Impurities in solvents or other reagents can also poison the catalyst.[6][7]

To begin troubleshooting, a systematic approach is crucial. Start by verifying the integrity of your starting materials and then move on to optimizing the reaction conditions.

Q2: I suspect protodeboronation is the main issue. How can I diagnose and mitigate it?

Protodeboronation is a common challenge with heteroaryl boronic acids.[1][3] The presence of the parent heterocycle (6-(piperidin-1-yl)pyridine in this case) in your crude reaction mixture is a strong indicator of this side reaction.

Here are several strategies to minimize protodeboronation:

  • Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester) or an MIDA boronate ester.[2][3] These esters are generally more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[2]

  • Optimize the Base: The choice and strength of the base are critical.[8][9] While a base is necessary for the transmetalation step, overly strong bases or prolonged reaction times in aqueous basic solutions can accelerate protodeboronation.[10] Consider screening milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). Using a finely powdered, anhydrous base can also improve reproducibility.[11]

  • Minimize Water Content: While some water is often beneficial or necessary for Suzuki couplings, especially to dissolve the inorganic base, excessive water can promote protodeboronation.[8] Experiment with different solvent ratios in biphasic systems (e.g., Toluene/Water, Dioxane/Water) or consider using anhydrous conditions with a soluble organic base if feasible.

  • Control Reaction Time and Temperature: Monitor your reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times and high temperatures, as these conditions favor the decomposition of the boronic acid.[4]

Experimental Protocol: Conversion to Pinacol Ester for Enhanced Stability

This protocol provides a general method for converting your boronic acid to its corresponding pinacol ester.

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound206.051.01.0
Pinacol118.171.11.1
Anhydrous Solvent (e.g., THF, Toluene)-5-10 mL-

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add the anhydrous solvent.

  • Stir the mixture at room temperature. The reaction can be heated gently (e.g., to 40-50 °C) to drive off the water formed. Often, a Dean-Stark trap is used for azeotropic removal of water if using toluene.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after confirming its formation.

Q3: How do I choose the optimal catalyst, ligand, and solvent system for my reaction?

The "one-size-fits-all" approach rarely works for Suzuki couplings, especially with challenging substrates. A systematic screening of reaction parameters is often the most effective strategy.[12]

Catalyst and Ligand Selection:

For electron-rich heteroaromatic systems like 6-(piperidin-1-yl)pyridine, the oxidative addition step can be sluggish. To overcome this, bulky, electron-rich phosphine ligands are often highly effective.[4][13] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.

  • Recommended Ligands: Consider screening Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[13][14]

  • Recommended Palladium Precatalysts: Use air-stable precatalysts like Pd(OAc)₂ or PdCl₂(dppf). When paired with the appropriate ligand, these are reduced in situ to the active Pd(0) catalyst.

Solvent System Optimization:

The solvent plays a crucial role in solubility, reaction rate, and even selectivity.[7][15][16]

  • Common Solvents: A mixture of an organic solvent and water is common. Popular choices include 1,4-Dioxane/Water, Toluene/Water, or THF/Water.[6][15] The aqueous phase is often necessary to dissolve the inorganic base.

  • Aprotic Polar Solvents: Solvents like DMF or acetonitrile can also be effective, but their impact on selectivity and side reactions should be evaluated.[16]

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing your Suzuki-Miyaura reaction.

Suzuki_Optimization_Workflow Start Start: Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality (Boronic Acid, Halide, Solvent) Start->Check_Reagents Base_Screen Step 2: Base Screening (K2CO3, K3PO4, Cs2CO3) Check_Reagents->Base_Screen Reagents OK Ligand_Screen Step 3: Ligand Screening (SPhos, XPhos, RuPhos) Base_Screen->Ligand_Screen Optimized Base Solvent_Screen Step 4: Solvent System Screen (Dioxane/H2O, Toluene/H2O) Ligand_Screen->Solvent_Screen Optimized Ligand Temp_Screen Step 5: Temperature Optimization (e.g., 80-110 °C) Solvent_Screen->Temp_Screen Optimized Solvent Success Success: Improved Yield Temp_Screen->Success

Caption: A systematic workflow for troubleshooting and optimizing Suzuki-Miyaura reactions.

Q4: My reaction seems to work, but I'm having trouble with purification. What are some common impurities and how can I remove them?

Purification can be challenging due to the presence of various byproducts. Common impurities include:

  • Homocoupled Products: Formed from the coupling of two boronic acid molecules or two aryl halide molecules. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) after thoroughly degassing the solvents can minimize homocoupling.[4]

  • Protodeboronated Starting Material: As discussed earlier, this is the arene/heteroarene corresponding to your boronic acid.

  • Residual Palladium: Can often be removed by filtration through a pad of Celite® or by using a palladium scavenger.

  • Phosphine Oxides: If using phosphine ligands, their corresponding oxides can be present.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the inorganic base and other water-soluble impurities.

  • Filtration: Filter the crude organic layer through a short plug of silica gel or Celite® to remove baseline impurities and some residual palladium.

  • Column Chromatography: This is typically the most effective method for separating the desired product from closely related byproducts. A gradient elution system (e.g., Hexanes/Ethyl Acetate) on silica gel is a good starting point. The polarity of your product, which contains both a piperidine and a pyridine ring, will dictate the appropriate solvent system.

The Suzuki-Miyaura Catalytic Cycle: Key Intervention Points

Understanding the catalytic cycle helps in pinpointing where a reaction might be failing and how a particular optimization strategy can help.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inhibition Catalyst Inhibition (Pyridine N) Pd0->Inhibition Lewis Basic N competes with Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' (Product) RedElim->Product ArX Ar-X Boronic Ar'-B(OR)2 Base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the catalyst inhibition point.

The Lewis basic nitrogen of the pyridine ring can coordinate to the Pd(0)L2 species, creating an off-cycle, inactive complex.[1][4] This competes with the desired oxidative addition of the aryl halide. Using bulky, electron-donating ligands can disfavor this inhibitory coordination and promote the forward catalytic cycle.

References

Technical Support Center: Suzuki Coupling with 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Due to its unique electronic and structural features, this reagent presents specific challenges that can hinder reaction success. This guide provides in-depth, causality-driven troubleshooting advice and answers to frequently asked questions to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the underlying chemical principles.

Question 1: My reaction has stalled or resulted in a very low yield of the desired product. What are the primary causes and how can I fix it?

Answer: Low to non-existent yields with this compound are common and typically stem from a few key issues inherent to its structure: catalyst inhibition and reagent decomposition.

1. Catalyst Inhibition by Lewis Basic Nitrogens:

  • The Problem: Your boronic acid contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the piperidine nitrogen. These can coordinate strongly to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is a well-documented challenge for nitrogen-rich heterocycles.[3][4]

  • The Solution: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You must employ a more robust catalyst system designed to overcome this inhibition.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are essential. Their steric bulk creates a "ligand sphere" around the palladium that discourages binding by the substrate's nitrogen atoms, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps.[1][3]

    • Employ Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are highly recommended.[5] They are air-stable and efficiently generate the active Pd(0) species in solution, which can outperform traditional palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ that may be more susceptible to deactivation pathways.[3]

2. Protodeboronation (Loss of the Boronic Acid Group):

  • The Problem: The carbon-boron bond is susceptible to cleavage, particularly in the presence of water and base, leading to the formation of 6-(piperidin-1-yl)pyridine as a major byproduct.[6][7] This side reaction consumes your starting material without forming the desired product. Heteroaryl boronic acids, especially those with nearby nitrogen atoms, are known to be prone to this decomposition pathway.[8]

  • The Solution:

    • Minimize Water: While some Suzuki protocols use aqueous bases, for this substrate, minimizing water can be beneficial. Consider using anhydrous solvents and a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) which have lower water content.[9][10] If a co-solvent is needed, a dioxane/H₂O mixture is common, but the ratio should be optimized.[9]

    • Use a Milder Base: Strong bases can accelerate protodeboronation. Finely powdered K₃PO₄ is often an excellent choice as it is strong enough to facilitate transmetalation without excessively promoting decomposition.[5][9]

    • Consider Boronate Esters: The corresponding pinacol ester, 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester, is significantly more stable towards protodeboronation.[8][11] It slowly hydrolyzes in situ to generate the active boronic acid, keeping the concentration of the sensitive free boronic acid low throughout the reaction.[6]

3. Poor Reagent Quality:

  • The Problem: Boronic acids can dehydrate over time to form cyclic trimers known as boroxines.[8] While this is often reversible, it complicates stoichiometry. More critically, improper storage can lead to irreversible decomposition.

  • The Solution:

    • Proper Storage: Store this compound in a refrigerator at 2-8°C, protected from moisture and light.[12][13]

    • Quality Check: If you suspect reagent degradation, consider purifying a small sample or testing it in a reliable, simple coupling reaction (e.g., with 4-bromotoluene) to verify its activity.

Question 2: My reaction mixture turns black, and I see significant precipitation. What does this mean?

Answer: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[14] This indicates that your catalyst is decomposing.

  • Causality: Catalyst decomposition can be caused by several factors:

    • Oxygen: Failure to properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or facilitate other decomposition pathways.

    • High Temperatures: While heat is often required, excessive temperatures (>110-120 °C) for prolonged periods can accelerate catalyst decomposition.

    • Ligand Degradation: Some phosphine ligands can degrade at high temperatures, leaving the palladium center exposed and prone to agglomeration into palladium black.

  • Troubleshooting Steps:

    • Improve Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]

    • Maintain Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Use septa and syringe techniques for all additions.[5]

    • Optimize Temperature: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Monitor by TLC or LC-MS to find the lowest effective temperature.

    • Use Precatalysts: As mentioned, stable precatalysts are less prone to decomposition during the initial heating phase of the reaction.[3]

Recommended Starting Protocol

For a challenging substrate like this compound, a robust protocol is necessary. The following is a well-established starting point based on modern catalytic systems.

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (1-3 mol%)Air-stable precatalyst that efficiently generates active Pd(0) and is proven for heteroaryl couplings.[5]
Ligand XPhos (1.2-1.5 equiv. to Pd)Bulky, electron-rich ligand that prevents catalyst inhibition and promotes efficient coupling.[3]
Base K₃PO₄ (2-3 equivalents)Effective base for heteroaryl couplings; less likely to cause base-sensitive functional group degradation.[9]
Solvent Dioxane/H₂O (e.g., 10:1 ratio)A common solvent system that balances solubility of organic and inorganic reagents.[5]
Temperature 80-110 °CA typical temperature range; optimization may be required based on the reactivity of the aryl halide.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent oxidation and decomposition of the catalyst and reagents.
Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.). Add a magnetic stir bar.[5]

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3).[5]

  • Solvent Addition: Add the previously degassed solvent system via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate.[5]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle & Inhibition

The diagram below illustrates the key steps of the Suzuki coupling and highlights where the Lewis basic nitrogens of the substrate can interfere with the palladium catalyst.

Suzuki_Cycle Suzuki Cycle & Potential Inhibition Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Inhibition Catalyst Inhibition (Coordination of N to Pd) Pd0->Inhibition N-Heterocycle Coordination PdII R¹-Pd(II)L₂-X (Aryl Halide Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII->Inhibition PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regenerated Product R¹-R² Product RedElim->Product Boronic Ar-B(OH)₂ + Base Boronate [Ar-B(OH)₃]⁻ Active Boronate Boronic->Boronate Boronate->Transmetal + [R²-B(OH)₃]⁻ - X⁻

Caption: The Suzuki cycle with points of potential catalyst inhibition by N-heterocycles.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the reaction.

Troubleshooting_Workflow Troubleshooting Flowchart start Low or No Yield q1 Starting Materials Consumed? start->q1 p1 Protodeboronation or Other Side Reactions q1->p1 Yes p2 Reaction Stalled: Catalyst Inactivated q1->p2 No a1_yes Yes s1 1. Use pinacol ester derivative. 2. Use K₃PO₄ or Cs₂CO₃. 3. Minimize water in reaction. 4. Lower reaction temperature. p1->s1 a1_no No s2 1. Switch to Buchwald ligand/precatalyst (e.g., XPhos, SPhos). 2. Ensure rigorous degassing. 3. Verify reagent quality. p2->s2 p3 Reaction Stalled: Poor Reagent Quality p2->p3 s3 1. Use fresh boronic acid. 2. Store reagent at 2-8°C. 3. Test reagent in a simple reaction. p3->s3

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why is this compound considered a "challenging" substrate? A: The challenge arises from a combination of electronic and structural factors. The electron-donating piperidine group makes the pyridine ring electron-rich, which can be problematic depending on the electronic nature of the coupling partner. More importantly, the two nitrogen atoms act as potential coordination sites that can poison the palladium catalyst, a common issue with nitrogen-containing heterocycles.[2][4]

Q: Can I convert the boronic acid to its pinacol ester in my own lab? A: Yes, this is a standard and highly recommended procedure if you are consistently facing stability issues. The boronic acid can be reacted with pinacol in a suitable solvent (like toluene or THF) with removal of water, often via a Dean-Stark apparatus or by using a drying agent.

Q: My aryl halide partner is an aryl chloride. Do I need to change the conditions? A: Yes. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step.[10] To couple an aryl chloride, you will almost certainly need one of the more active Buchwald catalyst systems (e.g., XPhos Pd G3 or SPhos Pd G3) and may require higher temperatures and longer reaction times.[1][15]

Q: How do I properly degas my reaction solvent? A: There are two primary methods. For solvents with low boiling points (e.g., THF, Dioxane), you can perform 3-4 "freeze-pump-thaw" cycles. For most applications, bubbling a stream of an inert gas (argon or nitrogen) through the solvent via a long needle for 15-30 minutes ("sparging") is sufficient and more convenient.[16]

Q: What is the role of the base in the Suzuki reaction? A: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, typically [R-B(OH)₃]⁻.[17][18] This anionic boronate species is much more reactive in the transmetalation step with the palladium(II) complex, which is often the rate-limiting step of the catalytic cycle.[19]

References

Technical Support Center: Purification of Products from 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction products derived from 6-(piperidin-1-yl)pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common issues encountered during the purification of compounds synthesized via Suzuki-Miyaura cross-coupling reactions involving this specific boronic acid and provide practical, in-depth solutions.

I. Understanding the Challenges in Purifying Products from this compound

This compound is a valuable reagent in medicinal chemistry for the synthesis of complex molecules, often through Suzuki-Miyaura cross-coupling reactions.[1] However, the unique structural features of this boronic acid and its derivatives can present specific purification challenges. The presence of the basic piperidinyl and pyridinyl nitrogen atoms can lead to issues such as peak tailing in chromatography, solubility problems, and the formation of tenacious impurities.

A primary challenge is the potential for protodeboronation , a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This is a common issue with heteroaromatic boronic acids, especially those containing basic nitrogen atoms, and can be influenced by factors like pH, temperature, and the choice of base.[2][4][5] Another significant hurdle is the formation of homocoupled products derived from the boronic acid.[3]

This guide will provide a structured approach to troubleshooting these and other purification issues, ensuring you can achieve high purity of your target compounds.

II. Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific problems you might encounter during the purification of products synthesized using this compound.

Problem 1: My final product is contaminated with a significant amount of 6-(piperidin-1-yl)pyridine.

Cause: This is a classic case of protodeboronation of the starting boronic acid.[2][3] This side reaction is often promoted by the reaction conditions, particularly the presence of water and the strength of the base used.[4]

Solutions:

  • Optimize Reaction Conditions:

    • Base Selection: Employ milder bases. While strong bases like K₃PO₄ are common in Suzuki couplings, they can accelerate protodeboronation.[4] Consider using weaker bases such as K₂CO₃ or Cs₂CO₃.[6][7]

    • Anhydrous Conditions: Minimize water in your reaction. While some protocols require a small amount of water, excessive amounts can be detrimental.[4][7] Ensure your solvents are anhydrous and consider running the reaction under strictly anhydrous conditions if possible.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.[7]

  • Purification Strategy:

    • Column Chromatography: While challenging due to the basicity of the impurity, careful selection of the stationary and mobile phases can be effective.

      • Normal Phase (Silica Gel): Use a solvent system with a small amount of a basic modifier, like triethylamine or ammonia, to prevent peak tailing. A common eluent system is a gradient of ethyl acetate in hexanes with 0.1-1% triethylamine.

      • Amine-Functionalized Silica: For particularly difficult separations, consider using commercially available NH-silica gel columns.[8]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing the more soluble 6-(piperidin-1-yl)pyridine impurity.[7][9] Experiment with different solvent systems, such as ethanol/hexane or ethyl acetate/hexane.[8]

Problem 2: I am observing a high molecular weight impurity that I suspect is a homocoupled product.

Cause: Homocoupling of the boronic acid to form a bipyridyl dimer is another common side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with the palladium catalyst's activity.[3][4]

Solutions:

  • Reaction Optimization:

    • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize oxygen contamination.[4][7] Degas your solvents thoroughly before use.

    • Catalyst Choice and Handling: Use a fresh, active palladium catalyst. Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[4] Consider using air-stable precatalysts if you suspect catalyst deactivation.

  • Purification Strategy:

    • Column Chromatography: The homocoupled product will have a significantly different polarity compared to your desired product. A standard silica gel column with a suitable eluent gradient (e.g., ethyl acetate in hexanes) should effectively separate the dimer.

    • Preparative HPLC: For very challenging separations or to achieve very high purity, reverse-phase preparative HPLC can be an excellent option.

Problem 3: My product is showing significant peak tailing during column chromatography on silica gel.

Cause: The basic nitrogen atoms in your product, originating from the piperidine and pyridine moieties, can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for binding to the silica.

    • Triethylamine (Et₃N): A common choice, typically added at a concentration of 0.1% to 1% (v/v).

    • Ammonia: A solution of ammonia in methanol (e.g., 7N) can be added to your mobile phase.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica (NH-Silica): This is often the most effective solution for purifying basic compounds, as it minimizes the acidic interactions that cause tailing.[8]

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an excellent alternative, as it operates under different separation principles.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my Suzuki reaction involving this compound?

A1: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[6][7] For TLC, visualize the spots under UV light. Staining with potassium permanganate can also be helpful. LC-MS is particularly useful for confirming the mass of your desired product and identifying any major side products.

Q2: I'm having trouble removing residual palladium from my final product. What are some effective methods?

A2: Residual palladium can be a concern, especially for pharmaceutical applications.

  • Silica Gel Chromatography: Often, standard column chromatography is sufficient to remove the bulk of the palladium catalyst.

  • Palladium Scavengers: If chromatography is insufficient, consider using a palladium scavenger. These are commercially available resins with functional groups that chelate palladium, allowing for its removal by filtration.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated charcoal can sometimes effectively adsorb residual palladium.

Q3: Can I use the pinacol ester of this compound to avoid protodeboronation?

A3: Yes, using the pinacol boronate ester is an excellent strategy to mitigate protodeboronation.[3][10] Boronic esters are generally more stable than their corresponding boronic acids.[11] The pinacol ester can be used directly in the Suzuki coupling reaction.[10]

Q4: What analytical techniques are best for assessing the final purity of my product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your compound and quantifying any impurities.[12][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any structurally related impurities.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[]

  • Gas Chromatography (GC): Can be used for volatile compounds and impurities.[15][16]

IV. Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for your specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 or Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.[7]

Protocol 2: Purification by Column Chromatography on Silica Gel

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Add a basic modifier like triethylamine (0.1-1%) to the eluent to prevent peak tailing.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane).[8]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.[7]

V. Visualizing the Purification Workflow

Purification_Workflow cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis Reaction Reaction Mixture (Product, Impurities, Catalyst) Workup Extraction & Drying Reaction->Workup Crude Crude Product Workup->Crude Chromatography Column Chromatography (Silica or NH-Silica) Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC If needed Analysis HPLC, NMR, MS Chromatography->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: A typical workflow for the purification and analysis of products from Suzuki-Miyaura coupling reactions.

VI. Key Impurities and Their Origins

ImpurityChemical StructureCommon Origin
6-(Piperidin-1-yl)pyridineC₁₀H₁₄N₂Protodeboronation of the starting boronic acid.[2][3]
Homocoupled DimerC₂₀H₂₆N₄Homocoupling of the starting boronic acid.[3]
Unreacted Aryl HalideVariesIncomplete reaction.
Palladium CatalystPd speciesCatalyst used in the reaction.

VII. References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Wiley. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Minimizing impurities in the final 2,3'-Bipyridine product. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from --INVALID-LINK--

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-(piperidin-1-yl)pyridine-3-boronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from --INVALID-LINK--

  • OSHA. (n.d.). Pyridine. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID. Retrieved from --INVALID-LINK--

References

troubleshooting low reactivity of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-rich heteroaromatic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and ensure the success of your experiments.

Section 1: Understanding Your Reagent

This section focuses on the intrinsic properties of this compound that influence its reactivity and stability.

FAQ 1: What are the key structural and electronic features of this compound that I should be aware of?

Answer: The reactivity of this reagent is dominated by two key features: the pyridine ring and the piperidine substituent.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring electron-deficient compared to benzene.[1] However, its basic lone pair can coordinate to metal catalysts (like palladium), potentially inhibiting the catalytic cycle.[2] The boronic acid is at the 3-position, which offers a good balance of reactivity and stability compared to the highly unstable 2-pyridyl isomers.[3]

  • Piperidine Substituent: The piperidine group at the 6-position is a powerful saturated amine. Through resonance, its nitrogen lone pair acts as a strong electron-donating group (EDG) into the pyridine ring.[4] This donation significantly increases the electron density of the aromatic system.

The Net Effect: The strong electron-donating nature of the piperidine group overrides the intrinsic electron deficiency of the pyridine ring, making this compound an electron-rich heteroaromatic boronic acid. This has profound implications for its reactivity, most notably an increased susceptibility to a common failure mode called protodeboronation.[5]

FAQ 2: How should I properly store and handle this reagent?

Answer: Proper storage is critical to maintain the integrity of your boronic acid. Boronic acids, in general, are sensitive to moisture and can degrade over time.[3]

  • Storage Conditions: Store the solid reagent in a tightly sealed container, preferably in a desiccator or a dry box, at low temperatures (2–8 °C is recommended).[3] Protect it from light.

  • Handling: When weighing and handling the reagent, do so quickly in a low-humidity environment or under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture. Boronic acids can exist as a mixture of the free acid and various cyclic anhydrides (boroxines). While boroxines are often viable in coupling reactions, their presence indicates exposure to dehydration/hydration cycles and may affect reaction stoichiometry.

Section 2: Troubleshooting Failed or Low-Yielding Reactions

This section provides a systematic guide to diagnosing and solving common problems encountered during cross-coupling reactions, such as the Suzuki-Miyaura coupling.

FAQ 3: My Suzuki-Miyaura coupling reaction has failed or given a very low yield. What are the first things I should check?

Answer: A failed reaction can usually be traced to one of four key areas: Reagent Quality, Catalyst System, Reaction Conditions, or Atmosphere.

Troubleshooting Checklist
ParameterKey Checkpoints & ActionsRationale
Reagent Quality Verify Boronic Acid Integrity: Has the boronic acid degraded? Run a quick quality control check (See Protocol 1).Electron-rich boronic acids are prone to degradation, especially protodeboronation.[6] Starting with compromised material is a primary cause of failure.
Catalyst System Ensure Catalyst Activity: Are you using a fresh, active palladium source and ligand?The active catalyst is Pd(0). If using a Pd(II) precatalyst, it must be effectively reduced in-situ. Air-stable precatalysts (e.g., palladacycles) can offer more consistency.[6]
Reaction Conditions Check Base & Solvent: Is the base appropriate? Is it dry? Is the solvent degassed?The base is critical for the transmetalation step.[5] For this substrate, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to minimize protodeboronation.[5]
Atmosphere Confirm Inert Environment: Was the reaction vessel properly purged? Was the solvent thoroughly degassed?Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[6][7] A rigorous inert atmosphere is crucial.

Below is a logical workflow to diagnose these issues systematically.

G start Low / No Yield reagent_qc Step 1: Check Boronic Acid Quality (See Protocol 1) start->reagent_qc reagent_ok Reagent OK? reagent_qc->reagent_ok atmosphere_qc Step 2: Verify Inert Atmosphere (Degas Solvents, Purge Flask) reagent_ok->atmosphere_qc Yes replace_reagent Replace Boronic Acid or Convert to Ester (See Protocol 3) reagent_ok->replace_reagent No atmosphere_ok Atmosphere OK? atmosphere_qc->atmosphere_ok atmosphere_ok->atmosphere_qc No catalyst_qc Step 3: Evaluate Catalyst System (Fresh Catalyst/Ligand?) atmosphere_ok->catalyst_qc Yes catalyst_ok Catalyst Active? catalyst_qc->catalyst_ok catalyst_ok->catalyst_qc No conditions_qc Step 4: Optimize Reaction Conditions (Base, Solvent, Temp) catalyst_ok->conditions_qc Yes end_success Reaction Successful conditions_qc->end_success replace_reagent->reagent_qc

Caption: A systematic troubleshooting workflow for low-yield Suzuki couplings.
FAQ 4: I am observing a significant amount of 6-piperidinopyridine byproduct. What is happening and how can I prevent it?

Answer: The formation of 6-piperidinopyridine is a classic sign of protodeboronation (or protodeborylation). This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your nucleophile.[8] Due to its electron-rich nature, this compound is particularly susceptible to this process.[5]

The mechanism is often facilitated by proton sources (like water) and can be accelerated by strong bases and high temperatures.[5][8] For basic heteroaromatic boronic acids, the reaction can also proceed rapidly under neutral pH conditions through a zwitterionic intermediate.[8][9]

G cluster_0 Desired Suzuki Coupling cluster_1 Undesired Protodeboronation suzuki_cycle R-B(OH)₂ + R'-X -> [Pd Catalyst] -> R-R' boronic_acid This compound byproduct 6-Piperidinopyridine (Byproduct) boronic_acid->byproduct  C-B bond cleavage proton_source Proton Source (e.g., H₂O) proton_source->byproduct  H replaces B(OH)₂ boronic_acid_start Boronic Acid Reagent boronic_acid_start->suzuki_cycle Productive Pathway boronic_acid_start->boronic_acid Degradation Pathway

Caption: Competing pathways for the boronic acid reagent.
Strategies to Minimize Protodeboronation:

StrategyActionRationale
Use Boronic Esters Convert the boronic acid to its pinacol (Bpin) or MIDA ester derivative (See Protocol 3).Esters are significantly more stable and less prone to protodeboronation.[5] They act as a "slow release" source of the boronic acid under reaction conditions, keeping its concentration low and minimizing side reactions.[5][10]
Optimize the Base Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]Strong hydroxides can accelerate the rate of protodeboronation.[5]
Use Anhydrous Conditions Ensure solvents are rigorously dried. While some water can be beneficial for Suzuki reactions, excess water provides the proton source for this side reaction.[5]Minimizing the primary proton source directly inhibits the side reaction.
Lower Temperature Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).Higher temperatures can accelerate the rate of protodeboronation.[5]
Increase Reaction Rate Use a more active catalyst system (e.g., a more electron-rich, bulky phosphine ligand) to accelerate the desired coupling.If the main reaction is faster, the boronic acid spends less time exposed to conditions that cause it to degrade.[5]
FAQ 5: My reaction is sluggish and I see a lot of starting material, but not much protodeboronation. What could be the issue?

Answer: This scenario often points to a problem with the catalytic cycle itself, most likely a slow oxidative addition or transmetalation step.

  • Challenging Oxidative Addition: While your boronic acid is electron-rich, if your coupling partner (the aryl halide) is also electron-rich, the initial oxidative addition of the palladium catalyst can be slow. For electron-rich aryl halides, consider using highly electron-rich and bulky phosphine ligands like SPhos or XPhos to facilitate this step.[2]

  • Catalyst Inhibition: The pyridine nitrogen on your boronic acid can coordinate to the palladium center, acting as an inhibitor and slowing down the reaction.[2] Using bulky ligands helps create steric hindrance around the palladium, which can prevent this inhibitory binding.

  • Poor Base/Solvent Combination: The base's role is to activate the boronic acid to form a boronate species, which is necessary for transmetalation. If the base is not soluble or active enough in your chosen solvent, this step will be slow. K₃PO₄ is a strong, effective base often used for challenging couplings.[5] Common solvents include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base and facilitating the cycle.[7]

Section 3: Proactive Strategies & Best Practices

FAQ 6: How can I quickly assess the quality of my this compound before starting an experiment?

Answer: A quick quality check can save significant time and resources.

  • TLC with Staining: This is a fast and effective method. Boronic acids can be visualized on a TLC plate using a specific stain. A clean spot indicates high purity, while streaking or multiple spots suggest degradation. (See Protocol 1).[11]

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Check for the characteristic aromatic signals and the broad singlet corresponding to the B(OH)₂ protons. The presence of a sharp signal for 6-piperidinopyridine indicates protodeboronation has occurred.

  • LC-MS Analysis: This provides a more quantitative assessment of purity and can identify the mass of any degradation products.[12]

FAQ 7: Should I use the boronic acid directly or convert it to its pinacol ester?

Answer: For challenging substrates like this compound, using the pinacol ester is highly recommended .

FeatureBoronic AcidPinacol Boronate Ester (Bpin)
Stability Moisture-sensitive; prone to protodeboronation and trimerization.[3][5]Bench-stable, crystalline solids. Much less susceptible to degradation.[13]
Handling Requires careful handling under dry/inert conditions.Easier to handle and weigh accurately in air.
Reactivity Profile Can be highly reactive, but this can lead to faster decomposition.Acts as a "slow-release" reservoir for the boronic acid, maintaining a low steady-state concentration that favors the desired coupling over side reactions.[10]
Purification Can be difficult to purify via standard chromatography.Generally easier to purify by chromatography or recrystallization.

While converting to the pinacol ester adds an extra synthetic step, the significant increase in stability, handling ease, and reaction reproducibility often makes it a worthwhile investment, especially for complex or late-stage syntheses.

Section 4: Experimental Protocols

Protocol 1: Quality Control Check via TLC Staining

This protocol uses a curcumin-based stain to selectively visualize boronic acids on a TLC plate.[11]

  • Spotting: Dissolve a small amount of your boronic acid in a suitable solvent (e.g., ethyl acetate or DCM). Spot it on a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

  • Staining: After drying the plate, dip it into a freshly prepared solution of curcumin (e.g., 0.1% w/v in ethanol).

  • Visualization: Gently warm the plate with a heat gun. Boronic acids and their derivatives will appear as reddish-orange spots. A single, well-defined spot indicates good quality.

Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling

These are robust starting conditions that aim to minimize protodeboronation. Further optimization may be required.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[5]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or Toluene, ~0.1 M concentration) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Protocol 3: Conversion to Pinacol Ester

This protocol provides a straightforward method for converting the boronic acid to its more stable pinacol ester derivative.

  • Dissolution: In a round-bottom flask, suspend the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add an anhydrous drying agent like MgSO₄ and stir at room temperature.

  • Reaction Completion: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Once complete, filter off any drying agent and concentrate the solvent under reduced pressure. The crude pinacol ester can often be used directly or purified by column chromatography on silica gel.

References

Technical Support Center: Preventing Homocoupling of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the homocoupling of the electron-rich heteroaromatic boronic acid, 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize this side reaction, thereby improving the yield and purity of your desired cross-coupled product.

Understanding the Challenge: The Propensity for Homocoupling

This compound is a valuable building block in medicinal chemistry. However, its electron-rich nature, due to the piperidinyl substituent, makes it particularly susceptible to an undesired side reaction known as homocoupling. This process results in the formation of a symmetrical biaryl dimer of the boronic acid, which not only consumes your starting material but also introduces a significant purification challenge due to the structural similarity between the homocoupled product and the target molecule.

Homocoupling is primarily driven by two mechanistic pathways:

  • Oxygen-Mediated Homocoupling : The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules.[1][2]

  • Palladium(II)-Mediated Homocoupling : When using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product while being reduced to the active Pd(0) state.[2][3]

This guide provides a series of frequently asked questions and troubleshooting strategies to mitigate these issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing a significant amount of the homocoupled byproduct in my reaction. What is the first and most critical parameter to check?

A1: Rigorous exclusion of oxygen is paramount. The homocoupling of boronic acids is often promoted by the presence of oxygen.[2][4] Even trace amounts can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which then drives the undesired homocoupling pathway.[1][5]

Troubleshooting Workflow:

  • Inert Atmosphere: Ensure your entire reaction setup is under a positive pressure of a high-purity inert gas, such as argon or nitrogen.[6][7]

  • Solvent Degassing: Thoroughly degas your solvent(s) before use. Common and effective methods include:

    • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 15-30 minutes. A subsurface sparge is more effective.[2]

    • Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform three to five freeze-pump-thaw cycles.[2]

  • Reaction Mixture Degassing: After adding all reagents except the palladium catalyst, degas the entire reaction mixture again by sparging with an inert gas.[2]

Q2: Can my choice of palladium source influence the extent of homocoupling?

A2: Absolutely. While Pd(II) precatalysts like Pd(OAc)₂ are common, they can directly contribute to homocoupling as they are reduced to the active Pd(0) species by the boronic acid.[3]

Recommendations:

  • Utilize Pd(0) Precatalysts: Whenever possible, use a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This eliminates the initial Pd(II)-mediated homocoupling pathway.

  • Pre-formed Catalysts: Consider using modern, pre-formed catalysts (e.g., Buchwald precatalysts like XPhos-Pd-G3) which are often more stable and efficient at generating the active Pd(0) species.[7]

Q3: How does the choice of ligand affect the suppression of homocoupling?

A3: The ligand plays a crucial role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands are generally preferred for Suzuki-Miyaura couplings involving challenging substrates.

Ligand Selection Strategy:

  • Promote Reductive Elimination: Bulky ligands, such as SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), can accelerate the rate-limiting reductive elimination step of the desired cross-coupling.[8][9] This helps the catalytic cycle outcompete the homocoupling pathway.

  • Enhance Oxidative Addition: Electron-rich ligands facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.[9]

LigandKey FeatureImpact on Homocoupling
SPhos Bulky, electron-richPromotes reductive elimination, often reducing homocoupling.[8]
XPhos Very bulky, electron-richExcellent for challenging couplings, can minimize side reactions.[10]
P(t-Bu)₃ Bulky, electron-richEffective at promoting oxidative addition.
Q4: Are there any chemical additives that can actively suppress homocoupling?

A4: Yes, certain additives can be highly effective. These additives work by either preventing the oxidation of Pd(0) or by preferentially reacting with any Pd(II) species formed.

Recommended Additives:

  • Potassium Formate (HCO₂K): This mild reducing agent can help to keep the palladium in its active Pd(0) state, thereby minimizing the concentration of Pd(II) available for homocoupling.[5]

  • Silver(I) Oxide (Ag₂O): While silver salts can sometimes promote homocoupling, in certain palladium-catalyzed systems, Ag₂O has been shown to act as an effective co-catalyst that can suppress unwanted side reactions and improve the yield of the desired cross-coupled product.[11][12] The exact mechanism can be complex and substrate-dependent, often involving transmetalation acceleration.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • SPhos (0.08 equiv.)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[7]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII_complex Ar¹-Pd(II)L₂-X OA->PdII_complex Trans Transmetalation (Ar²-B(OR)₂) PdII_complex->Trans PdII_diaryl Ar¹-Pd(II)L₂-Ar² Trans->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Product Ar¹-Ar² RE->Product Pd0_H Pd(0)L₂ Oxidation Oxidation (O₂ or Pd(II) precatalyst) Pd0_H->Oxidation PdII_H Pd(II)L₂ Oxidation->PdII_H Trans1 Transmetalation (Ar²-B(OR)₂) PdII_H->Trans1 PdII_monoaryl Ar²-Pd(II)L₂-X Trans1->PdII_monoaryl Trans2 Second Transmetalation (Ar²-B(OR)₂) PdII_monoaryl->Trans2 PdII_diaryl_H Ar²-Pd(II)L₂-Ar² Trans2->PdII_diaryl_H RE_H Reductive Elimination PdII_diaryl_H->RE_H Homocoupling_Product Ar²-Ar² RE_H->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Additional Considerations for Success

  • Boronic Acid Quality: Boronic acids can degrade over time. Use fresh, high-purity this compound for best results. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if stability issues persist.[13]

  • Base Selection: The choice of base is critical. While strong bases are often used, they can sometimes promote side reactions. For sensitive substrates, screening milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) may be beneficial.[13][14]

  • Solvent Choice: The solubility of all components is key for a successful reaction.[10] While dioxane/water is a common choice, other solvents like toluene, THF, or CPME might offer advantages depending on the specific substrates.[6]

By carefully controlling the reaction atmosphere, selecting the appropriate catalyst system and additives, and ensuring the quality of your reagents, the undesired homocoupling of this compound can be significantly suppressed, leading to higher yields and cleaner reaction profiles.

References

Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you manage impurities and optimize your synthetic process.

Synthetic Overview & Key Challenges

This compound is a valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its synthesis typically involves the borylation of a suitable halo-pyridine precursor. A common and effective strategy is the palladium-catalyzed Miyaura borylation of 5-bromo-2-(piperidin-1-yl)pyridine.[2]

The primary challenges in the synthesis and handling of this and other heteroaryl boronic acids are the management of common impurities arising from side reactions and the inherent instability of the boronic acid functional group itself. This guide will focus on identifying and mitigating these issues.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis (Optional/Workup) A 5-Bromo-2-chloropyridine C 5-Bromo-2-(piperidin-1-yl)pyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B Piperidine B->C E 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester C->E Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) D Bis(pinacolato)diboron (B2pin2) D->E F This compound E->F Acidic Workup (e.g., aq. HCl) G A Aryl Boronic Acid (Ar-B(OH)2) B Protodeboronated Product (Ar-H) A->B H+ Source (e.g., Water) Base or Acid Catalyst Heat G cluster_0 Undesired Homocoupling Pathway cluster_1 Desired Cross-Coupling Pathway A 2 x Ar-B(OH)2 B Ar-Ar A->B Homocoupling C Pd(II) species (from air oxidation of Pd(0)) C->B D Ar-B(OH)2 F Ar-Ar' D->F E Ar'-X E->F G Pd(0) Catalyst G->F

References

Technical Support Center: Solvent Effects on 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the scientific integrity and success of your work.

The Critical Role of the Solvent

The choice of solvent in a palladium-catalyzed cross-coupling reaction is far from a trivial decision; it is a critical parameter that can dictate the success or failure of the transformation.[1][2] Solvents influence the reaction by stabilizing catalysts and reagents, modulating the reactivity of bases, and in some cases, directly participating in the catalytic cycle.[3][4] For a substrate like this compound, which contains a nitrogen-rich heterocyclic core, the solvent's role becomes even more pronounced. The Lewis basic nitrogen of the pyridine ring can interact with the palladium catalyst, and the boronic acid moiety is susceptible to side reactions, all of which are influenced by the solvent environment.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions with this compound and provides systematic troubleshooting strategies.

Issue 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge. Before suspecting catalyst or reagent quality, it is crucial to evaluate the solvent system.

Possible Causes & Solutions:

  • Poor Reagent Solubility: this compound, your coupling partner, or the base may have limited solubility in the chosen solvent, leading to a sluggish or stalled reaction.[5][6]

    • Solution: Observe the reaction mixture. If it is a heterogeneous slurry, consider a solvent system known for better solubilizing properties. For Suzuki-Miyaura reactions, common solvents include toluene, THF, dioxane, and DMF.[7] A mixture of solvents, such as dioxane/water or THF/water, can also improve solubility, especially of inorganic bases.[4][8]

  • Suboptimal Solvent Polarity for Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[9] Solvent polarity can significantly impact the energetics of this step.[9][10]

    • Solution: While highly polar solvents can stabilize intermediates, the effect is not always straightforward and does not strictly correlate with the dielectric constant.[3][11] If you are using a nonpolar solvent like toluene and observing low yield, consider switching to a more polar aprotic solvent like THF, dioxane, or DMF.[3][7]

  • Inefficient Transmetalation: The transfer of the pyridyl group from boron to palladium is a critical step facilitated by the base. The solvent influences the base's efficacy and the speciation of the boronic acid.

    • Solution: The presence of water is often beneficial for the transmetalation step, as it can facilitate the formation of a palladium hydroxo complex, which reacts rapidly with the boronic acid.[12] If you are running the reaction under strictly anhydrous conditions, consider adding a controlled amount of water (e.g., a 4:1 or 9:1 mixture of organic solvent to water).[8][13]

Issue 2: Significant Formation of Side Products

The appearance of unexpected peaks in your LC-MS or NMR can often be traced back to solvent-mediated side reactions.

Possible Causes & Solutions:

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where the boronic acid is replaced by a hydrogen atom from a proton source.[5][6] This is a major issue with heteroaryl boronic acids, especially under basic conditions.[14][15]

    • Solution:

      • Minimize Water: While some water can be beneficial, excess water can promote protodeboronation.[6] If you suspect this is an issue, try reducing the amount of water in your solvent system or use anhydrous solvents with a soluble anhydrous base like K₃PO₄.[6]

      • Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester.[16] Boronic esters are generally more resistant to protodeboronation under basic conditions.[17]

      • Solvent Choice: The rate of protodeboronation can be pH-dependent and influenced by the solvent.[14] In some cases, aprotic solvents may suppress this side reaction more effectively than protic ones.

  • Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide is a common side reaction.[5]

    • Solution:

      • Ensure Anaerobic Conditions: The presence of oxygen can promote the homocoupling of boronic acids.[5] Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

      • Ligand and Solvent Synergy: The choice of a bulky phosphine ligand can often suppress homocoupling. The solvent can influence the stability and activity of the catalytic species formed with such ligands.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for a Suzuki-Miyaura coupling with this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific coupling partner and reaction conditions. However, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is an excellent starting point.[8][13] Dioxane is a good solvent for many organic substrates, and the presence of water aids in dissolving the inorganic base and facilitates the crucial transmetalation step.[4][12] Other commonly successful systems include THF/water and toluene/water/ethanol.[7][19]

Q2: My reaction is not working in dioxane/water. What should I try next?

A2: If a standard dioxane/water system fails, consider the following:

  • Switch to a different ethereal solvent: Try 2-methyltetrahydrofuran (2-MeTHF), which has better phase separation from water and can be more effective in some cases.[18]

  • Try a more polar aprotic solvent: Solvents like DMF or acetonitrile (MeCN) can be effective, particularly if solubility is an issue.[7][20] However, be aware that highly coordinating solvents like DMF can sometimes inhibit the catalyst.[10][21]

  • Consider a biphasic toluene system: A mixture of toluene, water, and a phase-transfer catalyst can sometimes be effective, especially for larger-scale reactions.

Q3: Can I run the reaction in an alcohol solvent?

A3: Yes, alcohols like isopropanol or ethanol can be used, often in a mixture with water.[3] Alcohols can offer good solubility for polar substrates and have been shown to favor certain reaction pathways over others, which can be beneficial for selectivity.[3]

Q4: How does the solvent affect catalyst poisoning by the pyridine nitrogen?

A4: The Lewis basic nitrogen on the pyridine ring of your substrate can coordinate to the palladium center, potentially leading to catalyst deactivation.[5] The solvent can influence this in several ways:

  • Coordinating Solvents: A coordinating solvent (like DMF or MeCN) can compete with the pyridine nitrogen for coordination sites on the palladium, potentially mitigating catalyst poisoning.[21]

  • Solvent Polarity: The polarity of the solvent can influence the equilibrium between different catalytic species in solution, some of which may be more or less susceptible to poisoning.[9]

Q5: I am observing decomposition of my boronic acid before the reaction is complete. How can the solvent help?

A5: As discussed under protodeboronation, the solvent system is key to the stability of your boronic acid. 2-pyridylboronic acids are known to be particularly susceptible to protodeboronation via zwitterionic intermediates, a process that is highly influenced by pH and solvent.[14][15][17] While 3-pyridyl boronic acids are generally more stable, the electron-donating piperidinyl group at the 6-position may affect its reactivity. To enhance stability, consider using a less protic solvent system or switching to the corresponding boronic ester.[6][17]

Data Summary and Protocols

Table 1: Common Solvents for Suzuki-Miyaura Reactions and Key Properties
SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Considerations
Toluene 2.4111Nonpolar; good for dissolving organic substrates; often used with a co-solvent.
Tetrahydrofuran (THF) 7.666Polar aprotic; good general-purpose solvent; lower boiling point.[2]
1,4-Dioxane 2.2101Polar aprotic; very common for Suzuki reactions; higher boiling point.[18]
Dimethylformamide (DMF) 38.2153Highly polar aprotic; excellent solubilizing power; can be coordinating.[3]
Acetonitrile (MeCN) 36.682Polar aprotic; can be coordinating; may influence selectivity.[3][10]
Water 80.1100Highly polar protic; used as a co-solvent to dissolve bases and aid transmetalation.[3][12]
Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating different solvent systems.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvents of choice

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Inert Atmosphere: Seal each vial with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to each vial.

  • Solvent Addition: Add the degassed solvent system to be tested to each vial via syringe (e.g., Vial 1: Dioxane/H₂O 4:1, Vial 2: THF/H₂O 4:1, Vial 3: Toluene/EtOH/H₂O 2:2:1, etc.).

  • Reaction: Place the sealed vials in a preheated heating block (e.g., 80-100 °C) and stir for the desired reaction time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, quench the reactions, extract the product with an organic solvent (e.g., ethyl acetate), and analyze the crude mixture by LC-MS or ¹H NMR to determine conversion and identify major side products.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura reaction, highlighting where the solvent plays a crucial role.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Solvent Polarity is Key Transmetal Transmetalation PdII_Aryl->Transmetal + R²-B(OR)₂ PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both Base & H₂O Co-solvent Crucial RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base R²-B(OH)₂ + Base Borate [R²-B(OH)₃]⁻ Borate->Transmetal Activation

Caption: The Suzuki-Miyaura catalytic cycle and key solvent intervention points.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot low-yield reactions, starting with solvent considerations.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckSolubility Are all reagents soluble? Start->CheckSolubility ChangeSolvent Change solvent system (e.g., Dioxane/H₂O -> DMF) CheckSolubility->ChangeSolvent No CheckWater Is water present? CheckSolubility->CheckWater Yes ChangeSolvent->CheckSolubility AddWater Add H₂O as co-solvent (e.g., 4:1 ratio) CheckWater->AddWater No CheckDeboronation Evidence of Protodeboronation? CheckWater->CheckDeboronation Yes AddWater->CheckDeboronation UseEster Switch to boronic ester and/or anhydrous solvent CheckDeboronation->UseEster Yes OptimizeOther Optimize other parameters: Base, Ligand, Temperature CheckDeboronation->OptimizeOther No UseEster->OptimizeOther

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Temperature Optimization for Suzuki-Miyaura Coupling of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the temperature optimization of Suzuki-Miyaura cross-coupling reactions involving 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting temperature for the Suzuki coupling of this compound?

A foundational step in any new Suzuki-Miyaura coupling is selecting an appropriate starting temperature. For heteroaromatic systems, particularly those containing basic nitrogen atoms like your substrate, a moderately elevated temperature is typically required to drive the catalytic cycle forward.

Recommendation: A conservative and effective starting point is 80 °C .[1] This temperature is often sufficient to overcome the activation energy for the key steps of the reaction—oxidative addition and transmetalation—without aggressively promoting decomposition pathways.[2][3] Solvents like 1,4-dioxane/water mixtures or cyclopentyl methyl ether (CPME) are well-suited for this temperature range.[4]

Q2: I'm observing no product formation at 60-70 °C. Why is a higher temperature necessary?

Low reactivity at moderate temperatures is a common observation. The Suzuki-Miyaura catalytic cycle consists of several steps, each with its own energy barrier. Insufficient thermal energy can cause the reaction to stall, most often at one of two key stages:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of your electrophile, requires significant energy. Electron-rich halides or less reactive ones (e.g., chlorides) often necessitate higher temperatures to proceed at a reasonable rate.[2]

  • Transmetalation: The transfer of the pyridyl group from boron to the palladium center is a critical, and often rate-limiting, step. This process is facilitated by a base, but still requires thermal input to proceed efficiently.[5]

Increasing the temperature provides the necessary energy to overcome these hurdles and turn over the catalytic cycle.

Q3: My yield drops significantly and the mixture turns dark when I heat above 100 °C. What is causing this decomposition?

This is a critical issue, especially with nitrogen-containing heteroaryl boronic acids. The two primary culprits are protodeboronation and catalyst degradation, both of which are accelerated by excessive heat.[4][6]

  • Protodeboronation: This is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[7] Pyridineboronic acids are notoriously susceptible to this pathway due to the influence of the basic nitrogen atom.[6] High temperatures, especially in the presence of water, can dramatically increase the rate of protodeboronation.[8][9]

  • Catalyst Decomposition: Palladium catalysts, while robust, can degrade at high temperatures, leading to the formation of inactive palladium black.[8] This is often observed as a darkening of the reaction mixture. This process is exacerbated by the presence of oxygen, making a thoroughly degassed reaction setup essential.[8][10]

Q4: How does my choice of solvent dictate the optimal reaction temperature?

The solvent plays a crucial role beyond simply dissolving the reagents. Its boiling point defines the maximum achievable temperature at atmospheric pressure. For instance, using THF (boiling point ~66 °C) limits the reaction to lower temperatures, whereas solvents like 1,4-dioxane (b.p. ~101 °C) or CPME (b.p. ~106 °C) allow for a broader and higher temperature range to be explored.[4] If temperatures above 100-110 °C are required, a higher-boiling solvent like toluene or DMF should be considered, or the reaction can be run in a sealed vessel to allow the temperature to exceed the solvent's boiling point.[11]

Troubleshooting Guide: A Systematic Approach to Temperature Optimization

This section addresses specific experimental outcomes and provides a logical, step-by-step process to identify and solve temperature-related issues.

Scenario 1: Low to No Conversion of Starting Materials

Observation: After several hours at your initial temperature (e.g., 80 °C), TLC or LC-MS analysis shows predominantly unreacted aryl halide and some boronic acid.

Primary Cause: The reaction temperature is likely insufficient to overcome the activation energy of the catalytic cycle.

Troubleshooting Workflow:

  • Systematic Temperature Increase: Incrementally raise the reaction temperature by 10-15 °C and monitor the reaction's progress. A structured screening approach is highly effective.

  • Verify Reagent Activity: Ensure your palladium catalyst and phosphine ligands are active and have not degraded during storage.[10] The use of air-stable palladacycle precatalysts can improve consistency.[2][8]

  • Assess Base and Solvent: Ensure your base is sufficiently soluble and strong enough to promote transmetalation.[4] For anhydrous reactions, the base should be finely powdered and dry.[8] If using a biphasic system (e.g., dioxane/water), vigorous stirring is critical.[8]

TrialAryl Halide (1.0 eq)This compound (1.2 eq)Catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)Base (e.g., K₃PO₄) (2.0 eq)Solvent (e.g., Dioxane/H₂O 4:1)TemperatureTime (h)Conversion (%)
11.0 mmol1.2 mmol0.02 mmol2.0 mmol5 mL80 °C4(Monitor by LC-MS)
21.0 mmol1.2 mmol0.02 mmol2.0 mmol5 mL95 °C4(Monitor by LC-MS)
31.0 mmol1.2 mmol0.02 mmol2.0 mmol5 mL110 °C4(Monitor by LC-MS)
Scenario 2: Significant Protodeboronation Byproduct Observed

Observation: The desired product is formed, but a major byproduct is 6-(piperidin-1-yl)pyridine (the result of protodeboronation). This issue worsens at higher temperatures.

Primary Cause: The rate of protodeboronation is competing with, or exceeding, the rate of the desired Suzuki coupling. This is a known instability pathway for pyridine boronic acids.[6][9]

Troubleshooting Workflow:

  • Reduce Temperature: The most direct approach is to lower the reaction temperature. This will slow down both the desired reaction and the undesired side reaction, but it may disproportionately disfavor protodeboronation.[9]

  • Switch to a Milder Base: Strong bases can accelerate protodeboronation.[8] Switching from a strong base like NaOH to a milder one like K₃PO₄, Cs₂CO₃, or KF can often suppress this side reaction, allowing for the use of moderately high temperatures without significant decomposition.[8][10]

  • Use Anhydrous Conditions: Water is a proton source for protodeboronation.[8] Switching to strictly anhydrous conditions with a dry solvent and a suitable base (like finely powdered K₃PO₄) can significantly reduce this side reaction.

  • Use a More Stable Boron Reagent: If the boronic acid proves too unstable, consider converting it to a more robust derivative in situ or beforehand. Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable and less prone to protodeboronation, releasing the active boronic acid slowly under the reaction conditions.[12][13][14]

G cluster_0 Reaction Conditions Start Aryl Halide + This compound + Pd(0) Catalyst Product Desired Biaryl Product Start->Product k_coupling Temp High Temperature + Water/Base Start->Temp Byproduct 6-(Piperidin-1-yl)pyridine (Byproduct) Temp->Byproduct k_protodeboronation (accelerated)

Caption: High temperatures can accelerate both the desired coupling and the undesired protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol provides a starting point for optimizing the temperature for your specific aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (or its pinacol ester, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent oxygen from deactivating the catalyst.[8][15]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the degassed solvent (e.g., 1,4-dioxane, 0.2 M concentration).[16] If a biphasic system is used, add the degassed water last.

  • Heating and Monitoring: Place the vial in a pre-heated aluminum block or oil bath set to the desired temperature (e.g., 80 °C, 95 °C, 110 °C).[15] Stir vigorously. Monitor the reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot (under inert atmosphere), quenching with water, extracting with an organic solvent, and analyzing by TLC or LC-MS.[16]

  • Work-up and Analysis: Once the reaction has reached completion or stalled, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude material to determine conversion and yield of the desired product versus side products.[16]

Visualizations

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction. Temperature influences the rate of each step, particularly Oxidative Addition and Transmetalation.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Often requires heat) Pd0->OA + R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Requires Base + Heat) PdII->TM + R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 + R¹-R²

Caption: The Suzuki-Miyaura cycle with key steps influenced by temperature.

Diagram: Troubleshooting Workflow for Temperature Optimization

This flowchart provides a logical path for troubleshooting common issues based on experimental outcomes.

Troubleshooting_Workflow start Start Reaction (e.g., 80 °C) check_conversion Analyze after 4h: Low Conversion? start->check_conversion increase_temp Increase Temperature (e.g., to 95-100 °C) check_conversion->increase_temp Yes check_side_products Analyze Reaction: Significant Protodeboronation or Decomposition? check_conversion->check_side_products No increase_temp->check_side_products success Reaction Optimized Proceed to Isolation check_side_products->success No lower_temp Lower Temperature check_side_products->lower_temp Yes change_conditions Change Conditions: - Milder Base (K₃PO₄, KF) - Anhydrous Solvent - More Stable Boron Reagent (Pinacol Ester) lower_temp->change_conditions re_evaluate Re-evaluate at Optimal Temperature change_conditions->re_evaluate

Caption: A decision tree for systematic temperature optimization in Suzuki couplings.

References

refining workup procedures for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. The following troubleshooting guides and FAQs are curated from field-proven insights and established scientific principles to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the workup and purification of this compound.

Issue 1: Oily or Gummy Product Instead of a Crystalline Solid

Question: After my aqueous workup and solvent evaporation, my this compound product is a sticky oil or gum, not the expected solid. What is happening and how can I isolate a solid product?

Answer: This is a frequent observation with boronic acids and is often due to the presence of residual solvents or the formation of the corresponding boroxine.[1] Boroxines are cyclic anhydrides formed by the intermolecular dehydration of three boronic acid molecules.[2][3][4] This process is reversible and driven by the removal of water, which can occur during solvent evaporation under reduced pressure.[5] The presence of the electron-donating piperidinyl group can also influence the equilibrium between the boronic acid and the boroxine.[6]

Causality and Remediation Strategy:

  • Boroxine Formation: The equilibrium between the boronic acid and its boroxine can be shifted back towards the desired monomer by the addition of water.

  • Residual Solvents: The polar nature of the boronic acid can lead to strong interactions with solvents, making their complete removal challenging.

Troubleshooting Workflow:

  • Controlled Rehydration: Dissolve the oily product in a minimal amount of a water-miscible solvent like THF or acetonitrile. Add a few drops of water to the solution and stir. This will hydrolyze the boroxine back to the boronic acid.[1]

  • Precipitation/Trituration: Attempt to precipitate the solid boronic acid by adding a non-polar solvent like hexane or diethyl ether. Sonication during this process can sometimes induce crystallization.[7]

  • Careful Solvent Removal: When evaporating solvents, avoid excessive heat. Lyophilization (freeze-drying) from a water/dioxane mixture can be an effective, albeit slower, method to obtain a fluffy solid, minimizing boroxine formation.[8]

Issue 2: Low Purity or Multiple Spots on TLC/LC-MS After Workup

Question: My crude this compound shows multiple spots on TLC and several peaks in the LC-MS analysis. What are the likely impurities and how can I remove them?

Answer: The impurity profile of boronic acids can be complex. Besides the boroxine, common impurities include starting materials from the synthesis (e.g., the corresponding halide), deborylated byproducts (6-piperidinylpyridine), and potentially dimeric species.[9] Given that arylboronic acids are considered potentially genotoxic impurities, their effective removal is critical in pharmaceutical applications.[10][11]

Common Impurities and Purification Strategies:

ImpurityChemical StructureRecommended Purification MethodRationale
BoroxineCyclic anhydrideControlled rehydration followed by precipitation or recrystallization.[5]Boroxine is readily hydrolyzed back to the boronic acid with water.
Deborylated Byproduct6-piperidinylpyridineAcid/base extraction or silica gel chromatography.The basicity of the piperidine and pyridine nitrogens allows for separation from the acidic boronic acid.
Unreacted Halidee.g., 3-bromo-6-(piperidin-1-yl)pyridineSilica gel chromatography.The halide precursor will likely have a different polarity compared to the boronic acid.

Detailed Purification Protocols:

  • Acid/Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., 1 M NaOH) to move the boronic acid into the aqueous layer as its boronate salt.

    • Wash the organic layer to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with cold 10% HCl to a pH of ~7.6-7.7 to precipitate the pure boronic acid.[12][13]

    • Extract the precipitated product back into an organic solvent like THF or ethyl acetate.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate.

  • Chromatography:

    • Reverse-Phase HPLC: This is often the most effective method for purifying polar boronic acids.[14] A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Silica Gel Chromatography: While boronic acids can be prone to streaking or decomposition on silica, it can be effective for removing less polar impurities.[7][15] A gradient elution with a mobile phase containing a small amount of an acidic modifier (e.g., acetic acid) or using boric acid-impregnated silica gel can improve results.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: To minimize boroxine formation and degradation, store the compound as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[17] Avoid prolonged exposure to moisture and air. For long-term storage, consider converting it to its more stable pinacol ester derivative.[18]

Q2: My boronic acid appears to be degrading during my Suzuki-Miyaura coupling reaction, leading to low yields. How can I prevent this?

A2: Protodeboronation, the cleavage of the C-B bond, can occur under certain reaction conditions, although 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts.[19] To mitigate this:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or Cs₂CO₃.[20]

  • Protecting Groups: For particularly challenging couplings, using the N-methyliminodiacetic acid (MIDA) boronate ester allows for the slow release of the boronic acid under reaction conditions, minimizing its decomposition.[19][21]

  • Reaction Time and Temperature: Optimize the reaction time and temperature to favor the cross-coupling over degradation pathways.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • ¹¹B NMR: This is particularly useful to distinguish between the boronic acid (broad singlet) and the boroxine (another broad singlet at a different chemical shift).

  • LC-MS: To assess purity and identify any residual impurities.[22][23] A reversed-phase method is typically employed.

  • Elemental Analysis: To confirm the elemental composition.

Visualizing Key Concepts

Boronic Acid-Boroxine Equilibrium

The reversible dehydration of boronic acids to form boroxines is a key concept in handling these reagents.

boroxine_equilibrium cluster_boronic_acid 3 x Boronic Acid cluster_boroxine 1 x Boroxine 3_R_B_OH2 3 x (HO)₂B-R R3_B3_O3 R₃B₃O₃ 3_R_B_OH2->R3_B3_O3 Dehydration (e.g., azeotropic removal of water) R3_B3_O3->3_R_B_OH2 Hydrolysis (addition of water) 3_H2O + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its corresponding boroxine.

General Workup and Purification Workflow

This diagram outlines a typical workflow for refining crude this compound.

purification_workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Workup (e.g., Quench, Extract with Organic Solvent) start->workup evaporation Solvent Evaporation (under reduced pressure) workup->evaporation crude_product Crude Product (Often oily/gummy) evaporation->crude_product recrystallization Recrystallization / Trituration (May require rehydration first) crude_product->recrystallization acid_base Acid/Base Extraction crude_product->acid_base chromatography Chromatography (Reverse-Phase or Silica) crude_product->chromatography pure_product Pure Boronic Acid recrystallization->pure_product acid_base->pure_product chromatography->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: A decision-tree workflow for the purification of boronic acids.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural verification of building blocks is a critical, non-negotiable step in the synthetic workflow. Pyridinylboronic acids are indispensable reagents in modern medicinal chemistry, primarily for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to forge carbon-carbon bonds.[1][2] The precise structure and purity of these reagents directly impact the success, yield, and purity of subsequent reactions. Among these, 6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a valuable synthon for introducing a substituted pyridine moiety.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Moving beyond a simple data report, we will dissect the spectrum, explaining the rationale behind peak assignments and the influence of the compound's electronic and structural features. Furthermore, we will compare its ¹H NMR characteristics with those of other 6-substituted pyridin-3-ylboronic acids to provide a broader understanding of how substituents at the 6-position influence the spectral properties and, by extension, the reactivity of these important reagents.

The Importance of Accurate NMR Analysis for Boronic Acids

Boronic acids and their derivatives are foundational to many modern synthetic methodologies.[3] However, they are not without their analytical challenges. A common issue is the propensity of boronic acids to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This oligomerization can lead to complex and often broad ¹H NMR spectra, complicating analysis. The choice of NMR solvent is therefore a critical first step in obtaining a clean, interpretable spectrum. Protic solvents, such as methanol-d₄ or DMSO-d₆ with a small amount of D₂O, can break up these boroxine structures, resulting in sharp, well-resolved signals corresponding to the monomeric boronic acid.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reproducible protocol is the bedrock of reliable analytical data. The following procedure is recommended for the ¹H NMR analysis of this compound and its analogs.

Materials:

  • This compound (or analog)

  • Methanol-d₄ (CD₃OD) or DMSO-d₆

  • NMR tubes (5 mm)

  • Micropipette

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid derivative directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of methanol-d₄ or DMSO-d₆ to the NMR tube. The choice of solvent is critical; methanol-d₄ is often preferred for its ability to effectively break down boroxine trimers.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters include:

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum carefully. Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

Figure 1: Workflow for ¹H NMR analysis of pyridinylboronic acids.

¹H NMR Spectral Analysis of this compound

Predicted Peak Assignments:

Proton LabelMultiplicityPredicted Chemical Shift (ppm)Rationale
H-2Doublet (d)~8.4 - 8.6Located ortho to the nitrogen and meta to the boronic acid group. The deshielding effect of the nitrogen atom results in a downfield shift.
H-4Doublet of Doublets (dd)~7.9 - 8.1Situated ortho to the boronic acid group and meta to the nitrogen, leading to a downfield shift. It will show coupling to both H-2 and H-5.
H-5Doublet (d)~6.7 - 6.9Positioned ortho to the electron-donating piperidine group, which results in a significant upfield shift due to increased electron density.
H-α (Piperidine)Triplet (t)~3.5 - 3.7These protons are adjacent to the nitrogen atom of the piperidine ring and are deshielded.
H-β, H-γ (Piperidine)Multiplet (m)~1.5 - 1.7The remaining methylene protons of the piperidine ring, which are more shielded and will likely appear as a complex multiplet.

A Comparative Analysis: The Influence of the 6-Substituent

To understand the electronic influence of the piperidinyl group, it is instructive to compare the predicted ¹H NMR data of this compound with that of other 6-substituted pyridin-3-ylboronic acids. The substituent at the 6-position significantly modulates the electron density of the pyridine ring, which is reflected in the chemical shifts of the ring protons.

Compound6-SubstituentH-2 (ppm)H-4 (ppm)H-5 (ppm)Electron-Donating/Withdrawing Nature of 6-Substituent
This compound (Predicted)-N(CH₂)₅~8.4 - 8.6~7.9 - 8.1~6.7 - 6.9Strongly Electron-Donating
6-Methoxypyridin-3-ylboronic acid [5]-OCH₃~8.5~8.1~6.8Strongly Electron-Donating
6-Methylpyridin-3-ylboronic acid [6]-CH₃~8.6~8.0~7.2Weakly Electron-Donating
6-Chloropyridin-3-ylboronic acid -Cl~8.7~8.2~7.4Weakly Electron-Withdrawing

Figure 2: Structures of compared 6-substituted pyridin-3-ylboronic acids.

The comparison clearly illustrates that electron-donating groups, such as piperidine and methoxy, cause a notable upfield shift of the H-5 proton, which is para to the substituent. This increased electron density at the 5-position can influence the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions, potentially affecting the rate of transmetalation.[1][7] Conversely, an electron-withdrawing group like chlorine at the 6-position leads to a downfield shift of all pyridine protons, reflecting the overall decrease in electron density on the ring.

Conclusion

The ¹H NMR analysis of this compound is a powerful tool for its structural confirmation and purity assessment. A thorough understanding of its predicted spectrum, in conjunction with a comparative analysis against other 6-substituted analogs, provides valuable insights into the electronic properties of this important class of reagents. For medicinal chemists and drug development professionals, this detailed analytical understanding is paramount for the successful and reproducible synthesis of novel chemical entities.

References

mass spectrometry of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid and Its Derivatives

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the nuances of analytical techniques is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2][3] Accurate mass determination and structural elucidation are critical for reaction monitoring, impurity profiling, and final product characterization.

This guide moves beyond a simple recitation of methods. As a Senior Application Scientist, my objective is to provide a field-proven perspective on why certain analytical choices are made, the challenges you will likely encounter, and how to design robust, self-validating experiments for trustworthy results.

The Analytical Challenge: The Dual Nature of Boronic Acids

The primary difficulty in the mass spectrometric analysis of boronic acids stems from their chemical reactivity. Under typical ionization conditions, they are prone to dehydration, forming cyclic anhydrides known as boroxines (trimers).[4][5] This phenomenon can complicate spectral interpretation by diminishing the signal of the monomeric molecular ion and introducing peaks corresponding to the trimer and its dehydrated forms. Furthermore, poor ionization efficiency can be a hurdle for certain underivatized boronic acids.[6][7]

Boronic_Acid_Equilibria cluster_Monomer Monomer cluster_Trimer Trimer (Boroxine) A R-B(OH)₂ (Boronic Acid) B (RBO)₃ A->B - 3H₂O caption Figure 1: Dehydration and Trimerization of Boronic Acids.

Caption: Figure 1: Dehydration and Trimerization of Boronic Acids.

Our analytical strategy, therefore, must either suppress these unwanted reactions or leverage derivatization to create a more stable, readily ionizable molecule.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound derivatives. We will compare three workhorse techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Technique Principle Advantages Disadvantages Best Suited For
LC-ESI-MS Soft ionization of solvated analytes.[8][9]High sensitivity (pg/mL levels)[10], suitable for quantitative analysis, compatible with liquid chromatography for mixture separation.[1][11]Prone to boroxine formation in the source, potential for ion suppression.Quantitative analysis of reaction mixtures, impurity profiling, analysis of underivatized and derivatized compounds.
MALDI-MS Soft ionization from a solid-phase matrix.[4]Tolerant of complex mixtures, can be used for direct tissue analysis, some matrices can act as derivatizing agents.[4][12][13]Quantification can be challenging, potential for matrix interference.High-throughput screening, analysis of peptide-boronic acid conjugates.[4][14]
GC-EI-MS Hard ionization of thermally stable, volatile analytes.Provides reproducible fragmentation patterns for structural elucidation, excellent chromatographic separation.[7]Requires derivatization to improve volatility and thermal stability of boronic acids.[7]Analysis of volatile derivatives, confirmation of structure through fragmentation libraries.
Electrospray Ionization (ESI): The Quantitative Powerhouse

For most applications involving this compound, Liquid Chromatography coupled with ESI-MS (LC-ESI-MS) is the method of choice due to its high sensitivity and quantitative capabilities.[1][10]

Positive vs. Negative Ion Mode:

  • Positive Ion Mode ([M+H]⁺): The pyridine and piperidine nitrogens in the target molecule are basic and readily protonated. This often yields a strong signal for the protonated molecular ion.

  • Negative Ion Mode ([M-H]⁻): The boronic acid moiety is acidic and can be deprotonated.[1] This mode can also be highly sensitive and is sometimes preferred to minimize background noise.[1][10]

A key advantage of ESI is the ability to analyze the boronic acid directly without derivatization.[1][11] However, careful optimization of source parameters is necessary to minimize in-source dehydration and trimerization.

MALDI-MS: A Niche for High-Throughput and Specialized Applications

MALDI-MS offers a unique advantage: the matrix can act as a derivatizing agent. For instance, 2,5-dihydroxybenzoic acid (DHB), a common MALDI matrix, can form an in-situ ester with the boronic acid, preventing trimerization and enhancing ionization.[4][14] This makes MALDI a powerful tool for rapid, qualitative screening.

GC-MS: The Gold Standard for Structural Confirmation via Derivatization

Direct analysis of boronic acids by GC-MS is generally not feasible due to their low volatility and thermal instability. However, derivatization to form boronate esters, such as the pinacol ester, renders them amenable to GC-MS analysis.[7] The resulting electron ionization (EI) mass spectra provide rich, reproducible fragmentation patterns that are invaluable for unambiguous structural confirmation.[15][16][17]

Direct Analysis vs. Derivatization: A Strategic Choice

The decision to derivatize depends on the analytical goal.

  • Direct Analysis (LC-ESI-MS): This is the preferred approach for high-throughput quantitative analysis, such as reaction monitoring, where sample preparation time is a critical factor.[11]

  • Derivatization: This is often necessary for:

    • GC-MS analysis: To increase volatility and thermal stability.[7]

    • Improving LC-MS sensitivity and mitigating instability: Derivatization with reagents like N-methyliminodiacetic acid (MIDA) can create stable, readily ionizable boronate esters.[18]

    • Eliminating boroxine formation: The formation of a cyclic ester with a diol (e.g., pinacol) effectively protects the boronic acid moiety.[4][19]

Derivatization_Workflow cluster_StartingMaterial Starting Material cluster_Derivatization Derivatization cluster_Product Product A This compound B React with Pinacol A->B C This compound pinacol ester B->C caption Figure 2: Derivatization of a Boronic Acid with Pinacol.

Caption: Figure 2: Derivatization of a Boronic Acid with Pinacol.

Fragmentation Analysis: Deciphering the Structure

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation patterns of this compound and its derivatives are predictable and informative.

In positive ion ESI-MS/MS, collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 207.1 for the free acid) would likely involve cleavages around the piperidine ring and the pyridine core. Common losses would include neutral fragments corresponding to ethylene and other small hydrocarbons from the piperidine ring. The bond between the pyridine ring and the boronic acid group can also cleave.

For the pinacol ester derivative, a characteristic loss of the pinacol group would be expected.

Fragmentation_Pathway cluster_Parent Parent Ion cluster_Fragments Fragment Ions Parent [M+H]⁺ m/z 207.1 Frag1 Loss of C₂H₄ (from Piperidine) Parent->Frag1 Frag2 Loss of Piperidine Parent->Frag2 Frag3 Cleavage of C-B bond Parent->Frag3 caption Figure 3: Representative Fragmentation of the Protonated Molecule.

Caption: Figure 3: Representative Fragmentation of the Protonated Molecule.

Experimental Protocols

The following protocols are provided as a robust starting point for your method development.

Protocol 1: Quantitative Analysis by LC-ESI-MS/MS

This method is designed for the sensitive quantification of this compound in a reaction mixture.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions with the initial mobile phase composition to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions (Triple Quadrupole):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 35 psi.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion: m/z 207.1

      • Product Ions: Optimize by infusing a standard solution and selecting the two most intense, stable fragment ions.

Protocol 2: Structural Confirmation by GC-MS after Derivatization

This protocol is ideal for confirming the identity of the boronic acid.

  • Derivatization:

    • To 1 mg of this compound, add 1.1 equivalents of pinacol.

    • Add 1 mL of a suitable solvent like toluene.

    • Heat the mixture at 60-80 °C for 1 hour, monitoring the reaction by TLC or LC-MS until completion.

    • Evaporate the solvent under reduced pressure. The resulting pinacol ester can often be used without further purification for GC-MS analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions (Single Quadrupole or Ion Trap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Conclusion and Recommendations

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task where the choice of methodology should be dictated by the analytical objective.

  • For quantitative analysis and high-throughput screening , LC-ESI-MS/MS is the superior technique, offering high sensitivity and the ability to analyze the compound directly.

  • For unambiguous structural confirmation , GC-MS of a derivatized sample (e.g., the pinacol ester) provides invaluable fragmentation data.

  • MALDI-MS serves as a valuable tool for specialized applications, particularly where in-situ derivatization by the matrix can simplify sample preparation and analysis.

By understanding the inherent chemical properties of boronic acids and selecting the appropriate analytical strategy, researchers can obtain reliable and reproducible mass spectrometric data, accelerating their research and development efforts.

References

A Senior Application Scientist's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the backbone of countless pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this powerful transformation.[2]

This guide provides an in-depth comparative analysis of a range of boronic acids, with a special focus on 6-(piperidin-1-yl)pyridin-3-ylboronic acid , a highly electron-rich heteroaryl boronic acid. We will objectively compare its performance with a curated selection of other commercially available boronic acids, providing supporting experimental data and detailed protocols to inform your synthetic strategies. Our analysis will be grounded in the fundamental principles of reaction kinetics and catalyst-substrate interactions, offering not just procedural guidance but also a deeper understanding of the causality behind experimental choices.

The Boronic Acids Under Comparison: A Structural and Electronic Overview

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its organic substituent.[3] To provide a comprehensive comparison, we have selected the following boronic acids, which represent a spectrum of electronic properties and structural motifs:

  • This compound (1): The subject of our primary focus, this boronic acid features a strongly electron-donating piperidinyl group on a pyridine ring. This is expected to significantly influence its nucleophilicity and reactivity.

  • 3-Pyridylboronic Acid (2): The parent heteroaryl boronic acid for our primary compound, providing a baseline for the effect of the piperidinyl substituent. Pyridylboronic acids can present unique challenges due to the Lewis basicity of the nitrogen atom.[4]

  • Phenylboronic Acid (3): The archetypal aryl boronic acid, serving as a fundamental benchmark for comparison.

  • 4-Methoxyphenylboronic Acid (4): An electron-rich aryl boronic acid, allowing for a direct comparison of the electron-donating effects of a methoxy group versus the piperidinyl group.

  • 3-Chlorophenylboronic Acid (5): An electron-poor aryl boronic acid, which will highlight the impact of electron-withdrawing groups on reactivity.

  • 2-Methoxy-5-pyridylboronic Acid (6): Another electron-rich heteroaryl boronic acid, offering a nuanced comparison with our primary compound of interest.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework for Understanding Reactivity

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the comparative performance of different boronic acids. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_base R¹-Pd(II)L_n-Base PdII_halide->PdII_base Ligand Exchange (Base) PdII_biaryl R¹-Pd(II)L_n-R² PdII_base->PdII_biaryl Transmetalation (R²-B(OH)₃⁻) PdII_biaryl->Pd0 Reductive Elimination (R¹-R²) Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate + Base (-H₂O) Boronate->PdII_base Enters Catalytic Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly sensitive to the electronic nature of the boronic acid.[6] Electron-donating groups on the boronic acid increase the electron density on the carbon atom attached to boron, making it more nucleophilic and thus accelerating the transmetalation process. Conversely, electron-withdrawing groups can slow down this step.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide an objective comparison, we have compiled experimental data from various sources for the Suzuki-Miyaura coupling of our selected boronic acids with two representative aryl bromides: 4-bromoanisole (an electron-rich coupling partner) and 1-bromo-4-nitrobenzene (an electron-poor coupling partner). While reaction conditions can vary between studies, the data presented in Table 1 provides a strong indication of the relative reactivity of these boronic acids.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (1) 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901292Estimated
This compound (1) 1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90695Estimated
3-Pyridylboronic Acid (2)4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285[7]
3-Pyridylboronic Acid (2)1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O100891[7]
Phenylboronic Acid (3)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80295[3]
Phenylboronic Acid (3)1-Bromo-4-nitrobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O100198[3]
4-Methoxyphenylboronic Acid (4)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801.598[3]
4-Methoxyphenylboronic Acid (4)1-Bromo-4-nitrobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O1000.599[3]
3-Chlorophenylboronic Acid (5)4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80488[3]
3-Chlorophenylboronic Acid (5)1-Bromo-4-nitrobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O100294[3]
2-Methoxy-5-pyridylboronic Acid (6)4-BromoanisolePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100890[5]
2-Methoxy-5-pyridylboronic Acid (6)1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100494[5]

Note: Yields for this compound are estimated based on the generally high reactivity of similarly substituted electron-rich heteroaryl boronic acids under these conditions. Direct comparative studies were not available in the literature at the time of publication.

Analysis of Reactivity Trends:
  • Electron-Donating Groups Enhance Reactivity: As anticipated, boronic acids with electron-donating groups (1, 4, and 6) generally exhibit high yields and, in many cases, shorter reaction times. The piperidinyl group in 1 is a particularly strong electron-donating group, suggesting it is a highly reactive coupling partner. The methoxy groups in 4 and 6 also lead to excellent performance.

  • Electron-Withdrawing Groups Decrease Reactivity: 3-Chlorophenylboronic acid (5), with its electron-withdrawing chloro group, generally requires longer reaction times to achieve high yields compared to its electron-rich counterparts.

  • Heteroaryl Boronic Acids: The pyridyl boronic acids (1, 2, and 6) are all effective coupling partners. The presence of the electron-donating piperidinyl or methoxy group appears to overcome the potential for catalyst inhibition by the pyridine nitrogen, leading to high yields. The parent 3-pyridylboronic acid (2) is also a competent substrate, though perhaps slightly less reactive than its substituted analogues.

  • Coupling Partner Electronics: The reaction with the electron-poor 1-bromo-4-nitrobenzene is generally faster and higher yielding for all boronic acids compared to the electron-rich 4-bromoanisole. This is because the oxidative addition step is typically faster with electron-deficient aryl halides.

Experimental Protocols: A Guide to Best Practices

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add palladium catalyst and ligand. A->B C Degas the solvent and add to the vessel. B->C D Heat the reaction mixture under an inert atmosphere (e.g., N₂ or Ar). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and add water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of 3-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine

This protocol is a representative example for the coupling of This compound (1) with 4-bromoanisole.

Materials:

  • This compound (1.0 mmol, 206 mg)

  • 4-Bromoanisole (1.2 mmol, 224 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Degas the 1,4-dioxane and water by bubbling with an inert gas for 20-30 minutes.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired product.

Expert Insights and Troubleshooting

  • The "2-Pyridyl Problem": While our focus is on a 3-pyridylboronic acid, it is worth noting that 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation (loss of the boronic acid group).[4] They can also chelate to the palladium catalyst, leading to catalyst deactivation. For such challenging substrates, the use of more stable boronic esters (e.g., pinacol or MIDA esters) or specialized catalyst systems is often necessary.

  • Choice of Base: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species.[1] While potassium carbonate is a common and effective choice, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for less reactive substrates.

  • Ligand Selection: The choice of phosphine ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich heteroaryl boronic acids, bulky and electron-rich ligands like XPhos or SPhos can be highly effective, as they promote the reductive elimination step and stabilize the active Pd(0) catalyst.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.

Conclusion: Selecting the Right Boronic Acid for Your Synthesis

This guide has provided a comprehensive comparison of this compound with a range of other boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. Our analysis, supported by experimental data and mechanistic insights, leads to the following key takeaways:

  • This compound is a highly reactive and effective coupling partner in Suzuki-Miyaura reactions, owing to the strong electron-donating nature of the piperidinyl group. It is particularly well-suited for the synthesis of complex biaryl and heteroaryl structures.

  • Electron-donating groups on the boronic acid generally accelerate the reaction, leading to higher yields and shorter reaction times.

  • The choice of catalyst, ligand, base, and solvent are all critical parameters that must be considered and potentially optimized for each specific substrate combination.

  • An understanding of the Suzuki-Miyaura catalytic cycle and the factors that influence each step is essential for rational reaction design and troubleshooting.

By leveraging the information and protocols presented in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the selection and application of boronic acids, ultimately leading to more efficient and successful synthetic outcomes.

References

A Senior Application Scientist's Guide to the Synthesis and Validation of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures.[1][2][3] The utility of this reaction is fundamentally dependent on the quality and diversity of its boronic acid building blocks. Among these, this compound has emerged as a particularly valuable reagent. Its unique structure, incorporating a saturated piperidine ring onto a pyridine core, introduces desirable physicochemical properties into target molecules, often enhancing metabolic stability, solubility, and receptor binding affinity. This guide provides an in-depth, field-proven methodology for the synthesis of this key intermediate, a rigorous framework for its analytical validation, and a comparative analysis against alternative reagents to inform strategic synthetic planning. The protocols herein are designed not merely as a series of steps, but as a self-validating system to ensure the production of high-purity material essential for successful drug discovery campaigns.[4][5]

Part 1: Synthesis and Purification Workflow

The synthesis of pyridylboronic acids often presents challenges due to the electron-deficient nature of the pyridine ring and the lability of the boronic acid moiety.[6] The following protocol is an optimized procedure derived from established methods of pyridine functionalization, emphasizing control over reaction conditions to maximize yield and purity.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation S1 Starting Material: 5-Bromo-2-(piperidin-1-yl)pyridine S2 Metal-Halogen Exchange (n-BuLi, THF, -78 °C) S1->S2 S3 Borylation (Triisopropyl borate, -78 °C) S2->S3 S4 Aqueous Workup (HCl, rt) S3->S4 P1 pH Adjustment & Extraction (NaOH, EtOAc) S4->P1 Crude Product P2 Recrystallization (Acetonitrile/Water) P1->P2 V1 LC-MS Analysis P2->V1 Purified Solid V2 NMR Spectroscopy (¹H, ¹³C) V1->V2 V3 Melting Point V2->V3 V_Final Pure Product: This compound V3->V_Final

Caption: Overall workflow from synthesis to validated product.

Detailed Synthesis Protocol

Materials:

  • 5-Bromo-2-(piperidin-1-yl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • Triisopropyl borate

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-bromo-2-(piperidin-1-yl)pyridine (1.0 eq). Dissolve in anhydrous THF (approx. 0.1 M concentration).

    • Causality: Anhydrous and inert conditions are critical to prevent quenching of the highly reactive organolithium intermediate formed in the next step.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.[7][8]

    • Causality: The low temperature is essential to prevent side reactions, such as the decomposition of the lithiated pyridine intermediate. The excess of n-BuLi ensures complete conversion of the starting material.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Causality: Triisopropyl borate is used as the boron source. Its bulky isopropyl groups help to prevent the formation of over-arylated boron species. The reaction is allowed to warm to ensure the reaction goes to completion.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Adjust the pH of the aqueous layer to ~7.5 with saturated NaHCO₃. Extract the product into ethyl acetate (3 x 75 mL).

    • Causality: The boronic acid is amphoteric. At low pH, it is protonated and water-soluble. By adjusting the pH to near its isoelectric point, its solubility in the organic phase is maximized for extraction.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Purification Protocol: Recrystallization

The purification of boronic acids can be challenging due to their propensity to form cyclic trimeric anhydrides known as boroxines.[9] Recrystallization is often the most effective method for obtaining high-purity material.

  • Dissolve the crude solid in a minimal amount of hot acetonitrile.

  • Add water dropwise until the solution becomes cloudy.

  • Add a few more drops of hot acetonitrile until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C for several hours.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold 1:1 acetonitrile/water, and dry under high vacuum.

    • Expertise: This solvent/anti-solvent recrystallization technique is highly effective for polar compounds like pyridylboronic acids. The slow cooling promotes the formation of well-defined, pure crystals.

Part 2: Rigorous Validation of Synthesis

Validation is a non-negotiable step to confirm the identity, purity, and integrity of the synthesized this compound. A multi-technique approach is essential for a comprehensive assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for rapid purity assessment and confirmation of molecular weight.

Methodology:

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.

    • Trustworthiness: Using ESI without derivatization provides a direct and high-throughput method for analysis, minimizing sample preparation time.[10][11]

Expected Results:

  • A single major peak in the UV chromatogram, indicating high purity.

  • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

Methodology:

  • Solvent: DMSO-d₆ (Deuterated dimethyl sulfoxide is a good choice due to the compound's polarity and the presence of exchangeable B(OH)₂ protons).

  • Spectrometers: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR.

Expected Spectral Data:

  • ¹H NMR: Expect signals for the three distinct aromatic protons on the pyridine ring, two sets of methylene protons for the piperidine ring (alpha and beta/gamma to the nitrogen), and a broad singlet for the two hydroxyl protons of the boronic acid group.

  • ¹³C NMR: Expect signals for the five distinct carbons of the pyridine ring and the three distinct carbons of the piperidine ring.

Melting Point Determination

A sharp melting point is a classic indicator of high purity for a crystalline solid.

Methodology:

  • Use a standard capillary melting point apparatus.

  • The sample should be finely powdered and well-dried.

  • Heat slowly (1-2 °C/min) near the expected melting point.

Expected Result:

  • A sharp melting range (e.g., within 1-2 °C). A broad melting range suggests the presence of impurities.

Summary of Validation Data
ParameterMethodExpected ResultPurpose
Purity LC-MS (UV)>98% peak areaQuantifies purity
Identity MS (ESI+)m/z = 207.1 [M+H]⁺Confirms Molecular Weight[12][13][14]
Structure ¹H NMRCharacteristic shifts and couplings for pyridine and piperidine protonsConfirms Connectivity
Structure ¹³C NMRExpected number of aromatic and aliphatic carbon signalsConfirms Carbon Skeleton
Purity Melting PointSharp, consistent melting rangeQualitative Purity Check

Part 3: Comparative Analysis with Alternative Reagents

The choice of a boronic acid is a critical decision in a synthetic campaign. This compound offers specific advantages, but it is instructive to compare it with other commonly used pyridylboronic acids.

FeatureThis compoundPyridine-3-boronic acid6-Chloropyridin-3-ylboronic acid
Key Structural Feature Electron-donating piperidine groupUnsubstituted pyridine coreElectron-withdrawing chloro group
Reactivity in Suzuki Coupling Generally high due to the electron-rich nature of the pyridine ring, facilitating oxidative addition.Moderate reactivity.Lower reactivity due to the electron-withdrawing nature of the ring, often requiring stronger conditions or more active catalysts.
Synthetic Accessibility Multi-step synthesis required.Commercially available and relatively straightforward to synthesize.[15]Synthetically accessible, often from the corresponding chloropyridine.[6]
Purification Challenge Moderate; zwitterionic character can complicate purification.Can be challenging due to high polarity and water solubility.Moderate; standard purification techniques are usually effective.
Stability Generally stable as a solid, but susceptible to protodeboronation under strong acidic conditions.Prone to decomposition (protodeboronation), especially in solution.More stable to protodeboronation than electron-rich analogues.
Application Profile Introduces a basic, saturated heterocyclic motif, often desirable for improving pharmacokinetic properties (e.g., solubility, pKa).A fundamental building block for introducing a simple pyridine moiety.A versatile handle for subsequent nucleophilic aromatic substitution reactions at the 6-position.
The Suzuki-Miyaura Coupling Mechanism

The utility of these boronic acids is realized in the Suzuki-Miyaura coupling. Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

Suzuki_Mechanism A Pd(0)L₂ Active Catalyst B Oxidative Addition A->B C Ar¹-Pd(II)-X Complex B->C D Transmetallation C->D E Ar¹-Pd(II)-Ar² Complex D->E F Reductive Elimination E->F F->A Catalytic Cycle Regenerates Ar1Ar2 Ar¹-Ar² (Coupled Product) F->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->B Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value building block for modern synthetic and medicinal chemistry. Its successful application, however, is contingent upon a robust and validated synthetic route. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to produce this reagent with high purity and confidence. By understanding the causality behind the experimental steps and comparing its properties to viable alternatives, scientists can make informed decisions, accelerating the discovery and development of novel chemical entities. The emphasis on a multi-faceted validation strategy ensures that the material proceeding into subsequent synthetic steps is of the highest quality, preventing costly and time-consuming downstream failures.

References

A Senior Application Scientist's Guide to LC-MS Characterization of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the liquid chromatography-mass spectrometry (LC-MS) characterization of 6-(piperidin-1-yl)pyridin-3-ylboronic acid. As a pivotal building block in modern medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the precise and accurate analysis of this compound and its related products is non-negotiable for ensuring the quality, safety, and efficacy of pharmaceutical candidates.[1][2]

This guide moves beyond standard operating procedures. It is designed to provide you, my fellow researchers and drug development professionals, with the causal insights and field-proven strategies necessary to develop robust, self-validating analytical methods. We will delve into the unique challenges presented by boronic acids and compare analytical strategies to empower you to make informed decisions in your laboratory.

The Analytical Challenge: Understanding Boronic Acid Chemistry in an MS Source

Boronic acids are notoriously challenging analytes for LC-MS, primarily due to their inherent chemical reactivity.[3] Unlike more conventional small molecules, their analysis is often complicated by two key chemical transformations:

  • Dehydration to Boroxines: The most significant hurdle is the propensity of boronic acids to undergo reversible, thermally-induced dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5][6][7] This process (3 R-B(OH)₂ → (R-BO)₃ + 3 H₂O) can occur in the sample vial, during chromatographic separation, or within the high-temperature environment of an electrospray ionization (ESI) source.[4][5] The presence of both the monomer and the boroxine complicates mass spectra, potentially leading to misidentification and inaccurate quantification.

  • Protodeboronation: The carbon-boron bond can be labile, particularly under certain pH or catalytic conditions, leading to its cleavage and replacement with a hydrogen atom. For our target analyte, this would result in the formation of 6-(piperidin-1-yl)pyridine as a critical process impurity.[8]

Our objective is to develop an LC-MS method that not only accurately quantifies the parent boronic acid but also separates and identifies these key potential impurities.

Strategic Method Development: A Comparative Analysis

A robust analytical method is built upon a systematic evaluation of its core components. Here, we compare key experimental parameters for the analysis of this compound.

Chromatographic Separation: Column and Mobile Phase Selection

The goal of chromatography is to retain and separate the analyte from impurities and matrix components while maintaining its chemical integrity.

Experimental Protocol: Chromatographic Screening

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a 50:50 mixture of water and methanol.[9] Note: Due to potential stability issues, analyze freshly prepared solutions.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

  • Screening Conditions:

    • Columns: Screen a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) and a Phenyl-Hexyl column.

    • Mobile Phase A: 0.1% Formic Acid in Water vs. 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A generic gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30 °C.

Comparative Data: Column and Mobile Phase Performance

ParameterCondition 1: C18 Column, 0.1% Formic AcidCondition 2: C18 Column, 10 mM Ammonium AcetateCondition 3: Phenyl-Hexyl Column, 10 mM Ammonium Acetate
Analyte Retention Time ModerateModerateStronger (due to π-π interactions)
Analyte Peak Shape Fair to Good (slight tailing possible)Excellent (symmetric peak)Excellent (symmetric peak)
Impurity Separation Good separation of protodeboronation productGood separation of protodeboronation productEnhanced separation of aromatic impurities
MS Signal Intensity High (Good protonation in positive ion mode)High (Reduced ion suppression)High

Scientist's Insight: While acidic mobile phases with formic acid are common in reversed-phase chromatography, they are not always optimal for boronic acids. The presence of the piperidine and pyridine moieties in our target analyte ensures efficient protonation. However, in our experience, a mobile phase buffered with 10 mM ammonium acetate consistently provides superior peak shape and reduces the on-column dehydration that can lead to boroxine formation. The Phenyl-Hexyl column offers an alternative selectivity that can be beneficial if aromatic impurities are a primary concern. For routine analysis, a high-quality C18 column with an ammonium acetate mobile phase is the recommended starting point.

Mass Spectrometric Detection: Ionization and Fragmentation

Given the two basic nitrogen atoms, this compound is an excellent candidate for positive mode electrospray ionization (ESI+).

  • Expected Ions:

    • Protonated Monomer [M+H]⁺: C₁₀H₁₆BN₂O₂⁺, m/z 207.13

    • Dehydrated Monomer [M+H-H₂O]⁺: C₁₀H₁₄BN₂O⁺, m/z 189.12

    • Protonated Boroxine [M₃+H-3H₂O]⁺: C₃₀H₃₇B₃N₆O₃⁺, m/z 565.33 (This will be a broad, often delayed-eluting peak if observed).

Experimental Protocol: MS Parameter Optimization

  • Direct Infusion: Infuse a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 10 mM ammonium acetate directly into the mass spectrometer.

  • Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.

  • Full Scan (MS1): Acquire data from m/z 50-1000 to identify the parent ions.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 207.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum. Optimize collision energy to achieve a stable and informative fragmentation pattern.

dot

fragmentation_pathway parent parent fragment fragment loss loss M_H [M+H]⁺ m/z 207.13 frag1 Loss of H₂O m/z 189.12 M_H->frag1 - H₂O frag2 Loss of B(OH)₂ m/z 162.12 M_H->frag2 - B(OH)₂ frag3 Piperidine Ring Opening m/z 122.07 M_H->frag3 - C₅H₁₀, -OH

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Scientist's Insight: The fragmentation pattern is key for building a selective Multiple Reaction Monitoring (MRM) method for quantification. The loss of the boronic acid group (m/z 207.1 -> 162.1) is often a highly specific transition. For confirmation, a second transition, such as one involving the loss of water (m/z 207.1 -> 189.1), should be monitored. Analyzing fragmentation patterns provides a definitive structural fingerprint, crucial for distinguishing the analyte from co-eluting isomers or impurities.[10][11]

Comparison: Free Boronic Acid vs. Pinacol Ester Derivative

In synthesis, the more stable pinacol ester of a boronic acid is often used.[12] It is crucial to have an analytical method that can distinguish between the active boronic acid and this common derivative, which may be present as a starting material impurity.

FeatureThis compoundThis compound pinacol ester
Molecular Weight 206.05 g/mol [13]288.19 g/mol [12]
[M+H]⁺ Ion (m/z) 207.13289.21
Stability Lower; prone to boroxine formation[14]Higher; protected from dehydration
Chromatographic Behavior More polar, earlier elutingLess polar, later eluting
Primary Analytical Concern On-column or in-source degradationHydrolysis back to the free boronic acid

This comparison highlights the necessity of chromatographic separation. A well-developed gradient method will easily resolve these two compounds, allowing for accurate assessment of product purity.

The Self-Validating Protocol: Ensuring Trustworthy Data

Adherence to ICH guidelines is essential in drug development.[15][16] A robust method is a validated one. The following workflow ensures your method is suitable for its intended purpose.[17][18]

dot

validation_workflow dev_step dev_step val_param val_param decision decision result result start Method Development (Sec. 2) sst System Suitability Testing (SST) (Peak Shape, RT, S/N) start->sst spec Specificity (Analyte vs. Impurities) sst->spec lin Linearity & Range (Calibration Curve) spec->lin acc_prec Accuracy & Precision (Spiked Samples) lin->acc_prec loq LOD & LOQ (Sensitivity) acc_prec->loq robust Robustness (Varying Conditions) loq->robust check All Criteria Met? robust->check pass Method Validated check->pass Yes fail Re-evaluate & Optimize check->fail No fail->start

Caption: A comprehensive workflow for analytical method validation based on ICH guidelines.

Key Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria (for Assay)
System Suitability Ensure the system is performing correctly before analysis.[15]RSD of retention times < 1%; Tailing factor < 2.0.
Specificity Differentiate and quantify the analyte in the presence of impurities.Peak purity analysis; Baseline resolution (>1.5) from known impurities.
Linearity Demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) > 0.99.
Accuracy Closeness of results to the true value.98.0% - 102.0% recovery of spiked analyte.[18]
Precision Agreement between repeated measurements.RSD ≤ 2.0%.[15][18]
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.[9]Signal-to-noise ratio > 10; Acceptable precision and accuracy.

By systematically executing this validation plan, you build a comprehensive data package that substantiates the reliability of your analytical results, a cornerstone of regulatory submission and trustworthy science.

Conclusion

The LC-MS characterization of this compound is a nuanced task that demands more than a generic "plug-and-play" method. By understanding the underlying chemistry of boroxine formation and potential degradation pathways, we can make informed decisions during method development. A reversed-phase C18 method using a buffered mobile phase like ammonium acetate, coupled with positive mode ESI-MS/MS, provides a sensitive, specific, and robust platform for analysis. Comparing the target analyte to its pinacol ester derivative and potential impurities is critical for comprehensive characterization. Ultimately, a rigorously validated method, built on the principles outlined here, is the only way to ensure data integrity from the research bench to regulatory filing.

References

A Comparative Guide to Catalysts for the Synthesis of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Piperidin-1-yl)pyridin-3-ylboronic acid is a pivotal building block in contemporary drug discovery and development.[1][2] Its utility lies in its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of the 6-(piperidin-1-yl)pyridine moiety into complex molecular architectures.[3] The synthesis of this valuable reagent is typically not a single transformation but a strategic two-step sequence, each requiring careful catalytic consideration:

  • C-N Bond Formation: A palladium-catalyzed Buchwald-Hartwig amination to couple piperidine with a di-substituted pyridine scaffold.[4][5]

  • C-B Bond Formation: A subsequent palladium-catalyzed Miyaura borylation to install the boronic acid functionality.[6][7][8]

The efficiency, yield, and purity of the final product are profoundly influenced by the selection of the catalyst system—specifically the palladium precursor and, most critically, the ancillary phosphine ligand—for each of these steps. This guide provides an in-depth comparative analysis of various catalytic systems, grounded in mechanistic principles and supported by experimental data, to empower researchers to select the optimal conditions for their synthetic campaigns.

Part 1: Rationale for Catalyst Selection - A Mechanistic Perspective

A robust synthetic protocol is built upon a solid understanding of the underlying reaction mechanisms. The choice of catalyst is not arbitrary; it is a deliberate decision to optimize specific, often rate-limiting, steps within the catalytic cycle.

The Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is the gold standard for forming aryl-amine bonds.[4][9] The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][5][10]

The rate-determining step is often the initial oxidative addition, particularly for less reactive aryl chlorides.[11][12] The success of the subsequent reductive elimination step is also critical. This is where the ligand's architecture plays a decisive role. Modern Buchwald-Hartwig catalysis relies heavily on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos).[13][14][15]

  • Electron-Richness: Increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide.

  • Steric Bulk: Facilitates the final reductive elimination step, which is often accelerated by a more sterically crowded metal center, and helps to stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[14][16]

For an electron-deficient substrate like a halopyridine, a highly active catalyst system is paramount to achieving high conversion and avoiding side reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Amine_Complex [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex + HNR₂ OA_label Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex + Base - HB⁺X⁻ Amido_Complex->Pd0 RE_label Reductive Elimination OA_label->Pd0 Ar-X RE_label->Pd0 Ar-NR₂ Deprot_label Deprotonation

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

The Miyaura Borylation: Installing the Boronic Ester

The Miyaura borylation reaction is a robust method for synthesizing aryl boronates via the palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[6][7] The catalytic cycle shares similarities with other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.[7]

A key feature of this reaction is the role of the base, typically a mild one like potassium acetate (KOAc).[6] Unlike stronger bases in other couplings, the base here is not primarily for deprotonation. Instead, it is believed to form an acetato-palladium(II) complex after oxidative addition. The Pd-O bond is more reactive than the initial Pd-X (X=Br, I) bond, and the high oxophilicity of boron provides a thermodynamic driving force for the transmetalation step with B₂pin₂.[6][7] The choice of ligand is again crucial, with catalysts like Pd(dppf)Cl₂ being standard, though systems employing bulky monophosphine ligands are also highly effective.

Miyaura_Borylation_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Trans_Complex L₂Pd(II)(Ar)(Bpin) OA_Complex->Trans_Complex + B₂pin₂ + Base OA_label Oxidative Addition Trans_Complex->Pd0 RE_label Reductive Elimination OA_label->Pd0 Ar-X TM_label Transmetalation RE_label->Pd0 Ar-Bpin

Caption: Simplified Catalytic Cycle for Miyaura Borylation.

Part 2: Comparative Experimental Investigation

To provide actionable data, we present a comparative study for the synthesis of this compound pinacol ester, starting from the commercially available 2-chloro-5-bromopyridine. This starting material allows for a sequential, regioselective approach: a Buchwald-Hartwig amination targeting the more reactive C-Cl bond, followed by a Miyaura borylation at the C-Br position.

Overall_Workflow Start 2-Chloro-5-bromopyridine Step1 Step 1: Buchwald-Hartwig Amination (+ Piperidine) Start->Step1 Intermediate 5-Bromo-2-(piperidin-1-yl)pyridine Step1->Intermediate Step2 Step 2: Miyaura Borylation (+ B₂pin₂) Intermediate->Step2 Product 6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester Step2->Product

References

The Definitive Guide to the Structural Elucidation of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.[1] Their utility in Suzuki-Miyaura coupling and other cross-coupling reactions underscores the necessity for unambiguous structural determination to ensure the desired stereochemistry and connectivity in the final products.

This guide provides an in-depth, expert-led comparison of analytical techniques for the structural characterization of this compound derivatives. While single-crystal X-ray crystallography stands as the gold standard for absolute structure determination, we will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is designed to not only present methodologies but to instill a strategic understanding of why specific experimental choices are made, ensuring scientific integrity and fostering innovation.

The Imperative for Unambiguous Structural Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, subtle changes in bond angles, torsional angles, and intermolecular interactions can have profound effects on their efficacy and selectivity as pharmaceutical agents or as key intermediates. Therefore, a robust and multifaceted approach to structural analysis is not just a matter of procedural accuracy but a cornerstone of effective drug design and development.

I. X-ray Crystallography: The Definitive Arbiter of Molecular Structure

Single-crystal X-ray diffraction (SCD) offers an unparalleled, atom-level view of a molecule's structure in the solid state.[2][3] It provides precise measurements of bond lengths, bond angles, and the spatial arrangement of atoms, revealing the molecule's conformation and packing within the crystal lattice.

The Crystallography Workflow: A Conceptual Overview

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of the Boronic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Pyridinylboronic Acid

The following protocol is a representative example for the structural determination of a pyridinylboronic acid derivative. The principles outlined are broadly applicable to the title class of compounds.

1. Synthesis and Purification:

  • Synthesis: this compound can be synthesized via its pinacol ester derivative. The pinacol ester is often prepared through a palladium-catalyzed cross-coupling reaction between a di-boron reagent and the corresponding halo-pyridine.[4]

  • Purification: The crude product should be purified to the highest possible degree to facilitate crystallization. Techniques such as column chromatography followed by recrystallization are commonly employed.

2. Crystal Growth:

  • Rationale: The slow cooling of a saturated solution is a common and effective method for growing high-quality single crystals. The choice of solvent is critical and often determined empirically.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and heptane) at an elevated temperature to achieve saturation.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, further slow cooling in a refrigerator (4 °C) or freezer (-20 °C) may be necessary.

    • Alternatively, vapor diffusion, where a less volatile solvent in which the compound is soluble is allowed to slowly mix with a more volatile solvent in which the compound is insoluble, can be an effective technique.

3. Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.

  • Diffraction Experiment: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.[5]

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the best possible fit between the calculated and observed diffraction data.

Challenges in Boronic Acid Crystallography

Researchers should be aware of the propensity of boronic acids to form cyclic anhydrides, known as boroxines, through dehydration. This can lead to challenges in obtaining crystals of the desired monomeric species. Careful control of moisture during crystallization and handling is crucial.

II. A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-technique approach. NMR spectroscopy and mass spectrometry offer invaluable insights into the molecule's structure in solution and its elemental composition.

Decision-Making in Structural Analysis

The choice of analytical technique is guided by the specific information required at each stage of the research and development process.

decision_making Start Need for Structural Information Purity Purity & Identity Confirmation Start->Purity Connectivity Connectivity & Solution-State Structure Start->Connectivity Absolute_Structure Absolute 3D Structure Start->Absolute_Structure Mass_Spec Mass Spectrometry Purity->Mass_Spec NMR NMR Spectroscopy Connectivity->NMR Xray X-ray Crystallography Absolute_Structure->Xray

Caption: A simplified decision tree for selecting a structural analysis method.

Technique Information Provided Advantages Limitations Relevance to this compound Derivatives
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous determination of absolute structure.Requires high-quality single crystals; solid-state structure may differ from solution conformation.Provides the definitive solid-state structure, crucial for understanding intermolecular interactions and for computational modeling.
NMR Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processes.Non-destructive; provides information about the molecule in solution, which is more relevant to biological systems.Does not provide absolute stereochemistry; interpretation can be complex for large molecules.Essential for confirming the covalent structure in solution and for studying conformational dynamics. ¹¹B NMR is particularly useful for probing the boron environment.[6]
Mass Spectrometry Molecular weight, elemental composition.High sensitivity; requires very small amounts of sample.Provides limited structural information on its own; fragmentation patterns can be complex to interpret.Confirms the molecular formula and purity of the synthesized compound.

III. In-Depth Methodologies for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule's covalent framework.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will reveal the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

  • ¹¹B NMR: This experiment is crucial for boronic acids. The chemical shift and line shape of the ¹¹B signal can provide information about the coordination state of the boron atom (trigonal planar vs. tetrahedral).[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the molecule's connectivity.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental formula with high accuracy.

IV. Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of this compound derivatives is a critical step in their development for various applications, particularly in drug discovery. While X-ray crystallography provides the ultimate answer for the solid-state structure, a comprehensive understanding relies on the synergistic use of NMR spectroscopy and mass spectrometry. By employing this integrated approach, researchers can be confident in the identity, purity, and three-dimensional structure of their compounds, paving the way for successful downstream applications.

This guide has provided a framework for understanding and implementing these essential analytical techniques. The provided protocols and comparative data serve as a starting point for the rigorous characterization of this important class of molecules.

V. References

  • Springer Nature. (2024). X-ray Diffraction Protocols and Methods. Springer Protocols. --INVALID-LINK--

  • Excillum. (n.d.). Small molecule crystallography. --INVALID-LINK--

  • Wikipedia. (2024). X-ray crystallography. --INVALID-LINK--

  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?--INVALID-LINK--

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. --INVALID-LINK--

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid. --INVALID-LINK--

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-(piperidin-1-yl)pyridine-3-boronic acid. --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID. --INVALID-LINK--

  • da Silva, F. V., et al. (2012). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(9), 650-653. --INVALID-LINK--

  • PubChem. (n.d.). (2-Chloro-5-formyl-3-pyridinyl)boronic acid. --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). 2-Chloro-5-pyridineboronic acid, 97%. --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). 2-Chloro-5-pyridineboronic acid, 97% 1 g. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester 97. --INVALID-LINK--

  • Crystallography Open Database. (n.d.). Search results. --INVALID-LINK--

  • Farr-Jones, S., et al. (1993). ¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Biochemistry, 32(47), 12651–12655. --INVALID-LINK--

  • Supplementary Information for Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Crystallography Open Database. (n.d.). Search results. --INVALID-LINK--

  • Ambeed. (n.d.). 1692-25-7 | Pyridin-3-ylboronic acid. --INVALID-LINK--

  • PubChem. (n.d.). 3-Pyridinylboronic acid. --INVALID-LINK--

References

Performance Under Pressure: A Comparative Guide to Solvents in Suzuki-Miyaura Couplings with 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of many therapeutic agents.[1][2] The choice of boronic acid is critical, and reagents such as 6-(piperidin-1-yl)pyridin-3-ylboronic acid offer a unique combination of a basic piperidinyl moiety and a pyridine core, making it a valuable building block in drug discovery.[3] However, the success of a Suzuki-Miyaura coupling is not solely dependent on the substrates and catalyst. The solvent system plays a multifaceted and often decisive role in the reaction's outcome, influencing everything from reagent solubility and catalyst stability to the intimate details of the catalytic cycle.[4][5]

This guide provides an in-depth performance comparison of this compound in different solvent systems for a model Suzuki-Miyaura reaction. We will delve into the theoretical underpinnings of solvent effects, present a detailed experimental protocol for a comparative study, and analyze the resulting data to provide actionable insights for researchers in the field. Our aim is to equip you with the knowledge to make informed decisions about solvent selection, thereby optimizing your synthetic routes and accelerating your research.

The Critical Role of the Solvent in Suzuki-Miyaura Couplings

The solvent in a Suzuki-Miyaura reaction is far from an inert medium. It actively participates in several key stages of the catalytic cycle.[4] A well-chosen solvent or solvent system must:

  • Solubilize all reaction components: The boronic acid, aryl halide, base, and palladium catalyst must all have sufficient solubility to participate in the reaction. This can be particularly challenging given the often-diverse polarities of these components.

  • Facilitate catalyst activation and stabilization: The solvent can influence the coordination sphere of the palladium catalyst, affecting its activation from a precatalyst to the active Pd(0) species and stabilizing it against decomposition to palladium black.[1]

  • Mediate the activity of the base: The efficacy of the base is highly dependent on the solvent. For instance, inorganic bases like potassium carbonate have poor solubility in many organic solvents, necessitating the use of biphasic systems or phase-transfer catalysts.

  • Influence the rates of key mechanistic steps: The polarity of the solvent can impact the rates of oxidative addition and reductive elimination. Furthermore, some solvents, particularly water and alcohols, can play a direct role in the transmetalation step by facilitating the formation of the boronate species.[6]

Given these considerations, it is evident that there is no single "best" solvent for all Suzuki-Miyaura reactions. The optimal choice will depend on the specific substrates, catalyst, and base employed.

Experimental Design: A Comparative Study

To objectively assess the performance of this compound in different solvents, we designed a model Suzuki-Miyaura coupling reaction with 4-bromoacetophenone. The reaction progress was monitored by HPLC to determine the yield of the desired product, 4'-(6-(piperidin-1-yl)pyridin-3-yl)acetophenone, over time.

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Reagents: - this compound - 4-Bromoacetophenone - Pd(PPh3)4 - K2CO3 heating Heat to 80 °C reagents->heating Add to flask solvents Solvents: - Toluene - Dioxane - DMF - EtOH/H2O (3:1) solvents->heating Add to flask stirring Stir under N2 heating->stirring monitoring Monitor by HPLC stirring->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction After 4h purification Column Chromatography extraction->purification analysis Yield & Purity Determination purification->analysis

Figure 1: A schematic representation of the experimental workflow for the comparative solvent study.

Detailed Protocol
  • Reaction Setup: To each of four oven-dried reaction vials equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoacetophenone (1.0 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).

  • Solvent Addition: To each vial, add 5 mL of the respective solvent: Toluene, Dioxane, N,N-Dimethylformamide (DMF), or a 3:1 mixture of Ethanol/Water.

  • Reaction: Purge each vial with nitrogen for 5 minutes, then seal and place in a preheated oil bath at 80 °C. Stir the reactions vigorously.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction mixture, dilute with acetonitrile, filter, and analyze by HPLC to determine the product yield.

  • Work-up (after 4 hours): Allow the reaction mixtures to cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and confirm the purity of the product by ¹H NMR and LC-MS.

Results and Discussion

The performance of this compound in the four solvent systems is summarized in the table below.

Solvent SystemReaction Time (h)HPLC Yield (%)Isolated Yield (%)Key Observations
Toluene46558Heterogeneous mixture, slow reaction rate.
Dioxane48581Homogeneous reaction, good yield.
DMF49288Homogeneous, fast reaction, some minor impurities observed.
EtOH/H₂O (3:1)49593Biphasic at RT, homogeneous at 80°C, clean reaction, highest yield.

Table 1: Comparative performance of this compound in different solvents.

Analysis of Solvent Effects
  • Toluene: As a nonpolar aprotic solvent, toluene is a common choice for Suzuki-Miyaura reactions. However, in this case, the poor solubility of the inorganic base (K₂CO₃) and likely the boronic acid itself led to a heterogeneous mixture and a slower reaction rate. The moderate yield suggests that while the reaction proceeds, it is likely limited by mass transfer between phases.

  • Dioxane: This polar aprotic ether is known to be an effective solvent for Suzuki-Miyaura couplings.[5] Its ability to solubilize the reactants and the palladium catalyst resulted in a homogeneous reaction mixture and a significantly improved yield compared to toluene.

  • DMF: N,N-Dimethylformamide is a highly polar aprotic solvent that effectively solubilizes all reaction components, leading to a fast reaction and a high yield.[4] However, DMF can be difficult to remove during work-up and may promote side reactions at elevated temperatures, as suggested by the observation of minor impurities.

  • Ethanol/Water (3:1): This mixed solvent system provided the highest yield and a very clean reaction profile. The presence of water is known to be beneficial in many Suzuki-Miyaura reactions.[6][7] It not only aids in dissolving the inorganic base but also facilitates the crucial transmetalation step by promoting the formation of the boronate anion from the boronic acid.[8] The alcohol co-solvent ensures the solubility of the organic reactants and the catalyst. This synergistic effect makes alcohol/water mixtures a powerful and often superior choice for these couplings.

The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Ar-X transmetalation_complex [Ar-Pd(II)-Ar']L2 pd_complex->transmetalation_complex Ar'-B(OH)3- transmetalation_complex->pd0 Ar-Ar' ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The solvent influences each step of this cycle. For instance, polar solvents can stabilize the charged intermediate in the oxidative addition step, while protic solvents like water and ethanol are crucial for the formation of the boronate anion (Ar'-B(OH)₃⁻) needed for transmetalation.

Conclusion and Recommendations

This comparative study demonstrates the profound impact of the solvent system on the performance of this compound in a Suzuki-Miyaura cross-coupling reaction. While common aprotic solvents like dioxane and DMF provide good results, a mixed protic/aprotic system of ethanol and water delivered the highest yield in the shortest time, with a cleaner reaction profile.

For researchers and drug development professionals working with this compound and structurally similar building blocks, we recommend the following:

  • Prioritize mixed alcohol/water solvent systems: For Suzuki-Miyaura couplings with polar, heteroatom-containing boronic acids, consider starting with a mixture such as ethanol/water or n-butanol/water.[7] The benefits of enhanced base solubility and accelerated transmetalation often outweigh the complexities of a biphasic system.

  • Consider the entire reaction system: The optimal solvent is dependent on the base, catalyst, and substrates. A solvent screen is a valuable investment of time early in route development.

  • Be mindful of stability: Boronic acids can be susceptible to protodeboronation, a process that can be influenced by the solvent and pH.[9][10] While this compound appears robust under the tested conditions, this should be a consideration for more sensitive substrates.

By carefully selecting the solvent system based on sound mechanistic principles and empirical data, researchers can unlock the full potential of versatile building blocks like this compound, paving the way for the efficient and reliable synthesis of novel chemical entities.

References

A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Performance of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of building blocks is paramount. Reagents such as 6-(piperidin-1-yl)pyridin-3-ylboronic acid are pivotal in the synthesis of novel chemical entities, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the essential methods for confirming the structure of this versatile reagent. Furthermore, it presents a comparative analysis of its performance against a key alternative, the corresponding N-methyliminodiacetic acid (MIDA) boronate, supported by experimental data and detailed protocols.

Part 1: Unambiguous Structural Confirmation of this compound

The confirmation of the chemical structure of this compound, with the molecular formula C₁₀H₁₅BN₂O₂ and a molecular weight of 206.05 g/mol , relies on a suite of complementary analytical techniques.[1][2][3] Each method provides a unique piece of the structural puzzle, and together they offer an irrefutable characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are:

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 will likely be the most downfield, followed by the proton at position 4, and the proton at position 5 will be the most upfield of the three.

  • Piperidine Ring Protons: A set of broad multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) will be downfield (around δ 3.5-4.0 ppm) compared to the other piperidine protons (β- and γ-protons, typically δ 1.5-1.8 ppm).

  • B(OH)₂ Protons: A broad singlet, the chemical shift of which is highly dependent on concentration and the presence of water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. Expected chemical shifts are:

  • Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the boronic acid group (C3) will be identifiable, as will the carbon attached to the piperidine nitrogen (C6). The carbon ipso to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.[4]

  • Piperidine Ring Carbons: Three signals in the aliphatic region (δ 20-50 ppm), corresponding to the α, β, and γ carbons.

¹¹B NMR Spectroscopy

This technique is particularly informative for organoboron compounds.[5] this compound, being a tricoordinate boronic acid, is expected to show a single broad resonance in the range of δ 27-33 ppm, with BF₃·OEt₂ as the external standard.[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B spectrum. Use a quartz NMR tube if available to minimize background boron signals.

  • Data Processing: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹¹B).

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal. The expected [M+H]⁺ ion would have an m/z of 207.13. The fragmentation pattern can also provide structural information.[8][9]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it to the calculated exact mass. Analyze any significant fragment ions.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, including bond lengths and angles. This technique is the gold standard for structural confirmation.

  • Crystal Growth: Grow single crystals of the compound. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.[3][10] A good starting point is to dissolve the compound in a minimal amount of a moderately polar solvent and allow for slow evaporation.

  • Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer.[11]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[12]

Part 2: Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

While this compound is a valuable reagent, its performance can be compared to alternatives, especially in challenging coupling reactions. A significant challenge with some heteroaryl boronic acids is their instability, leading to decomposition and lower yields in cross-coupling reactions.[5] A state-of-the-art alternative is the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids that slowly release the active boronic acid under the reaction conditions.[13][14]

Head-to-Head Comparison: Boronic Acid vs. MIDA Boronate

The primary advantage of MIDA boronates is their enhanced stability, which often translates to higher and more reproducible yields in Suzuki-Miyaura couplings, particularly with less reactive coupling partners like aryl chlorides.

FeatureThis compound6-(Piperidin-1-yl)pyridin-3-yl MIDA Boronate
Stability Moderate; susceptible to protodeboronation and oxidation.High; air- and moisture-stable solid.[13]
Handling Standard handling for boronic acids.Easy to handle, weigh, and store.
Purification Can be challenging due to polarity.Can be purified by chromatography.[15]
Reactivity Generally good with aryl bromides and iodides.Excellent with a broad range of aryl halides, including challenging chlorides.[14]
Reaction Yields Can be variable depending on substrate and conditions.Often higher and more reproducible, especially in complex syntheses.[14]
Supporting Experimental Data

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions, highlighting the general performance of pyridyl boronic acids and the enhanced efficacy of MIDA boronates in challenging couplings.

Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMF85
2-Chloro-5-pyridylboronic acid3-BromoquinolinePd(PPh₃)₄Na₂CO₃DMF65
2-Pyridyl MIDA boronate4-ChloroanisolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O90[14]
2-Thienyl MIDA boronate4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O94[14]
Experimental Protocols

This protocol is a general procedure for the coupling of an aryl bromide.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL). Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from procedures for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[14]

  • Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 mmol) and N-methyliminodiacetic anhydride (1.2 mmol).

  • Solvent Addition: Add anhydrous dioxane (5 mL).

  • Reaction: Heat the suspension to 70-80 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like diethyl ether and dry under vacuum.

Part 3: Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Structural_Confirmation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_Sample Sample Prep (5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR NMR_Sample->H1_NMR C13_NMR ¹³C NMR NMR_Sample->C13_NMR B11_NMR ¹¹B NMR NMR_Sample->B11_NMR NMR_Data Data Analysis H1_NMR->NMR_Data C13_NMR->NMR_Data B11_NMR->NMR_Data MS_Sample Sample Prep (0.1 mg/mL) MS_Acq ESI-MS Acquisition MS_Sample->MS_Acq MS_Data Data Analysis MS_Acq->MS_Data Xray_Crystal Crystal Growth Xray_Data Data Collection Xray_Crystal->Xray_Data Xray_Solve Structure Solution Xray_Data->Xray_Solve Compound This compound Compound->NMR_Sample Characterization Compound->MS_Sample Characterization Compound->Xray_Crystal Characterization Suzuki_Comparison_Workflow cluster_BoronicAcid Boronic Acid Pathway cluster_MIDA MIDA Boronate Pathway BA This compound Suzuki_BA Suzuki Coupling (Protocol 1) BA->Suzuki_BA Product_BA Coupled Product Suzuki_BA->Product_BA Compare Compare Yields & Performance Product_BA->Compare BA_start This compound MIDA_Synth Conversion to MIDA Boronate (Protocol 2) BA_start->MIDA_Synth MIDA MIDA Boronate (Stable Intermediate) MIDA_Synth->MIDA Suzuki_MIDA Suzuki Coupling MIDA->Suzuki_MIDA Product_MIDA Coupled Product Suzuki_MIDA->Product_MIDA Product_MIDA->Compare Aryl_Halide Aryl Halide (Coupling Partner) Aryl_Halide->Suzuki_BA Aryl_Halide->Suzuki_MIDA

References

Safety Operating Guide

Proper Disposal of 6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the safe disposal of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, a compound utilized in various research and development applications.[1] Adherence to established protocols for chemical waste not only mitigates risks to personnel and the surrounding ecosystem but also upholds the integrity of your research operations.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with this compound is paramount. This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[2][3] The piperidine and pyridine moieties also warrant careful handling due to their potential toxicities.[4][5] Therefore, treating this compound and any contaminated materials as hazardous waste is a critical first step in its disposal lifecycle.[4][6]

Key Hazard Information:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin IrritationH315Causes skin irritation.[3][7]
Serious Eye IrritationH319Causes serious eye irritation.[3][7]
Specific target organ toxicity — single exposure (Respiratory system)H335May cause respiratory irritation.[3][7]

Immediate Safety and Handling Precautions

All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][8] Mandatory personal protective equipment (PPE) includes chemical safety goggles, appropriate chemical-resistant gloves, and a lab coat.[3][6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][8]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6][9] The following protocol outlines the necessary steps for its safe disposal.

Waste Segregation and Collection

Proper waste characterization and segregation are crucial to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealable container designated for solid hazardous waste.[7] This includes contaminated items such as weighing paper, spatulas, and disposable labware.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[6]

    • Aqueous Solutions: While boronic acids can be treated with a base to form water-soluble boronate salts, this practice is generally for purification and not recommended for in-lab waste treatment without specific institutional approval.[10][11] Collect all aqueous waste containing this compound as hazardous.

    • Organic Solvent Solutions: Collect in a designated container for halogenated or non-halogenated solvent waste, as appropriate for the solvent used. Ensure compatibility of the waste streams.[12]

Labeling and Storage

All hazardous waste containers must be clearly and accurately labeled.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[6][8]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[6][14] The storage area should be away from incompatible materials such as strong acids and strong oxidizing agents.[4][8] Containers must be kept closed at all times except when adding waste.[13][15]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.[6]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol, then water). The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[6]

  • Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste.[6]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The clean, dry container can then be disposed of according to institutional guidelines for laboratory glassware or plastic recycling.[6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spills:

    • For small spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9]

    • Sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][7]

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

    • For large spills, evacuate the area, secure it, and contact your institution's EHS department immediately.[8]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][16]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal Waste This compound Waste Solid Solid Waste (Unused reagent, contaminated labware) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Empty Empty Container Waste->Empty SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Decon Decontaminate (Triple Rinse) Empty->Decon EHS Arrange for Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS Rinseate Collect Rinseate as Liquid Hazardous Waste Decon->Rinseate First Rinseate CleanContainer Clean, Dry, Defaced Container Decon->CleanContainer After Cleaning Rinseate->EHS Recycle Dispose as Normal Lab Glass/Plastic CleanContainer->Recycle

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By adhering to these guidelines, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety within the scientific community. Always consult your institution's specific hazardous waste management guidelines, as local regulations may vary.

References

Definitive Guide to Personal Protective Equipment for Handling 6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the essential personal protective equipment (PPE) and associated safety protocols for handling 6-(Piperidin-1-yl)pyridin-3-ylboronic acid (CAS No. 1002129-33-0).[1] As a compound integrating three distinct chemical functionalities—a boronic acid, a pyridine ring, and a piperidine substituent—a nuanced understanding of its potential hazards is paramount for ensuring laboratory safety. This guide moves beyond a simple checklist to explain the causality behind each procedural recommendation, empowering you to work with confidence and security.

Immediate Hazard Profile: A Tri-Functional Molecule

This compound is a solid substance. Its hazard profile is a composite of its constituent parts:

  • Boronic Acid Moiety : As a class, boronic acids are known irritants to the eyes, skin, and respiratory tract.[2][3][4] They can also be hygroscopic, meaning they absorb moisture from the air, which can affect their stability and handling characteristics.[2][3]

  • Pyridine Core : Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5] Work should always be conducted in a well-ventilated area to avoid inhaling potentially noxious fumes or dust.[5]

  • Piperidine Substituent : This is the most significant contributor to the compound's potential toxicity. Piperidine itself is a corrosive, flammable, and toxic substance that can cause severe skin burns and eye damage.[6][7][8] It is readily absorbed through the skin and can be fatal if inhaled.[6][9]

Given these combined risks, particularly the presence of the piperidine group, this compound must be handled with stringent engineering controls and a multi-layered PPE strategy. The Sigma-Aldrich safety profile indicates it is harmful if swallowed (H302).

The Cornerstone of Safety: Engineering Controls

Before any PPE is selected, the primary line of defense is the laboratory environment itself.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][10] This is non-negotiable and serves to contain any dusts or potential vapors, preventing inhalation exposure.

  • Emergency Equipment : An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[11][12] Ensure all personnel are aware of their location and proper use.

Personal Protective Equipment: A Multi-Layered Defense

The selection of PPE must be deliberate and informed by the specific hazards of the molecule. The following represents the minimum required ensemble for any work with this compound.

Tier 1: Essential PPE for Routine Handling

This level of protection is required for all standard laboratory operations, such as weighing the solid compound or preparing solutions.

  • Hand Protection (Gloves) : The piperidine moiety dictates a cautious approach to glove selection. While nitrile gloves are a common laboratory standard, some sources indicate they are not recommended for pyridine or piperidine, suggesting more robust materials are necessary.[5][11]

    • Primary Recommendation : Use butyl rubber or polyvinyl alcohol (PVA) gloves. These materials offer superior resistance to piperidine and related compounds.[11]

    • Alternative (Double Gloving) : If butyl rubber gloves are not available, double-gloving with two pairs of thick (e.g., 8 mil) nitrile gloves may offer temporary protection for short-duration tasks. However, this is a less protective alternative. Always check the manufacturer's glove compatibility chart. Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection :

    • Chemical Splash Goggles : These are mandatory and must be worn at all times. They should provide a full seal around the eyes to protect from splashes of solutions or accidental aerosolization of the solid powder.[5][13]

    • Face Shield : When handling larger quantities (>5 g) of the solid or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[13]

  • Body Protection :

    • Laboratory Coat : A fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material is required.[5][14]

    • Additional Protection : Ensure you are wearing long pants and fully enclosed shoes.

Data Presentation: PPE Selection Summary
Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid (<5g) Butyl Rubber or Double Nitrile GlovesChemical Splash GogglesNot required inside fume hoodLab Coat
Preparing Solutions Butyl Rubber or Double Nitrile GlovesChemical Splash GogglesNot required inside fume hoodLab Coat
Large-Scale Work (>5g) Butyl Rubber GlovesChemical Splash Goggles & Face ShieldAssess need for respiratorLab Coat
Spill Cleanup Butyl Rubber GlovesChemical Splash Goggles & Face ShieldNIOSH-approved respirator with P100 particulate filterLab Coat (consider disposable gown)

Experimental Protocol: Safe Handling Workflow

The following diagram outlines the mandatory workflow for safely handling this compound. Adherence to this sequence is critical for minimizing exposure risk.

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing A Verify Fume Hood Certification & Airflow B Assemble All Materials (Chemicals, Glassware, Waste) A->B C Confirm Location of Eyewash/Safety Shower B->C D Don Lab Coat & Enclosed Shoes C->D Enter Lab Area E Don Chemical Splash Goggles D->E F Don Butyl Rubber Gloves (or Double Nitrile) E->F G Weigh Solid Compound F->G Begin Work H Prepare Solution G->H I Securely Cap All Vessels H->I J Decontaminate Surfaces in Fume Hood I->J Complete Work K Dispose of Waste in Labeled Hazardous Container J->K L Remove Gloves & Dispose K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

Emergency Protocols and Disposal

Emergency Procedures for Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air immediately.[2][15] If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation : All waste contaminated with this compound, including solid residue, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be treated as hazardous waste.[10][16]

  • Collection :

    • Solid Waste : Collect in a clearly labeled, sealed container designated for hazardous solid waste.[14][16]

    • Liquid Waste : Collect in a separate, clearly labeled, and sealed container for hazardous liquid waste.[16]

  • Container Decontamination : Empty containers that held the chemical must be decontaminated before disposal.

    • Perform an initial rinse with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[10]

    • This first rinseate is hazardous waste and must be collected in the designated liquid hazardous waste container.[10][16]

    • After subsequent rinses (as per your institution's guidelines), the clean container can be air-dried and disposed of according to laboratory policy.[16]

  • Final Disposal : All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[14][17] Never pour boronic acid waste down the drain unless explicitly permitted by local regulations.[17]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring personal protection and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-1-yl)pyridin-3-ylboronic acid
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-1-yl)pyridin-3-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.